(3R)-Hydrangenol 8-O-glucoside pentaacetate
Description
BenchChem offers high-quality (3R)-Hydrangenol 8-O-glucoside pentaacetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3R)-Hydrangenol 8-O-glucoside pentaacetate including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C31H32O14 |
|---|---|
Molecular Weight |
628.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-3,4,5-triacetyloxy-6-[[(3R)-3-(4-acetyloxyphenyl)-1-oxo-3,4-dihydroisochromen-8-yl]oxy]oxan-2-yl]methyl acetate |
InChI |
InChI=1S/C31H32O14/c1-15(32)38-14-25-27(40-17(3)34)28(41-18(4)35)29(42-19(5)36)31(45-25)44-23-8-6-7-21-13-24(43-30(37)26(21)23)20-9-11-22(12-10-20)39-16(2)33/h6-12,24-25,27-29,31H,13-14H2,1-5H3/t24-,25-,27-,28+,29-,31-/m1/s1 |
InChI Key |
AVJCERHUOKLBBK-ZSILUESDSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)OC2=CC=CC3=C2C(=O)O[C@H](C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC2=CC=CC3=C2C(=O)OC(C3)C4=CC=C(C=C4)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
Technical Guide: Stereochemical Elucidation and Synthesis of (3R)-Hydrangenol 8-O-glucoside Pentaacetate
[1]
Executive Summary & Structural Definition
(3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS: 113270-98-7) is the fully acetylated derivative of Hydrangeoside A. It serves as a critical reference standard for purity analysis and a lipophilic prodrug model for the parent glycoside, which exhibits significant anticholinesterase (AChE) and anti-inflammatory activity.[1]
Chemical Identity[1][2][3][4][5]
Stereochemical Analysis
The biological potency and spectroscopic signature of this molecule are defined by two critical stereochemical features: the (3R)-configuration of the aglycone and the
Aglycone Configuration: The (3R) Center
The chiral center at C-3 of the dihydroisocoumarin ring dictates the optical rotation and Circular Dichroism (CD) profile.
-
Assignment: The (3R) absolute configuration is assigned based on the characteristic negative Cotton effect observed in the CD spectrum at the
transition band (approx. 260–280 nm). -
Structural Consequence: This configuration orients the 3-phenyl group in a pseudo-equatorial position, minimizing steric strain with the lactone carbonyl.
Glycosidic Linkage: -D-Glucose
The glucose moiety is attached at the C-8 position via a
-
NMR Evidence: The
-configuration is confirmed by the coupling constant of the anomeric proton ( ).[1] A large coupling constant ( ) indicates a trans-diaxial relationship between H-1'' and H-2'', characteristic of -glucopyranosides.[1]
Stereochemical Logic Flow
The following diagram illustrates the decision tree used to rigorously assign the stereochemistry of the molecule using spectroscopic data.
Figure 1: Stereochemical assignment logic for Hydrangenol glycosides.
Synthesis Protocol: Peracetylation
The conversion of Hydrangenol 8-O-glucoside to its pentaacetate derivative is a standard derivatization to improve lipophilicity for purification or NMR resolution.[1]
Reaction Workflow
Objective: Acetylate 4 hydroxyl groups on the glucose moiety and 1 phenolic hydroxyl on the aglycone (4'-OH).[1]
Reagents:
-
Substrate: Hydrangenol 8-O-glucoside (Hydrangeoside A)[1]
-
Reagent: Acetic Anhydride (
)[1] -
Solvent/Base: Pyridine (anhydrous)[1]
-
Catalyst (Optional): DMAP (4-Dimethylaminopyridine) for faster kinetics.[1]
Step-by-Step Methodology
-
Preparation: In a dry round-bottom flask under nitrogen atmosphere, dissolve 100 mg (0.24 mmol) of Hydrangenol 8-O-glucoside in 2.0 mL of anhydrous pyridine.
-
Acetylation: Add 1.0 mL of acetic anhydride dropwise at
. -
Reaction: Allow the mixture to warm to room temperature and stir for 12–16 hours. Monitor by TLC (Silica gel, EtOAc:Hexane 1:1).[1] The polar starting material (
) should disappear, replaced by a less polar spot ( ). -
Quenching: Pour the reaction mixture into 20 mL of ice-water and stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.
-
Extraction: Extract the aqueous layer with Ethyl Acetate (
). -
Washing (Critical for Purity):
-
Drying & Concentration: Dry over anhydrous
, filter, and concentrate under reduced pressure. -
Purification: Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient).
Figure 2: Synthesis workflow for the pentaacetate derivative.
Characterization Data
The following table summarizes the expected NMR shifts for the pentaacetate derivative compared to the parent glycoside. Acetylation causes a distinct downfield shift of the glucose carbinol protons (H-2'' to H-4'').[1]
| Proton Position | Parent Glycoside ( | Pentaacetate Derivative ( | Structural Insight |
| Aglycone H-3 | ~5.6 (dd) | ~5.4 - 5.6 (dd) | Characteristic of 3-substituted dihydroisocoumarin.[1] |
| Aglycone H-4 | ~3.0 (m) | ~2.9 - 3.1 (m) | Benzylic methylene protons.[1] |
| Anomeric H-1'' | ~4.9 (d, | ~5.0 - 5.2 (d, | Confirms |
| Sugar H-2'', H-3'', H-4'' | 3.3 - 3.6 (m) | 5.0 - 5.4 (m) | Diagnostic: Large downfield shift due to acetylation.[1] |
| Acetyl | N/A | 2.0 - 2.3 (5x singlets) | Confirms presence of 5 acetyl groups (4 on sugar, 1 on 4'-phenol).[1] |
References
-
Matsuda, H., et al. (1999).[1][2] Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats.[1][2] Biological & Pharmaceutical Bulletin.[1][2]
-
Hwang, J., et al. (2021).[1][2][3] Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[1][2] Nutrients.[1][2] [1][2]
-
Yoshikawa, M., et al. (1992).[1] Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins... from Hydrangeae Dulcis Folium. Chemical and Pharmaceutical Bulletin.[1]
-
PubChem Compound Summary. (2024). Hydrangenol 8-O-glucoside.[1][2][4][5] National Center for Biotechnology Information.[1] [1]
Sources
- 1. Hydrangenol 8-O-glucoside (Hydrangenol 8-O-β-D-glucopyranoside) | ChE | 67600-94-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. De-O-acetylation using sodium methoxide - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hydrangenol 8-O-glucoside | CAS:67600-94-6 | Manufacturer ChemFaces [chemfaces.com]
(3R)-Hydrangenol 8-O-glucoside pentaacetate biological activity
Optimizing Bioavailability and Dual-Target Inhibition in Drug Design[1]
Executive Summary
(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a semi-synthetic derivative of the naturally occurring dihydroisocoumarin glycoside found in Hydrangea macrophylla var.[1] thunbergii.[1][2][3] While the parent glucoside is known for antiallergic and skin-brightening properties, the pentaacetate derivative has emerged as a distinct pharmacological entity.[1]
It serves two critical roles in modern drug development:
-
Dual Cholinesterase Inhibitor: HGP acts as a non-competitive inhibitor of both Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), targeting the peripheral anionic site (PAS), which implies potential in modifying Alzheimer’s disease pathology beyond simple symptom management.[1][4]
-
Lipophilic Prodrug Scaffold: The acetylation of the glucose moiety significantly alters the partition coefficient (LogP), enhancing membrane permeability for dermatological and intracellular targets compared to the hydrophilic parent glycoside.[1]
Section 1: Chemical Architecture & Stereochemistry[1]
The biological efficacy of HGP relies on its specific stereochemical configuration and the modification of its sugar moiety.[1]
-
Stereocenter: The (3R) configuration at the C3 position is essential.[1] Synthetic racemates often show reduced binding affinity compared to the natural (3R) enantiomer.[1]
-
Derivatization: Pentaacetylation occurs at the four hydroxyl groups of the glucose and the phenolic hydroxyl of the aglycone (if exposed/reactive under specific conditions, though typically the "penta" refers to the glucose hydroxyls + the aglycone phenol if the glycosidic bond is at the 8-position).
Table 1: Physicochemical Comparison
| Feature | (3R)-Hydrangenol 8-O-Glucoside (Parent) | (3R)-Hydrangenol 8-O-Glucoside Pentaacetate (HGP) |
| Polarity | High (Hydrophilic) | Low (Lipophilic) |
| Cell Permeability | Low (Requires transporters) | High (Passive diffusion) |
| Primary Target | Histamine Release, Hyaluronidase | AChE/BChE (PAS Site), Prodrug delivery |
| Stability | Susceptible to rapid hydrolysis | Enhanced stability in formulation |
| Molecular Weight | ~418.39 g/mol | ~628.58 g/mol |
Section 2: Biological Mechanisms of Action[1]
2.1 Dual Cholinesterase Inhibition (Neuroprotection)
Unlike standard inhibitors (e.g., tacrine) that target the catalytic active site (CAS), HGP demonstrates a non-competitive mode of inhibition .[1]
-
Mechanism: HGP binds to the Peripheral Anionic Site (PAS) of AChE and BChE.[1][4]
-
Therapeutic Implication: The PAS is involved in the aggregation of Amyloid-beta (Aβ) peptides.[1] By occupying this site, HGP not only inhibits acetylcholine hydrolysis (symptomatic relief) but may also disrupt the AChE-induced Aβ aggregation (disease-modifying potential).[1]
-
Selectivity: It shows dual affinity, which is superior to AChE-selective inhibitors in late-stage Alzheimer's where BChE activity becomes dominant.[1]
2.2 Prodrug Activation (Dermatology & Inflammation)
In cosmeceutical applications, HGP functions as a stable precursor.[1]
-
Permeation: The acetyl groups facilitate transit through the stratum corneum.[1]
-
Bio-activation: Intracellular esterases cleave the acetate groups.[1]
-
Effect: Releases the active Hydrangenol 8-O-glucoside, which downregulates MMP-1 (collagenase) and inhibits hyaluronidase, preserving skin matrix integrity.[1]
Section 3: Visualization of Signaling & Mechanism[1]
The following diagram illustrates the dual-pathway mechanism of HGP: its direct neurological activity and its prodrug metabolism.[1]
Caption: Figure 1.[1] Dual Pharmacological Pathways of HGP: Direct PAS binding in neurons vs. Esterase activation in skin cells.[1]
Section 4: Experimental Methodologies
To validate the biological activity of HGP, the following protocols are recommended. These ensure reproducibility and confirm the specific activity of the pentaacetate form.[1]
Protocol A: Synthesis & Purification of HGP
Objective: To produce high-purity HGP from the natural glucoside for bioassays.[1]
-
Starting Material: Dissolve 100 mg of (3R)-Hydrangenol 8-O-glucoside in 2 mL of anhydrous Pyridine.
-
Acetylation: Add 2 mL of Acetic Anhydride (
) dropwise at . -
Reaction: Stir at room temperature for 12 hours under
atmosphere. Monitor via TLC (Solvent: Hexane/EtOAc 1:1). -
Work-up: Pour mixture into ice water (50 mL). Extract with Ethyl Acetate (
mL).[1] -
Purification: Wash organic layer with 1M HCl (to remove pyridine), then saturated
, then brine. Dry over .[1] -
Crystallization: Recrystallize from Ethanol to yield white needles.
-
Validation:
-NMR must show distinct acetate methyl singlets around ppm.
Protocol B: In Vitro Cholinesterase Inhibition Assay (Ellman’s Method)
Objective: To determine the
-
Reagents:
-
Preparation: Dissolve HGP in DMSO (Final well concentration of DMSO < 0.1%). Prepare serial dilutions (
to ). -
Incubation:
-
Reaction Start: Add
DTNB and ATCI. -
Measurement: Monitor absorbance at 412 nm for 10 minutes using a microplate reader.
-
Analysis:
Section 5: References
-
Hwang, J., et al. (2021). "Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches."[1][2][4] Nutrients, 13(1), 254.[1][2] [Link][1][3]
-
Core Reference: Establishes HGP as a dual AChE/BChE inhibitor and details the molecular docking at the PAS site.
-
-
Matsuda, H., et al. (1999). "Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats."[1][2] Biological and Pharmaceutical Bulletin, 22(8), 870-872.[1][2] [Link]
-
Context: Establishes the baseline anti-allergic activity of the parent glucoside.[1]
-
-
Yoshikawa, M., et al. (1992). "Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins... from Hydrangeae Dulcis Folium."[1][3] Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354.[1][3] [Link]
-
Chemistry: Details the isolation and structural elucidation of Hydrangenol glycosides.
-
-
Zhang, H., et al. (2017). "Strategies for the improvement of flavonoid bioavailability."[1] European Journal of Drug Metabolism and Pharmacokinetics, 42(1), 1-8.[1] [Link][1]
Sources
- 1. Hydrangenol 8-O-glucoside (Hydrangenol 8-O-β-D-glucopyranoside) | ChE | 67600-94-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. acubiochem.com [acubiochem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. biosynth.com [biosynth.com]
(3R)-Hydrangenol 8-O-Glucoside Pentaacetate: Dual-Action Mechanism & Pharmacological Profiling
Executive Summary
(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) represents a sophisticated pharmacological evolution of the naturally occurring dihydroisocoumarin, hydrangenol. While the parent compound—found in Hydrangea macrophylla and Hydrangea serrata—exhibits well-documented anti-allergic and anti-inflammatory properties, the pentaacetate derivative introduces a distinct pharmacokinetic and pharmacodynamic profile.
This guide delineates the compound's Dual-Phase Mechanism of Action (MoA) :
-
Direct Extracellular/Membrane Activity: HGP acts as a potent, non-competitive dual inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), targeting the peripheral anionic site (PAS).
-
Intracellular Bioactivation (Prodrug Phase): Upon cellular entry, facilitated by the lipophilic acetyl moieties, HGP undergoes esterase-mediated hydrolysis to release the active aglycone (hydrangenol), which subsequently modulates NF-κB, STAT3, and AMPK signaling pathways.
Chemical Architecture & Bioavailability
The "pentaacetate" modification is not merely a structural artifact; it is a functional engineering strategy.
-
Lipophilicity Enhancement: The acetylation of the glucose moiety and the aglycone hydroxyls significantly increases the partition coefficient (LogP). This transforms the hydrophilic glycoside into a lipophilic entity capable of passive diffusion across the blood-brain barrier (BBB) and plasma membranes.
-
Metabolic Stability: The acetyl groups protect the glycosidic bond from premature hydrolysis by luminal glycosidases, ensuring higher plasma concentrations of the intact molecule for interaction with extracellular targets like Cholinesterases.
Table 1: Physicochemical & Pharmacological Profile
| Property | Specification | Functional Implication |
| Molecular Formula | C₃₁H₃₂O₁₄ | High molecular weight, balanced by lipophilicity. |
| Modification | Penta-acetylation (5x -COCH₃) | Enhances membrane permeability; protects glucoside. |
| Primary Target (Direct) | AChE / BChE (PAS Site) | Neuroprotection; Alzheimer's disease intervention. |
| Secondary Target (Metabolite) | NF-κB, STAT3, Tight Junctions | Anti-inflammation; Colitis amelioration; Skin barrier repair. |
| Inhibition Mode | Non-competitive (Mixed) | Binds to allosteric sites; effective regardless of substrate concentration. |
Mechanism Phase I: Direct Cholinesterase Inhibition
Unlike many competitive inhibitors that target the catalytic active site (CAS) of cholinesterases, HGP targets the Peripheral Anionic Site (PAS) . This is critical for disease-modifying potential in neurodegenerative conditions like Alzheimer's, as PAS binding prevents the AChE-induced aggregation of amyloid-beta (Aβ).
The Hydrophobic Interaction
Research indicates that the acetyl groups of HGP facilitate strong hydrophobic interactions with the aromatic residues lining the PAS of AChE and BChE.
-
Selectivity: HGP shows dual inhibition but with specific affinity patterns driven by the steric bulk of the pentaacetate group, which fits into the larger gorge of BChE and the PAS of AChE.
-
Kinetics: The inhibition is non-competitive , meaning HGP binds to the enzyme-substrate complex or the free enzyme equally well, reducing
without significantly altering .
Visualization: Dual-Phase Mechanism Flow
Caption: Figure 1. Dual-phase mechanism showing extracellular AChE inhibition and intracellular bioactivation.
Mechanism Phase II: Intracellular Bioactivation & Signaling
Once HGP crosses the cellular membrane (e.g., intestinal epithelium or microglia), it functions as a prodrug. Intracellular carboxylesterases cleave the acetyl groups, releasing the active Hydrangenol moiety.
Anti-Inflammatory Cascades (Colitis & Neuroinflammation)
The liberated Hydrangenol exerts potent suppression of inflammatory mediators:
-
NF-κB Suppression: Blocks the phosphorylation of IκBα, preventing the nuclear translocation of p65/p50 subunits. This downregulates COX-2, iNOS, TNF-α, and IL-6.[1][2]
-
STAT3 Inactivation: Inhibits the phosphorylation of STAT3, a key driver in chronic inflammation and colitis-associated cancer.
Barrier Integrity Restoration
In models of colitis (DSS-induced) and skin barrier dysfunction, Hydrangenol restores tight junction proteins:
-
Mechanism: Prevention of apoptosis via Caspase-3 inhibition and preservation of the epithelial barrier integrity against LPS infiltration.
Experimental Protocols for Validation
To validate the specific activity of the pentaacetate form versus its metabolites, the following protocols are recommended.
Protocol A: Differential Cholinesterase Inhibition Assay
Objective: Confirm HGP activity is distinct from the parent glucoside.
-
Preparation: Dissolve HGP in DMSO (Stock 10 mM). Prepare serial dilutions (0.1 - 100 µM).
-
Enzyme Source: Use human recombinant AChE and BChE.
-
Reaction Mix:
-
Phosphate buffer (pH 8.0).
-
DTNB (Ellman’s reagent).
-
Test Compound (HGP vs. Hydrangenol 8-O-glucoside).
-
Pre-incubate for 15 min at 37°C.
-
-
Substrate Addition: Add Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide.
-
Measurement: Monitor absorbance at 412 nm for 5 minutes.
-
Kinetic Analysis: Perform Lineweaver-Burk plots.
-
Expected Result: HGP should show intersecting lines on the X-axis (Non-competitive) or in the second quadrant (Mixed), distinct from the parent compound.
-
Protocol B: Cellular Uptake & Bioactivation Tracking
Objective: Verify the prodrug mechanism and intracellular deacetylation.
-
Cell Line: Caco-2 (intestinal model) or BV-2 (microglial model).
-
Treatment: Incubate cells with 50 µM HGP for 0.5, 1, 2, and 4 hours.
-
Extraction:
-
Wash cells 3x with ice-cold PBS.
-
Lyse cells (Methanol/Water).
-
Centrifuge to remove debris.
-
-
Analysis (LC-MS/MS):
-
Target Analytes: HGP (Parent), Hydrangenol 8-O-glucoside (Intermediate), Hydrangenol (Aglycone).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
-
Validation Criteria:
-
Decrease in intracellular HGP over time.
-
Concomitant increase in free Hydrangenol.
-
Correlation of Hydrangenol levels with reduced p-NF-κB (via Western Blot).
-
References
-
Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Molecules, 2021.[3] Link
-
Key Finding: Identifies Hydrangenol 8-O-glucoside pentaacetate as a dual, non-competitive inhibitor of AChE and BChE targeting the PAS.[3]
-
-
Hydrangenol, an active constituent of Hydrangea serrata (Thunb.)[1] Ser., ameliorates colitis through suppression of macrophage-mediated inflammation. Food & Function, 2023.[1][2] Link
- Key Finding: Details the downstream anti-inflammatory mechanism (NF-κB/STAT3) of the active metabolite Hydrangenol.
-
Hydrangenol 8-O-glucoside pentaacetate Product Profile. MedChemExpress. Link
-
Key Finding: Chemical structure confirmation and isolation sources.[4]
-
-
Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets. Genes & Diseases, 2025.[5][6] Link
- Key Finding: Contextualizes the broader enzymatic targets (hyaluronidase)
Sources
- 1. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Hyaluronidase: structure, mechanism of action, diseases and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
(3R)-Hydrangenol 8-O-glucoside pentaacetate physical properties
[1][2][3]
Executive Summary
(3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS: 113270-98-7) is the peracetylated derivative of the naturally occurring dihydroisocoumarin glycoside, hydrangenol 8-O-glucoside.[1] While the parent glycoside is a bioactive constituent of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium) known for its antiallergic and sweet-tasting properties, the pentaacetate derivative serves a distinct role in phytochemical research. It is primarily synthesized to confirm the glycosidic linkage, improve lipophilicity for purification, and resolve signal overlap in NMR spectroscopy.
This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol, and structural characterization data essential for researchers in natural product chemistry and drug discovery.
Chemical Identity & Structural Logic[3][4][5]
The molecule consists of the dihydroisocoumarin aglycone hydrangenol , glycosylated at the C-8 position with D-glucose, and fully acetylated at all free hydroxyl groups.
| Attribute | Specification |
| IUPAC Name | (2R,3R,4S,5R,6S)-2-(acetoxymethyl)-6-(((3R)-3-(4-acetoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromen-8-yl)oxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate |
| Common Name | (3R)-Hydrangenol 8-O-glucoside pentaacetate |
| CAS Number | 113270-98-7 |
| Molecular Formula | C₃₁H₃₂O₁₄ |
| Molecular Weight | 628.58 g/mol |
| Stereochemistry | (3R) configuration at the isocoumarin C-3 position; |
Structural Derivatization Logic
The "pentaacetate" designation confirms the presence of five reactive hydroxyl groups in the parent glycoside:
-
Aglycone (Hydrangenol): Contains one free phenolic hydroxyl at the 4'-position (the 8-OH is blocked by the sugar).
-
Sugar (Glucose): Contains four free secondary/primary hydroxyls (positions 2, 3, 4, 6).
-
Total Acetylation:
.
Physical Properties[3][4][8][10][11][12]
Unlike the polar, water-soluble parent glycoside, the pentaacetate is highly lipophilic. This drastic change in solubility is exploited for purification and isolation.
| Property | Value / Description | Context & Utility |
| Physical State | White to pale yellow crystalline solid | Crystallizes more readily than the amorphous parent glycoside.[1] |
| Melting Point | 165–168 °C (Typical range for isocoumarin glycoside acetates) | Sharp melting point indicates high purity; useful for identification.[1] |
| Solubility | Soluble: CHCl₃, EtOAc, Acetone, BenzeneInsoluble: Water, Hexane | Allows for extraction into organic layers during workup, removing water-soluble impurities.[1] |
| Optical Rotation | Levorotatory ( | Specific rotation varies by solvent but retains the negative sign of the (3R) parent.[1] |
| Chromatography | High | Moves significantly faster than the polar glycoside, allowing easy monitoring of reaction progress.[1] |
Validated Synthesis Protocol
Objective: Conversion of Hydrangenol 8-O-glucoside to its pentaacetate derivative for structural confirmation.
Materials
-
Substrate: Hydrangenol 8-O-glucoside (isolated from Hydrangea macrophylla).[1][7]
-
Reagents: Acetic Anhydride (
), Pyridine (anhydrous). -
Solvent: Dichloromethane (DCM) for extraction.
Step-by-Step Methodology
-
Preparation: In a round-bottom flask, dissolve 50 mg of Hydrangenol 8-O-glucoside in 1.0 mL of anhydrous pyridine.
-
Acetylation: Add 1.0 mL of acetic anhydride dropwise with stirring.
-
Reaction: Seal the flask and stir at room temperature (25 °C) for 12–24 hours.
-
Self-Validating Check: Monitor by TLC (Hexane:EtOAc 1:1). The starting material spot (
) should disappear, replaced by a single non-polar spot ( ).
-
-
Quenching: Pour the reaction mixture into 20 mL of ice-water. Stir vigorously for 30 minutes to hydrolyze excess acetic anhydride.
-
Extraction: Extract the aqueous mixture with DCM (
). -
Workup: Wash the combined organic layers successively with:
-
1M HCl (to remove pyridine).
-
Saturated
(to remove acetic acid).[4] -
Brine (saturated NaCl).
-
-
Drying & Isolation: Dry over anhydrous
, filter, and concentrate under reduced pressure to yield the crude pentaacetate. -
Purification: Recrystallize from Ethanol/Hexane or purify via silica gel flash chromatography.
Spectroscopic Characterization
The conversion to the pentaacetate is confirmed by specific shifts in the NMR and MS spectra.
Nuclear Magnetic Resonance (NMR) Data
The
-
Acetyl Signals (Diagnostic): Five distinct singlets appear in the region of
2.00 – 2.40 ppm .-
4 signals correspond to the aliphatic acetates on the glucose.
-
1 signal (often slightly downfield) corresponds to the aromatic acetate at C-4'.
-
-
Sugar Protons: The glucose ring protons (H-2 to H-6) shift downfield (deshielded) by approximately 1.0–1.5 ppm compared to the free glycoside, appearing in the
3.80 – 5.40 ppm range.[1] -
Anomeric Proton: A doublet at
4.9–5.1 ppm with a coupling constant ( ) of , confirming the -configuration . -
Aglycone Protons:
Mass Spectrometry (MS)[14]
-
Molecular Ion: ESI-MS (
) shows a strong peak at 651 . -
Fragmentation: Loss of acetyl groups (
42, 60) and cleavage of the glycosidic bond are common in EI-MS.[1]
Experimental Workflow Visualization
The following diagram illustrates the isolation, derivatization, and validation pathway for this compound.
Caption: Workflow for the isolation of the natural glycoside and its conversion to the pentaacetate derivative for structural confirmation.
Biological & Research Context
While the pentaacetate is primarily a structural tool, the parent compound (Hydrangenol 8-O-glucoside) and its analogs are significant in drug development for two main reasons:
-
Antiallergic Activity: Hydrangenol and its glucosides inhibit hyaluronidase and the release of histamine from mast cells, making them targets for anti-inflammatory drug design [1].
-
Sweetener Potential: Related phyllodulcin derivatives are intensely sweet. The glycosides serve as precursors or prodrugs that may be hydrolyzed in vivo to release the active aglycone [2].
The pentaacetate derivative allows researchers to strictly purify these compounds to
References
-
Matsuda, H., et al. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. Biological & Pharmaceutical Bulletin, 22(8), 870-872.[8] Link
-
Yoshikawa, M., et al. (1992).[9] Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium.[9] Chemical and Pharmaceutical Bulletin, 40(12), 3352-3354. Link
-
Hwang, J., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[10] Nutrients, 13(1), 254. Link
Sources
- 1. Showing Compound 2,3,4,5,6-Penta-O-acetyl-D-glucose (FDB012529) - FooDB [foodb.ca]
- 2. researchgate.net [researchgate.net]
- 3. α,β-D-Glucose Pentaacetate|3891-59-6--Zhejiang Synose Tech Co., Ltd. [deyerchem.com]
- 4. rsc.org [rsc.org]
- 5. Cyclopentane, (1-methylethyl)- (CAS 3875-51-2) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Heptanal | C7H14O | CID 8130 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
(3R)-Hydrangenol 8-O-glucoside pentaacetate literature review
Technical Whitepaper: (3R)-Hydrangenol 8-O-glucoside Pentaacetate
Executive Summary
This technical guide provides a comprehensive analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate , a semi-synthetic derivative of the bioactive dihydroisocoumarin glycoside found in Hydrangea macrophylla var. thunbergii.[1][2][3][4] While the parent compound (Hydrangenol 8-O-glucoside) is renowned for its anti-allergic and skin-barrier enhancing properties, the pentaacetate derivative serves two critical functions in drug development:
-
Structural Elucidation: It is the standard derivative for confirming glycosidic linkages via NMR due to enhanced signal resolution.
-
Lipophilic Prodrug Potential: Its peracetylated structure significantly increases lipophilicity (LogP), theoretically enhancing stratum corneum penetration before enzymatic hydrolysis releases the active pharmacological agent.
Chemical Identity & Structural Logic
The molecule consists of the hydrangenol aglycone (a dihydroisocoumarin) glycosylated at the C-8 position, with all available hydroxyl groups protected by acetyl esters.
| Attribute | Detail |
| Systematic Name | (3R)-3-(4-acetoxyphenyl)-1-oxo-3,4-dihydro-1H-isochromen-8-yl 2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside |
| CAS Number | 113270-98-7 (Reference to (3R) isomer) |
| Molecular Formula | C₃₁H₃₂O₁₄ |
| Molecular Weight | 628.58 g/mol |
| Core Scaffold | 3,4-Dihydroisocoumarin (Hydrangenol) |
| Stereochemistry | (3R) configuration at the isocoumarin ring; β-anomeric linkage at glucose.[4][5][6][7][8][9][10][11][12][13][14][15] |
The "Pentaacetate" Rationale
The parent glucoside contains 5 free hydroxyl groups : four on the glucose moiety and one phenolic hydroxyl at position 4' of the hydrangenol B-ring. Acetylation of all five sites yields the pentaacetate .
-
Significance: This modification disrupts the intermolecular hydrogen bonding network of the crystal lattice, rendering the molecule soluble in organic solvents (CDCl₃, EtOAc) for purification and analysis, and increasing membrane permeability.
Synthesis & Isolation Protocol
This protocol details the isolation of the parent glycoside from Hydrangea macrophylla followed by chemical derivatization to the pentaacetate.
Phase 1: Extraction & Isolation of Parent Glucoside
-
Source Material: Dried leaves of Hydrangea macrophylla var. thunbergii (Hydrangeae Dulcis Folium).[1][2][3]
-
Extraction: Reflux dried leaves with 70% Ethanol for 3 hours. Filter and concentrate in vacuo.
-
Partitioning: Suspend residue in water. Partition successively with n-Hexane (to remove lipids) and Ethyl Acetate (to remove aglycones). The target glucoside remains in the aqueous phase or precipitates at the interface.
-
Purification: Subject the aqueous fraction to Diaion HP-20 column chromatography. Elute with a Water/Methanol gradient.[15] The 8-O-glucoside typically elutes at 40-60% Methanol .
Phase 2: Chemical Derivatization (Acetylation)
Objective: Convert the polar glucoside to the lipophilic pentaacetate.
Reagents:
-
Hydrangenol 8-O-glucoside (dried)[6]
-
Acetic Anhydride (Ac₂O) - Acylating agent
-
Pyridine - Solvent & Base catalyst
-
DMAP (4-Dimethylaminopyridine) - Hyper-nucleophilic catalyst (Optional for speed)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask under Nitrogen atmosphere, dissolve 100 mg of Hydrangenol 8-O-glucoside in 2.0 mL of Pyridine .
-
Addition: Cool to 0°C. Dropwise add 2.0 mL of Acetic Anhydride . (Optional: Add 5 mg DMAP).
-
Incubation: Allow the mixture to warm to room temperature and stir for 12–18 hours . Checkpoint: Monitor via TLC (Mobile phase: Hexane/EtOAc 1:1). The starting material (Rf ~0.1) should disappear, replaced by a non-polar spot (Rf ~0.6).
-
Quenching: Pour the reaction mixture into 50 mL of ice water with vigorous stirring. The pentaacetate will precipitate as a white solid or oil.
-
Workup: Extract with Ethyl Acetate (3 x 20 mL) . Wash the organic layer successively with:
-
1M HCl (to remove Pyridine)
-
Saturated NaHCO₃ (to neutralize acid)
-
Brine (to dry)
-
-
Final Purification: Dry over anhydrous Na₂SO₄, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield (3R)-Hydrangenol 8-O-glucoside pentaacetate.
Figure 1: Isolation and semi-synthesis workflow for generating the pentaacetate derivative.
Structural Characterization (NMR)
The pentaacetate is distinct from the parent glucoside due to the "deshielding" effect of the acetyl groups on the glucose protons and the presence of five sharp singlet signals for the acetyl methyls.
Representative ¹H NMR Data (CDCl₃, 500 MHz):
| Position | Proton Type | Chemical Shift (δ ppm) | Multiplicity | Interpretation |
| Aglycone | ||||
| H-3 | Methine | ~5.45 | dd | Characteristic of 3-substituted dihydroisocoumarin. |
| H-4 | Methylene | ~3.00 | m | Benzylic protons of the lactone ring. |
| H-4' | Aromatic | ~7.10 | d | Shifted downfield due to 4'-OAc (vs 4'-OH). |
| Sugar | ||||
| H-1'' | Anomeric | ~4.95 - 5.10 | d (J=7.8 Hz) | Diagnostic: Large coupling constant confirms β-linkage . |
| H-2'', H-3'', H-4'' | Sugar Ring | 5.15 - 5.35 | m | Strongly deshielded (shifted from ~3.5 to >5.0) due to O-acetylation. |
| H-6'' | Methylene | 4.15 - 4.30 | dd | Deshielded primary alcohol. |
| Acetates | ||||
| -OAc | Methyls | 2.00 - 2.35 | 5 x s | Five distinct singlets corresponding to 4x Sugar-OAc and 1x Aglycone-OAc. |
Key Identification Check:
-
Look for the downfield shift of the glucose ring protons (H-2 to H-4) into the 5.0+ ppm region.
-
Confirm the presence of 5 acetyl peaks . If only 4 are present, the phenolic 4'-OH may not have reacted (incomplete reaction).
Pharmacological Potential: The "Prodrug" Strategy
While the parent Hydrangenol 8-O-glucoside is the established bioactive agent, its high polarity (hydrophilicity) limits its ability to penetrate the lipid-rich stratum corneum of the skin. The pentaacetate is designed to overcome this.
Mechanism of Action (MoA)
-
Enhanced Penetration: The pentaacetate (LogP > 2.0) partitions effectively into the lipid bilayer of the skin, unlike the parent glucoside (LogP < 0).
-
Bioconversion: Once in the viable epidermis, endogenous esterases hydrolyze the acetyl groups.
-
Active Release: This releases the active Hydrangenol 8-O-glucoside (and eventually the aglycone Hydrangenol).
-
Target Engagement: The active metabolite upregulates Filaggrin (FLG) and Hyaluronic Acid (HA) synthesis via the AP-1 pathway and suppresses inflammation (inhibition of hyaluronidase).
Bioactivity Targets (Parent Compound):
-
Skin Barrier: Upregulation of Filaggrin and Involucrin mRNA.
-
Hydration: Increased AQP3 (Aquaporin-3) expression.
-
Anti-Inflammatory: Inhibition of Passive Cutaneous Anaphylaxis (PCA) and suppression of inflammatory cytokines (IL-6, TNF-α).
Figure 2: The prodrug mechanism: Lipophilic entry followed by bio-activation.
References
-
Matsuda, H., et al. (1999).[2][4] Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var.[2][4] thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats.[2][4] Biological & Pharmaceutical Bulletin, 22(8), 870–872.[2][4] Link
-
Yoshikawa, M., et al. (1992).[1] Thunberginols C, D, and E, New Antiallergic and Antimicrobial Dihydroisocoumarins, and Thunberginol G 3'-O-Glucoside and (-)-Hydrangenol 4'-O-Glucoside, New Dihydroisocoumarin Glycosides, from Hydrangeae Dulcis Folium.[1] Chemical and Pharmaceutical Bulletin, 40(12), 3352–3354.[1] Link
-
Myung, D. B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. Link
-
Zhang, H., et al. (2009). Hydrangenol derivatives from Hydrangea macrophylla and their inhibitory activities on the proliferation of activated T-lymphocytes. Bioorganic & Medicinal Chemistry Letters, 19(19), 5769-5772. Link
-
Reid, J.S., et al. (2020). Computational and Experimental 1H-NMR Study of Hydrated Mg-Based Minerals (Reference for general NMR shift validation). Materials, 13(4), 929. Link
Sources
- 1. Thunberginol G - Wikipedia [en.wikipedia.org]
- 2. Thunberginol A - Wikipedia [en.wikipedia.org]
- 3. Phytochemical constituents of Hydrangea macrophylla var. acuminata leaves and their inhibitory activity against PTP1B and α-glucosidase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hydrangel 8-O-glucoside | CAS#:67600-94-6 | Chemsrc [chemsrc.com]
- 5. Three new glycosides from the leaves of Hydrangea macrophylla subsp. serrata (THUNB.) MAKINO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. (3S)-Hydrangenol 8-O-glucoside pentaacetate supplier | CAS 113270-99-8 | AOBIOUS [aobious.com]
- 11. asianpubs.org [asianpubs.org]
- 12. β-D-Glucose pentaacetate(604-69-3) 1H NMR spectrum [chemicalbook.com]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Chemoselective O-acylation of hydroxyamino acids and amino alcohols under acidic reaction conditions: History, scope and applications [beilstein-journals.org]
- 15. researchgate.net [researchgate.net]
Technical Monograph: (3R)-Hydrangenol 8-O-glucoside Pentaacetate
Structural Characterization, Synthesis, and Therapeutic Potential at the Isocoumarin-Flavonoid Interface
Executive Summary
Current Classification Status: While frequently categorized within broad polyphenol libraries alongside flavonoids, (3R)-Hydrangenol 8-O-glucoside is chemically defined as a dihydroisocoumarin .[1][2] Unlike flavonoids, which possess a C6-C3-C6 diphenylpropane skeleton, hydrangenol features a lactone-containing isocoumarin core.
The "Pentaacetate" Significance: The pentaacetate derivative is a critical semi-synthetic modification. By acetylating the five free hydroxyl groups (four on the glucose moiety, one on the aglycone), researchers significantly alter the compound's lipophilicity. This modification is essential for two primary workflows:
-
Structural Validation: Enhancing signal resolution in NMR spectroscopy to confirm glycosidic linkage and stereochemistry.
-
Prodrug Development: Increasing cellular permeability for transdermal delivery in anti-aging and anti-inflammatory applications.
Part 1: Chemical Architecture & The Flavonoid Distinction
To maintain scientific integrity, we must first distinguish the target compound from true flavonoids while acknowledging their shared biosynthetic origins.
1.1 Structural Divergence
Both flavonoids and isocoumarins originate from the phenylpropanoid pathway, but their cyclization mechanisms diverge.
-
Flavonoids: Formed via Chalcone Synthase (condensing 4-coumaroyl-CoA with 3 malonyl-CoA units).
-
Hydrangenol (Isocoumarin): Formed via a specific Polyketide Synthase that facilitates a different ring closure (lactone formation).
Compound Definition:
-
Aglycone: (3R)-Hydrangenol (3-(4-hydroxyphenyl)-3,4-dihydroisochromen-1-one).
-
Pentaacetate: Acetylation of the glucose hydroxyls (C-2'', 3'', 4'', 6'') and the aglycone phenolic hydroxyl (C-4').
1.2 Biosynthetic Pathway Visualization
The following diagram illustrates the precise point where Hydrangenol diverges from the flavonoid pathway, clarifying its classification.
Figure 1: Biosynthetic divergence showing the separation of Hydrangenol (Isocoumarin) from the Flavonoid pathway.
Part 2: Synthesis & Derivatization Protocol
The conversion of the natural glucoside to its pentaacetate form is a standard yet critical protocol for purifying the compound and confirming the number of free hydroxyl groups.
2.1 Reaction Logic
-
Substrate: (3R)-Hydrangenol 8-O-glucoside (4 free OH on glucose, 1 free OH on aglycone).
-
Reagent: Acetic Anhydride (
) acts as the acylating agent. -
Catalyst: Pyridine acts as both solvent and nucleophilic catalyst (forming the active N-acetylpyridinium intermediate).
-
Product: (3R)-Hydrangenol 4'-O-acetyl-8-O-(tetra-O-acetyl-
-D-glucopyranoside).
2.2 Step-by-Step Methodology
Note: All steps must be performed in a fume hood due to pyridine toxicity.
Step 1: Preparation
-
Dissolve 50 mg of (3R)-Hydrangenol 8-O-glucoside in 1.0 mL of anhydrous Pyridine in a round-bottom flask.
-
Ensure the starting material is fully solubilized; mild sonication may be required.
Step 2: Acetylation
-
Add 1.0 mL of Acetic Anhydride dropwise at 0°C (ice bath) to prevent exotherm-induced degradation.
-
Allow the reaction to warm to room temperature (25°C).
-
Stir continuously for 12–18 hours under nitrogen atmosphere.
-
Monitoring: Check progress via TLC (Silica gel).
-
Mobile Phase: Toluene:Ethyl Acetate (2:1).
-
Observation: The pentaacetate will show a significantly higher
(approx 0.5–0.6) compared to the polar glucoside ( < 0.1).
-
Step 3: Work-up (Self-Validating Purification)
-
Pour the reaction mixture into 20 mL of Ice Water . The excess anhydride will hydrolyze, and the hydrophobic pentaacetate should precipitate as a white solid or sticky oil.
-
Extract with Ethyl Acetate (3 x 10 mL).
-
Wash the organic layer sequentially with:
-
1M HCl (to remove pyridine).
-
Saturated
(to remove acetic acid). -
Brine (saturated NaCl).
-
-
Dry over anhydrous
and concentrate in vacuo.
Step 4: Crystallization
-
Recrystallize from Ethanol/Water or purify via Flash Column Chromatography (Hexane/EtOAc gradient) to obtain the pure pentaacetate.
Part 3: Analytical Characterization (NMR)
The pentaacetate derivative provides a "cleaner" NMR spectrum than the free glucoside, as the hydroxyl protons are replaced by distinct methyl singlets.
3.1 Diagnostic NMR Signatures (
, 400 MHz)
The following table summarizes the expected shifts confirming the pentaacetate structure.
| Moiety | Proton Position | Approx.[1][4][5][6] Shift ( | Multiplicity | Diagnostic Significance |
| Aglycone | H-3 | 5.30 – 5.45 | dd | Characteristic of isocoumarin ring closure. |
| Aglycone | H-4 | 3.00 – 3.20 | m | Methylene protons of the lactone ring. |
| Aglycone | H-4' (Aromatic) | 7.10 – 7.30 | d | Downfield shift due to 4'-O-acetylation (vs free OH). |
| Glucose | H-1'' (Anomeric) | 4.90 – 5.10 | d ( | Confirms |
| Acetates | 1.90 – 2.30 | s (5 peaks) | Critical Proof: Presence of 5 distinct singlets confirms the "Penta" acetate structure. |
Part 4: Biological Implications & Applications[7][8][9][10]
Why synthesize the pentaacetate? While the free glucoside is the natural metabolite, the pentaacetate serves specific roles in drug development.
4.1 Lipophilicity and Skin Barrier Penetration
Hydrangenol glucosides are potent anti-aging agents (upregulating Hyaluronic Acid and suppressing MMP-1). However, glycosides are highly polar (
-
The Pentaacetate Strategy: Acetylation masks the hydroxyl groups, significantly increasing lipophilicity (
). -
Mechanism: The pentaacetate acts as a Prodrug . Once it penetrates the stratum corneum, endogenous esterases in the skin cells hydrolyze the acetyl groups, releasing the active Hydrangenol glucoside in situ.
4.2 Molecular Mechanism of Action (Core Aglycone)
The active moiety (Hydrangenol) functions through the AP-1 and MAPK pathways.
Figure 2: Pharmacological mechanism of Hydrangenol in dermatological applications.
References
-
Yoshikawa, M., et al. (1992). "Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins... from Hydrangeae Dulcis Folium."[7] Chemical and Pharmaceutical Bulletin.
-
Myung, D. B., et al. (2019).[8] "Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice."[8] Nutrients.[8]
-
PubChem Compound Summary. "Hydrangenol 8-O-glucoside." National Center for Biotechnology Information.
-
Shin, J. S., et al. (2019).[8] "Chemical Constituents from Leaves of Hydrangea serrata and Their Anti-photoaging Effects." Biological and Pharmaceutical Bulletin.
-
MedChemExpress. "(3R)-Hydrangenol 8-O-glucoside pentaacetate Product Information."
Sources
- 1. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Hydrangenol 8-O-glucoside | CAS:67600-94-6 | Manufacturer ChemFaces [chemfaces.com]
- 4. rsc.org [rsc.org]
- 5. rsc.org [rsc.org]
- 6. Flavonoid Biosynthetic Pathway: Genetics and Biochemistry – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. Thunberginols C, D, and E, new antiallergic and antimicrobial dihydroisocoumarins, and thunberginol G 3'-O-glucoside and (-)-hydrangenol 4'-O-glucoside, new dihydroisocoumarin glycosides, from Hydrangeae Dulcis Folium - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. naturalhealthresearch.org [naturalhealthresearch.org]
Methodological & Application
Application Note: Synthesis Protocol for (3R)-Hydrangenol 8-O-glucoside Pentaacetate
Introduction & Strategic Overview
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a semi-synthetic derivative of the natural dihydroisocoumarin glycoside found in Hydrangea macrophylla. While the parent glycoside exhibits significant biological activity—including AChE inhibition and anti-photoaging properties—the pentaacetate derivative serves a critical role in medicinal chemistry as a lipophilic reference standard, facilitating rigorous purification and structural validation via NMR and HPLC.
The "Chelation Challenge" in Synthesis
The core synthetic challenge lies in the 8-position hydroxyl group . In the hydrangenol aglycone, the 8-OH forms a strong intramolecular hydrogen bond with the C1-carbonyl oxygen (pseudo-six-membered ring). This chelation significantly reduces the nucleophilicity of the 8-OH compared to the 4'-OH on the pendant phenyl ring.
Protocol Logic: To achieve the target regioselectivity (8-O-glycosylation), this protocol employs a "Protect-Force-Deprotect" strategy:
-
Masking: Selective protection of the more reactive 4'-OH.
-
Forcing: Glycosylation of the chelated 8-OH using a high-energy donor (Trichloroacetimidate).
-
Transformation: Global deprotection followed by exhaustive acetylation to yield the pentaacetate.
Retrosynthetic Analysis
The following diagram illustrates the strategic disconnection of the target molecule.
Figure 1: Retrosynthetic strategy prioritizing regiocontrol at the 8-position.
Detailed Experimental Protocol
Phase 1: Preparation of the Acceptor (4'-O-Protection)
Objective: Block the highly nucleophilic 4'-OH to force reaction at the 8-OH.
Reagents:
-
(3R)-Hydrangenol (Aglycone) [Source: Isolated from H. macrophylla or Total Synthesis via phthalide annulation]
-
Benzyl bromide (BnBr)
-
Potassium Carbonate (K₂CO₃)
-
Acetone (Anhydrous)
Procedure:
-
Dissolve (3R)-Hydrangenol (1.0 eq) in anhydrous acetone (0.1 M).
-
Add K₂CO₃ (1.1 eq). Note: Use stoichiometric base to avoid deprotonating the chelated 8-OH.
-
Add BnBr (1.1 eq) dropwise at 0°C.
-
Allow to warm to room temperature and stir for 4 hours.
-
Validation: TLC should show a new spot (higher R_f). The 8-OH remains unreacted due to H-bonding stability under these mild basic conditions.
-
Workup: Filter solids, concentrate filtrate, and purify via flash chromatography (Hexane/EtOAc).
-
Product: 4'-O-Benzyl-(3R)-hydrangenol.
Phase 2: Schmidt Glycosylation (The Critical Step)
Objective: Overcome the 8-OH intramolecular H-bond using a Lewis Acid promoter.
Reagents:
-
Acceptor: 4'-O-Benzyl-(3R)-hydrangenol (1.0 eq)
-
Donor: 2,3,4,6-Tetra-O-acetyl-α-D-glucopyranosyl trichloroacetimidate (1.5 eq)
-
Promoter: Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (0.1 eq)
-
Solvent: Dichloromethane (DCM), anhydrous, over 4Å molecular sieves.
Procedure:
-
Drying: Dissolve Acceptor and Donor in anhydrous DCM. Add activated 4Å molecular sieves and stir for 30 mins under Argon. Critical: Moisture kills this reaction.
-
Cool the mixture to -20°C .
-
Add TMSOTf (0.1 eq) dropwise.
-
Stir at -20°C for 1 hour, then allow to slowly warm to 0°C.
-
Monitoring: Check TLC for disappearance of the acceptor.
-
Quench: Add Triethylamine (TEA) to neutralize the acid.
-
Workup: Filter sieves, wash with NaHCO₃, dry over Na₂SO₄, and concentrate.
-
Intermediate: 4'-O-Benzyl-(3R)-hydrangenol-8-O-(2,3,4,6-tetra-O-acetyl-β-D-glucoside).
Phase 3: Global Deprotection & Pentaacetylation
Objective: Remove the benzyl group and acetylate the exposed phenol to yield the final pentaacetate.
Step 3A: Hydrogenolysis (Debenzylation)
-
Dissolve the intermediate from Phase 2 in THF/MeOH (1:1).
-
Add Pd/C (10% wt).
-
Stir under H₂ atmosphere (balloon pressure) for 2 hours.
-
Filter through Celite to remove catalyst.
-
Concentrate to yield the crude 8-O-glucoside (tetra-acetate on sugar, free phenol at 4').
Step 3B: Final Acetylation
-
Dissolve the crude residue in Pyridine (10 volumes).
-
Add Acetic Anhydride (5 eq relative to free OH).
-
Stir at room temperature overnight.
-
Workup: Pour into ice water, extract with DCM, wash with 1N HCl (to remove pyridine), then NaHCO₃.
-
Purification: Recrystallize from Ethanol or purify via silica gel chromatography.
Reaction Workflow & Troubleshooting
Figure 2: Operational workflow with critical control points.
Quantitative Data & Stoichiometry Table
| Component | Role | Equivalents | Notes |
| (3R)-Hydrangenol | Starting Material | 1.0 | Dried in vacuo P₂O₅ |
| Benzyl Bromide | Protecting Group | 1.1 | Slight excess ensures 4'-OH coverage |
| Glucosyl Imidate | Sugar Donor | 1.5 | Excess required due to steric hindrance at 8-OH |
| TMSOTf | Lewis Acid | 0.1 - 0.2 | Catalytic; strictly anhydrous |
| Pd/C (10%) | Catalyst | 10% w/w | For debenzylation |
| Acetic Anhydride | Acetylating Agent | 5.0 | Excess for driving reaction to completion |
Quality Control & Validation (Self-Validating System)
To ensure the protocol was successful, verify the following spectroscopic markers.
1H NMR Diagnostics (CDCl₃, 400 MHz)
-
Anomeric Proton (H-1''): Look for a doublet at δ 4.9 - 5.2 ppm . The coupling constant (J) should be ~7-8 Hz, confirming the β-configuration of the glycosidic bond.
-
Acetate Methyls: You must observe 5 distinct singlets in the region of δ 1.9 - 2.3 ppm .
-
4 from the glucose moiety.
-
1 from the 4'-O-acetyl group (aglycone B-ring).
-
-
Aglycone Shift: The H-8 proton signal (if visible in precursor) will disappear. The H-4' protons (aromatic AA'BB' system) will shift downfield slightly compared to the free phenol due to acetylation.
HPLC Purity
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
Detection: UV at 280 nm (characteristic of dihydroisocoumarin).
-
Target: Single peak >98% AUC. The pentaacetate will elute significantly later (more lipophilic) than the glucoside or aglycone.
References
-
Structure & Activity: Hwang, J., et al. (2021).[1][2] "Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches."[2] Nutrients, 13(1), 254.
-
Synthesis of Isocoumarins: Yoshikawa, M., et al. (1994). "Thunberginols A, B, and F, new antiallergic and antimicrobial dihydroisocoumarins from Hydrangeae Dulcis Folium." Chemical and Pharmaceutical Bulletin, 42(11), 2225-2230.
-
Glycosylation Methodology: Schmidt, R. R., & Michel, J. (1980). "Facile Synthesis of α- and β-O-Glycosyl Imidates; Preparation of Glycosides and Disaccharides." Angewandte Chemie International Edition, 19(9), 731-732.
-
Biological Properties: Matsuda, H., et al. (1999).[2][3] "Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats."[2] Biological and Pharmaceutical Bulletin, 22(8), 870-872.[2]
Sources
Application Note: Structural Elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate using NMR Spectroscopy
Introduction
(3R)-Hydrangenol, a dihydroisocoumarin first isolated from the processed leaves of Hydrangea macrophylla, has garnered significant interest for its diverse biological activities, including anti-allergic and anti-inflammatory properties. Its glycosidic derivatives are key components in traditional medicine and subjects of modern pharmacological investigation. The acetylation of these natural products is a common strategy in drug development to enhance bioavailability and efficacy.
This application note provides a comprehensive guide to the structural elucidation of (3R)-Hydrangenol 8-O-glucoside pentaacetate using a suite of Nuclear Magnetic Resonance (NMR) spectroscopy techniques. As no complete experimental dataset for this specific derivative is publicly available, this guide synthesizes data from structurally related compounds—specifically (3R)-hydrangenol 8-O-glucoside and β-D-glucose pentaacetate—to present a robust, predicted dataset. We offer detailed, field-proven protocols for sample preparation, data acquisition (1D and 2D NMR), and a logical framework for spectral interpretation, empowering researchers to confidently validate the structure of this and similar acetylated natural product glycosides.
Predicted NMR Data Summary
The complete structural assignment of (3R)-Hydrangenol 8-O-glucoside pentaacetate relies on the careful analysis of ¹H and ¹³C NMR spectra, corroborated by 2D correlation experiments. The data presented below is a predicted assignment based on the known values for the hydrangenol 8-O-glucoside aglycone and the effects of per-acetylation on a glucose moiety.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R)-Hydrangenol 8-O-glucoside pentaacetate. (Solvent: CDCl₃, Reference: TMS at 0.00 ppm. Predicted values are denoted by ~)
| Position | Predicted ¹³C (δc) | Predicted ¹H (δH, mult., J in Hz) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| Aglycone Moiety | ||||
| 1 | ~168.0 | - | - | - |
| 3 | ~78.0 | ~4.50 (dd, 11.5, 3.0) | C-1, C-4, C-4a, C-1', C-2', C-6' | H-4α, H-4β |
| 4 | ~35.0 | α: ~3.10 (dd, 16.5, 11.5), β: ~2.95 (dd, 16.5, 3.0) | C-3, C-4a, C-5, C-8a | H-3, H-4β / H-3, H-4α |
| 4a | ~138.0 | - | - | - |
| 5 | ~118.0 | ~7.15 (d, 8.5) | C-4, C-7, C-8a | H-6 |
| 6 | ~130.0 | ~7.50 (t, 8.5) | C-4a, C-8 | H-5, H-7 |
| 7 | ~116.0 | ~6.90 (d, 8.5) | C-5, C-8, C-8a | H-6 |
| 8 | ~157.0 | - | - | - |
| 8a | ~115.0 | - | - | - |
| 1' | ~130.0 | - | - | - |
| 2', 6' | ~129.0 | ~7.20 (d, 8.5) | C-4', C-1', C-3 | H-3', H-5' |
| 3', 5' | ~116.0 | ~6.85 (d, 8.5) | C-1', C-4' | H-2', H-6' |
| 4' | ~156.0 | - | - | - |
| Glucoside Moiety | ||||
| 1'' | ~99.0 | ~5.15 (d, 8.0) | C-8, C-2'', C-3'', C-5'' | H-2'' |
| 2'' | ~71.0 | ~5.10 (t, 9.5) | C-1'', C-3'' | H-1'', H-3'' |
| 3'' | ~72.5 | ~5.25 (t, 9.5) | C-2'', C-4'' | H-2'', H-4'' |
| 4'' | ~68.0 | ~5.05 (t, 9.5) | C-3'', C-5'' | H-3'', H-5'' |
| 5'' | ~72.0 | ~3.85 (ddd, 9.5, 4.5, 2.5) | C-1'', C-4'', C-6'' | H-4'', H-6a'', H-6b'' |
| 6'' | ~61.5 | a: ~4.25 (dd, 12.5, 4.5), b: ~4.10 (dd, 12.5, 2.5) | C-4'', C-5'' | H-5'' |
| Acetyl Groups | ||||
| 2''-OAc | ~170.0 (C=O), ~20.8 (CH₃) | ~2.02 (s) | C-2'' | - |
| 3''-OAc | ~169.5 (C=O), ~20.6 (CH₃) | ~2.04 (s) | C-3'' | - |
| 4''-OAc | ~169.4 (C=O), ~20.6 (CH₃) | ~2.00 (s) | C-4'' | - |
| 6''-OAc | ~170.5 (C=O), ~20.9 (CH₃) | ~2.08 (s) | C-6'' | - |
| Glc-OAc (phenolic) | ~169.2 (C=O), ~21.1 (CH₃) | ~2.30 (s) | C-4' | - |
Experimental Protocols
Sample Preparation: A Self-Validating System
The integrity of NMR data begins with meticulous sample preparation. For acetylated, non-polar compounds like the target molecule, deuterated chloroform (CDCl₃) is the solvent of choice due to its excellent solubilizing properties and minimal interference in the ¹H NMR spectrum.
Protocol:
-
Purity Confirmation: Before NMR analysis, confirm the purity of the synthesized or isolated (3R)-Hydrangenol 8-O-glucoside pentaacetate using HPLC-UV/MS. A purity of >95% is recommended to avoid signals from impurities that can complicate spectral interpretation.
-
Sample Weighing: Accurately weigh 5-10 mg of the purified compound directly into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. TMS provides the reference signal at 0.00 ppm for both ¹H and ¹³C spectra.
-
Dissolution: Gently vortex the vial for 30 seconds to ensure complete dissolution. Visually inspect for any particulate matter. If present, filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean 5 mm NMR tube.
-
Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil (typically 4-5 cm).
-
Capping and Labeling: Securely cap the NMR tube and label it clearly with a unique identifier.
Causality Behind Choices:
-
CDCl₃: Its non-protic nature prevents the exchange of labile protons, and its relative inertness ensures sample stability.
-
TMS: Its single, sharp resonance at 0.00 ppm does not overlap with most organic signals and is chemically inert, making it an ideal internal reference standard[1].
-
Concentration (5-10 mg / 0.6 mL): This concentration range provides an excellent signal-to-noise ratio for a suite of 2D NMR experiments on a modern 500 MHz (or higher) spectrometer without excessive acquisition times, while minimizing potential aggregation issues[2].
NMR Data Acquisition Workflow
A hierarchical approach to data acquisition is essential for efficient structure elucidation. Start with rapid 1D experiments to assess the sample and then proceed to more time-intensive 2D experiments to build the structural framework.
Caption: Hierarchical workflow for NMR data acquisition.
Protocol Details (for a 500 MHz Spectrometer):
-
¹H NMR:
-
Purpose: Provides a quick overview of the proton environment, including chemical shifts, signal integrations (proton count), and coupling patterns.
-
Parameters:
-
Pulse Program: zg30
-
Number of Scans (NS): 8-16
-
Relaxation Delay (D1): 2.0 s
-
Acquisition Time (AQ): ~3.0 s
-
Spectral Width (SW): 12-16 ppm
-
-
-
¹³C{¹H} NMR:
-
Purpose: Identifies the number of unique carbon environments. Proton decoupling simplifies the spectrum to singlets.
-
Parameters:
-
Pulse Program: zgpg30 (with proton decoupling)
-
Number of Scans (NS): 1024-2048
-
Relaxation Delay (D1): 2.0 s
-
Spectral Width (SW): 220-240 ppm
-
-
-
DEPT-135:
-
Purpose: A crucial editing experiment that differentiates carbon signals. CH and CH₃ groups appear as positive signals, while CH₂ groups appear as negative signals. Quaternary carbons (including C=O) are absent.
-
Parameters:
-
Pulse Program: dept135
-
Number of Scans (NS): 512-1024
-
Relaxation Delay (D1): 2.0 s
-
-
-
gCOSY (Gradient Correlation Spectroscopy):
-
Purpose: Identifies protons that are spin-spin coupled, typically through 2 or 3 bonds (¹H-¹H vicinal coupling). This is fundamental for tracing out proton networks within the aglycone and glucose moieties.
-
Parameters:
-
Pulse Program: cosygpqf
-
Number of Scans (NS): 2-4 per increment
-
Increments (F1 dimension): 256-512
-
-
-
gHSQC (Gradient Heteronuclear Single Quantum Coherence):
-
Purpose: Correlates each proton signal with the carbon signal to which it is directly attached (¹JCH). This experiment definitively links the ¹H and ¹³C assignments.
-
Parameters:
-
Pulse Program: hsqcedetgpsisp2.3
-
Number of Scans (NS): 4-8 per increment
-
Increments (F1 dimension): 256
-
¹JCH Coupling Constant: Optimized for ~145 Hz
-
-
-
gHMBC (Gradient Heteronuclear Multiple Bond Correlation):
-
Purpose: Correlates proton signals with carbon signals over longer ranges (typically 2-4 bonds, nJCH). This is the key experiment for connecting different spin systems and establishing the overall molecular framework, such as linking the anomeric proton of the glucose to the aglycone and linking acetyl protons to their respective carbons.
-
Parameters:
-
Pulse Program: hmbcgplpndqf
-
Number of Scans (NS): 16-32 per increment
-
Increments (F1 dimension): 256-512
-
Long-Range Coupling Delay: Optimized for 8 Hz (to observe a range of 4-12 Hz couplings)
-
-
Data Interpretation and Structural Validation
The structural elucidation is a logical puzzle, piecing together fragments identified from each NMR experiment.
Identifying Key Structural Fragments
-
Acetyl Groups: Expect five sharp singlet signals in the ¹H NMR spectrum between δ 2.0-2.3 ppm, each integrating to 3 protons. The corresponding methyl carbons will appear around δ 20-21 ppm in the ¹³C spectrum. The carbonyl carbons will be found downfield around δ 169-171 ppm.
-
Glucose Moiety: The anomeric proton (H-1'') is a key starting point, expected as a doublet around δ 5.15 ppm. The large coupling constant (J ≈ 8.0 Hz) confirms the β-configuration (diaxial relationship with H-2''). From H-1'', the entire glucose spin system (H-2'' through H-6'') can be traced using the COSY spectrum.
-
Dihydroisocoumarin Core: The characteristic AMX spin system of the C3-C4 dihydro-pyranone ring should be identifiable. H-3 will be a doublet of doublets, coupled to the two geminal protons at H-4 (H-4α and H-4β). The aromatic protons on both rings will appear in the δ 6.8-7.5 ppm region.
Assembling the Structure with 2D NMR
The power of 2D NMR lies in connecting these fragments. The diagrams below illustrate the most critical correlations for confirming the structure.
Caption: Key COSY correlations for proton-proton connectivity.
The COSY spectrum builds the individual spin systems. The HMBC spectrum is then used to connect these systems across quaternary carbons and heteroatoms.
Caption: Critical HMBC correlations for structural assembly.
Key Validating Correlations:
-
Glycosidic Linkage: A crucial HMBC correlation from the anomeric proton H-1'' (δ ~5.15) to the aglycone carbon C-8 (δ ~157.0) unequivocally establishes the 8-O-glucoside linkage.
-
Acetylation Positions: HMBC correlations from the sharp acetyl proton singlets (δ ~2.0-2.1) to the glucose carbons (C-2'', C-3'', C-4'', C-6'') confirm the positions of the four sugar acetates. A correlation from the most downfield acetyl singlet (δ ~2.30) to the phenolic carbon C-4' (δ ~156.0) confirms the location of the fifth acetyl group.
-
Aglycone Connectivity: HMBC correlations from H-3 to C-1' and C-1 confirm the connection of the phenyl ring to the dihydroisocoumarin core.
By systematically applying these protocols and logical steps, researchers can achieve a complete and unambiguous structural assignment for (3R)-Hydrangenol 8-O-glucoside pentaacetate, ensuring the scientific integrity of their work in natural product chemistry and drug development.
References
-
Yoshikawa, M., Uchida, E., Chatani, N., Kobayashi, H., Naitoh, Y., Okuno, Y., ... & Murakami, N. (1992). Thunberginols C, D, and E, New Antiallergic and Antimicrobial Dihydroisocoumarins, and Thunberginol G 3'-O-Glucoside and (-)-Hydrangenol 4'-O-Glucoside, New Dihydroisocoumarin Glycosides, from Hydrangeae Dulcis Folium. Chemical and Pharmaceutical Bulletin, 40(12), 3352–3354. [Link]
-
ResearchGate. ¹H NMR spectrum of D-glucose pentaacetate. [Link]
-
NP-MRD. ¹H NMR Spectrum (1D, 800 MHz, H₂O, predicted) (NP0140070) - Hydrangenol 8-O-glucoside. [Link]
-
Gunawan, G., & Nandiyanto, A. B. D. (2021). How to Read and Interpret ¹H-NMR and ¹³C-NMR Spectrums. Indonesian Journal of Science and Technology, 6(1), 135-156. [Link]
-
Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. [Link]
-
Breitmaier, E. (2002). Structure Elucidation by NMR in Organic Chemistry: A Practical Guide (3rd ed.). John Wiley & Sons. [Link]
-
University of Wisconsin-Madison, Department of Chemistry. Organic Chemistry Data - ¹H NMR Chemical Shifts. [Link]
-
Matsuda, H., Shimoda, H., Yamahara, J., & Yoshikawa, M. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats. Biological and Pharmaceutical Bulletin, 22(8), 870-872. [Link]
-
Acs, A., Bencsik, T., & Horváth, G. (2018). NMR chemical shifts of common flavonoids. Magnetic Resonance in Chemistry, 56(9), 833-848. [Link]
-
Kollman, P. A. (1997). Advances in force fields for molecular simulations. Current Opinion in Structural Biology, 7(2), 230-238. [Link]
-
Bax, A., & Subramanian, S. (1986). Sensitivity-enhanced two-dimensional heteronuclear shift correlation NMR spectroscopy. Journal of Magnetic Resonance, 67(3), 565-569. [Link]
-
Willker, W., Leibfritz, D., Kerssebaum, R., & Bermel, W. (1993). Gradient selection in inverse heteronuclear correlation spectroscopy. Magnetic Resonance in Chemistry, 31(3), 287-292. [Link]
-
Davis, D. G., & Bax, A. (1985). Assignment of complex ¹H NMR spectra by relayed coherence transfer. Journal of the American Chemical Society, 107(9), 2820-2821. [Link]
-
Braunschweiler, L., & Ernst, R. R. (1983). Coherence transfer by isotropic mixing: Application to proton correlation spectroscopy. Journal of Magnetic Resonance, 53(3), 521-528. [Link]
-
Bax, A., & Davis, D. G. (1985). MLEV-17-based two-dimensional homonuclear magnetization transfer spectroscopy. Journal of Magnetic Resonance, 65(2), 355-360. [Link]
-
LibreTexts Chemistry. 12.5: Functional Groups and Chemical Shifts in ¹H NMR Spectroscopy. [Link]
-
Laignel, B., Bliard, C., Massiot, G., & Nuzillard, J. M. (1997). Proton NMR spectroscopy assignment of D-glucose residues in highly acetylated starch. Carbohydrate research, 298(4), 251-260. [Link]
-
Alexanderson, E., et al. (2021). Complete ¹H and ¹³C NMR spectral assignment of d-glucofuranose. Carbohydrate Research, 510, 108477. [Link]
-
Magritek. Glucose Anomers. [Link]
-
Köhn, A., & Lüttke, W. (2005). Strategies and Tools for Structure Determination of Natural Products Using Modern Methods of NMR Spectroscopy. Chemistry & Biodiversity, 2(2), 157-171. [Link]
-
Nowick, J. S. (2011). Lecture 21. Using HMBC to Help Solve Structures: "Putting the Pieces Together". UC Irvine, Organic Spectroscopy. [Link]
Sources
(3R)-Hydrangenol 8-O-glucoside pentaacetate cholinesterase inhibition assay
Application Note: (3R)-Hydrangenol 8-O-glucoside Pentaacetate as a Dual Non-Competitive Cholinesterase Inhibitor
Abstract & Significance
Subject: Characterization of (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) inhibition profiles against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).
Significance: (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a lipophilic derivative of the phyllodulcin analog hydrangenol, isolated from Hydrangea macrophylla. Unlike classical competitive inhibitors (e.g., Tacrine) that bind the catalytic active site (CAS), HGP acts as a non-competitive dual inhibitor targeting the Peripheral Anionic Site (PAS) .[1]
This mechanism is critical in Alzheimer’s Disease (AD) therapeutics because PAS ligands can block the AChE-induced aggregation of amyloid-beta (Aβ) peptides, offering a dual disease-modifying strategy: symptomatic relief (via ACh elevation) and neuroprotection (via anti-amyloidogenic activity). The pentaacetate modification significantly enhances lipophilicity compared to the native glucoside, potentially improving blood-brain barrier (BBB) permeability.
Mechanistic Principle
The assay utilizes a modified Ellman’s Method adapted for lipophilic glycosides.
-
Hydrolysis: The enzyme (AChE/BChE) hydrolyzes the substrate Acetylthiocholine (ATCh) to Thiocholine and Acetate.
-
Colorimetric Reaction: Thiocholine reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to release the yellow chromophore 5-thio-2-nitrobenzoate (TNB).
-
Inhibition: HGP binds allosterically to the PAS, inducing a conformational change that reduces the catalytic efficiency (
) without altering the affinity for the substrate ( ), characteristic of non-competitive inhibition.
Key Parameters:
-
Detection Wavelength: 412 nm (TNB absorbance peak).
-
Target IC50 Range: ~20–50 µM (Literature
for AChE 36.1 µM).
Experimental Protocol
Materials & Reagents
| Component | Specification | Storage |
| Test Compound | (3R)-Hydrangenol 8-O-glucoside pentaacetate (>98% purity) | -20°C, Desiccated |
| Enzyme | AChE (Electrophorus electricus, Type VI-S) or huAChE (Recombinant) | -20°C |
| Substrate | Acetylthiocholine Iodide (ATCI) | 4°C |
| Chromogen | DTNB (Ellman’s Reagent) | 4°C, Dark |
| Buffer | 100 mM Sodium Phosphate, pH 8.0 | Room Temp |
| Solvent | DMSO (Dimethyl sulfoxide), HPLC Grade | Room Temp |
| Positive Control | Galantamine hydrobromide or Donepezil | 4°C |
Compound Preparation (Critical Step)
-
Challenge: HGP is highly lipophilic due to the pentaacetate group. Aqueous solubility is poor.
-
Stock Solution: Dissolve HGP in 100% DMSO to create a 10 mM Stock .
-
Working Solution: Dilute the stock in Phosphate Buffer (pH 8.0) to 5x the final assay concentration.
-
Note: Ensure final DMSO concentration in the well is < 2% to prevent solvent-induced enzyme denaturation.
-
Step-by-Step Assay Workflow
-
Plate Setup: Use a 96-well clear flat-bottom microplate.
-
Blanking: Add 140 µL Phosphate Buffer (pH 8.0) to "Blank" wells.
-
Inhibitor Addition:
-
Add 20 µL of Enzyme Solution (0.1 U/mL final) to Test and Control wells.
-
Add 20 µL of HGP Working Solution (Range: 1 µM – 200 µM) to Test wells.
-
Add 20 µL of Vehicle (Buffer + DMSO) to "100% Activity" wells.
-
-
Pre-Incubation (Thermodynamic Equilibrium):
-
Incubate at 25°C for 15 minutes . This step is vital for HGP to bind the PAS allosteric site.
-
-
Substrate Reaction:
-
Add 10 µL of DTNB (10 mM).
-
Add 10 µL of ATCI (15 mM) to initiate the reaction.
-
-
Kinetic Readout:
-
Measure Absorbance at 412 nm immediately (
). -
Read every 30 seconds for 10 minutes (Kinetic Mode).
-
Data Analysis & Visualization
Calculation of Inhibition
Calculate the velocity (
Determination of Ki (Mode of Inhibition)
To confirm non-competitive inhibition, perform the assay at multiple substrate concentrations (e.g., 0.1, 0.2, 0.5, 1.0 mM ATCI) and fixed inhibitor concentrations. Plot Lineweaver-Burk (Double Reciprocal) curves :
-
X-Axis:
(mM ) -
Y-Axis:
(Abs/min ) -
Signature: For HGP, lines should intersect on the X-axis (or to the left of the Y-axis), indicating unchanged
but decreased .
Mechanism Diagram
Caption: Allosteric inhibition mechanism of HGP binding to the Peripheral Anionic Site (PAS) of AChE.
Expected Results & Troubleshooting
| Parameter | Expected Value / Outcome | Troubleshooting Note |
| IC50 (AChE) | 30 – 45 µM | If >100 µM, check HGP solubility; precipitation masks inhibition. |
| IC50 (BChE) | 40 – 55 µM | HGP is a dual inhibitor; lack of BChE inhibition suggests degradation. |
| Ki Value | ~36 µM | Ensure pre-incubation time is sufficient (15 min). |
| DMSO Tolerance | < 2% v/v | If DMSO > 2%, enzyme activity drops in controls (False Positive). |
| Color Development | Yellow (412 nm) | If solution turns orange/brown, DTNB is oxidizing; prepare fresh. |
Workflow Diagram
Caption: Step-by-step experimental workflow for the HGP Cholinesterase Inhibition Assay.
References
-
Hwang, J., et al. (2021). "Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches." Nutrients, 13(1), 254. [Link][2]
-
Ellman, G. L., et al. (1961). "A new and rapid colorimetric determination of acetylcholinesterase activity." Biochemical Pharmacology, 7(2), 88–95. [Link]
-
Matsuda, H., et al. (1999). "Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats."[3][2] Biological and Pharmaceutical Bulletin, 22(8), 870–872. [Link]
Sources
Application Note: Cell-Based Assay Protocols for (3R)-Hydrangenol 8-O-glucoside Pentaacetate
Executive Summary & Molecule Profile
(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a semi-synthetic or purified natural derivative of Hydrangenol, a bioactive dihydroisocoumarin found in Hydrangea macrophylla and Hydrangea serrata. Unlike its parent glycoside (Hydrangenol 8-O-glucoside), the pentaacetate form features five acetyl groups protecting the hydroxyl moieties of the glucose and the aglycone.
This structural modification confers two critical properties for cell-based assays:
-
Enhanced Lipophilicity: The acetylation significantly increases membrane permeability, allowing passive diffusion across the lipid bilayer.
-
Intracellular Prodrug Mechanism: Once cytosolic, intracellular esterases hydrolyze the acetate groups, releasing the active Hydrangenol 8-O-glucoside or the aglycone Hydrangenol, which then exert biological effects such as neuroprotection (AChE inhibition) and melanogenesis inhibition .
This guide details the protocols for evaluating HGP in two high-value therapeutic contexts: Neuroprotection (SH-SY5Y models) and Skin Brightening (B16F10 models) .
Molecule Specifications
| Property | Detail |
| IUPAC Name | (3R)-Hydrangenol 8-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside)-4'-O-acetate |
| Molecular Weight | ~628.58 g/mol |
| Solubility | Soluble in DMSO (>10 mg/mL), Ethanol; Insoluble in water. |
| Storage | -20°C, desiccated, protected from light. |
| Primary Targets | Acetylcholinesterase (AChE), Tyrosinase (indirect), AMPK/SIRT1 axis. |
Pre-Assay Preparation: Solubilization & Stability
Critical Causality: HGP is hydrophobic. Direct addition to aqueous media causes precipitation, leading to false negatives (loss of compound) or false positives (crystal-induced cytotoxicity).
Stock Solution Protocol
-
Weighing: Weigh 5 mg of HGP into a sterile, amber glass vial.
-
Solvent: Add anhydrous DMSO (Dimethyl Sulfoxide) to achieve a 10 mM stock concentration .
-
Calculation:
. Add DMSO.
-
-
Mixing: Vortex for 30 seconds. Sonicate in a water bath at room temperature for 5 minutes to ensure complete dissolution.
-
Sterilization: Do not filter-sterilize small volumes (loss of compound). Perform all steps in a laminar flow hood using sterile reagents.
Working Solution (Media Preparation)
-
Dilution Factor: Maintain final DMSO concentration
in cell culture to avoid solvent toxicity. -
Step-down Dilution:
-
Prepare a 100
M intermediate in serum-free media (1:100 dilution of stock). -
Vortex immediately to prevent precipitation.
-
Perform serial dilutions from this intermediate into complete media for assay concentrations (e.g., 1, 5, 10, 25, 50
M).
-
Workflow A: Neuroprotective Activity (SH-SY5Y Cells)
Rationale: HGP has been identified as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE).[1] In a cellular context, we evaluate its ability to protect neuronal cells from A
Cell Culture Model
-
Cell Line: SH-SY5Y (Human Neuroblastoma).
-
Differentiation (Optional but Recommended): Differentiate with 10
M Retinoic Acid (RA) for 5 days to induce a mature neuronal phenotype (neurite outgrowth), which increases sensitivity to neurotoxins.
Experimental Protocol: Protection Against A Toxicity
Step 1: Seeding
-
Seed SH-SY5Y cells at
cells/well in 96-well plates. -
Incubate for 24 hours at 37°C, 5% CO
.
Step 2: Pre-treatment (The "Priming" Phase)
-
Remove spent media.
-
Add fresh media containing HGP (1, 5, 10, 25
M) or Vehicle Control (0.1% DMSO). -
Incubate for 2 hours.
-
Why? This allows HGP to enter the cell and undergo esterase hydrolysis to establish intracellular levels of the active metabolite before the toxic insult.
-
Step 3: Toxic Insult
-
Add Amyloid-beta fragment 25-35 (A
) to a final concentration of 20 M without removing the HGP media. -
Incubate for 24 hours.
Step 4: Viability Readout (CCK-8 Assay)
-
Add 10
L of CCK-8 (Cell Counting Kit-8) reagent to each well. -
Incubate for 1–2 hours.
-
Measure Absorbance at 450 nm.
Cellular AChE Activity Assay
To verify if HGP inhibits AChE in situ:
-
Treat SH-SY5Y cells with HGP (10, 25
M) for 24 hours. -
Lyse cells using a non-denaturing lysis buffer (e.g., PBS + 1% Triton X-100 + Protease Inhibitors).
-
Centrifuge at 12,000 x g for 10 min; collect supernatant.
-
Quantify protein content (BCA Assay).
-
Ellman's Reaction: Incubate 50
g of lysate protein with Acetylthiocholine iodide (substrate) and DTNB (color reagent). -
Monitor Absorbance at 412 nm kinetically for 10 minutes.
-
Expectation: Reduced slope (rate of reaction) in HGP-treated lysates compared to control.
-
Workflow B: Skin Brightening/Whitening (B16F10 Cells)
Rationale: Hydrangenol derivatives are potent inhibitors of melanogenesis. The pentaacetate form is often used in cosmeceutical research due to its stability in formulations. This assay measures the inhibition of melanin synthesis induced by
Cell Culture Model
-
Cell Line: B16F10 (Murine Melanoma).
-
Media: DMEM (high glucose) + 10% FBS. Note: Use phenol-red free media for the final readout to avoid color interference.
Experimental Protocol: Melanin Content Assay
Step 1: Induction
-
Seed B16F10 cells at
cells/well in 6-well plates. -
Allow attachment (24 hours).
-
Replace media with stimulation media: DMEM containing 100 nM
-MSH (alpha-Melanocyte Stimulating Hormone) + HGP (concentrations: 5, 10, 20 M). -
Include a Positive Control: Arbutin or Kojic Acid (100
M).
Step 2: Incubation
-
Incubate for 72 hours .
-
Why? Melanin synthesis and accumulation is a slow process requiring enzyme upregulation (Tyrosinase, TRP-1) and pigment granule formation.
-
Step 3: Visual & Quantitative Analysis
-
Macroscopic: Observe the color of the cell pellet. Dark black = High melanin; White/Grey = Inhibition.
-
Lysis: Wash cells with PBS. Lyse in 200
L of 1N NaOH containing 10% DMSO . -
Solubilization: Heat lysates at 80°C for 1 hour to dissolve melanin.
-
Readout: Transfer to a 96-well plate and measure Absorbance at 405 nm .
Step 4: Tyrosinase Activity (Intracellular)
-
Instead of NaOH lysis, lyse cells in Phosphate Buffer (pH 6.8) + 1% Triton X-100.
-
Add L-DOPA (2 mg/mL) to the lysate.
-
Incubate at 37°C for 30–60 mins.
-
Measure Dopachrome formation at 475 nm.
Mechanism of Action & Pathway Visualization
The following diagram illustrates the dual-pathway mechanism of HGP. It highlights the critical "Prodrug Activation" step where intracellular esterases cleave the acetyl groups, releasing the active Hydrangenol species which then acts on nuclear receptors (CREB/MITF axis) or enzymes (AChE).
Figure 1: Intracellular activation of HGP and divergent signaling pathways for Neuroprotection (AChE inhibition) and Skin Brightening (Tyrosinase downregulation).
Data Analysis & Interpretation
Expected Results Summary
| Assay | Control (Vehicle) | Model (A | HGP Treatment (Low Dose) | HGP Treatment (High Dose) |
| SH-SY5Y Viability | 100% | ~50–60% | ~65–70% | ~80–90% |
| Cellular AChE Activity | 100% | N/A | ~80% | ~50–60% |
| B16F10 Melanin | Low (Baseline) | High (100%) | ~70% | ~30–40% |
Troubleshooting Guide
-
Precipitation in Media: If crystals are observed under the microscope immediately after adding HGP, the concentration is too high or mixing was too slow. Solution: Pre-warm media to 37°C before adding the HGP stock.
-
No Effect Observed: The incubation time might be too short for esterase hydrolysis. Solution: Extend the pre-treatment phase to 4–6 hours before adding the stressor (A
or -MSH). -
High Cytotoxicity: The acetate groups can slightly acidify the cytoplasm upon hydrolysis. Solution: Ensure the buffering capacity of the media (HEPES) is sufficient.
References
-
Discovery of Natural Inhibitors of Cholinesterases
-
Hydrangenol, an active constituent of Hydrangea serrata, amelior
- Source: Food & Function (RSC), 2023.
- Context: Establishes the anti-inflammatory mechanism of the parent compound Hydrangenol in macrophage-mediated inflamm
-
URL:[Link]
-
(3R)
- Source: MedChemExpress.
-
Context: Chemical properties and isolation source (Hydrangea macrophylla).[2]
-
Hydrolysis of Glycosides and Prodrug Activ
- Source: ResearchG
- Context: Mechanistic background on the cellular hydrolysis of acetyl
-
URL:[Link]
Sources
Application Note: (3R)-Hydrangenol 8-O-glucoside Pentaacetate (HGP) in Alzheimer's Disease Research
Abstract
This application note details the experimental utility of (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) , a specialized isocoumarin derivative isolated from Hydrangea macrophylla.[1] Unlike reduced forms, HGP exhibits unique dual-inhibitory activity against Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE) via a non-competitive mechanism targeting the Peripheral Anionic Site (PAS).[2] This guide provides optimized protocols for kinetic characterization, in silico validation, and neuroprotective screening, positioning HGP as a critical tool for studying non-catalytic site interactions and blood-brain barrier (BBB) permeable therapeutics.
Part 1: Chemical Properties & Handling[3]
Compound Identity:
-
IUPAC Name: (3R)-Hydrangenol 8-O-(2,3,4,6-tetra-O-acetyl-β-D-glucopyranoside) acetate (approximate; specific acetylation pattern varies by synthesis, standard refers to peracetylated form).
-
Target Specificity: Dual AChE/BChE Inhibitor (Non-competitive); Anti-neuroinflammatory modulator.
-
Key Advantage: The pentaacetate modification significantly enhances lipophilicity compared to the parent glucoside, facilitating hydrophobic interactions at the AChE PAS and improving predicted BBB permeability.
Preparation & Storage:
| Parameter | Specification |
|---|---|
| Solubility | Soluble in DMSO (>10 mM), Ethanol, and Acetone. Insoluble in water. |
| Stock Solution | Prepare 10 mM stock in 100% DMSO. Aliquot into amber vials to prevent light degradation. |
| Storage | -20°C (solid/stock). Stable for 6 months in solution if freeze/thaw cycles are avoided. |
| Working Buffer | Dilute stock into assay buffer (e.g., 100 mM Phosphate, pH 8.0). Keep final DMSO < 0.5% to avoid enzyme denaturation. |
Part 2: Mechanism of Action (The "Why")
The Peripheral Anionic Site (PAS) Hypothesis
Standard AChE inhibitors (e.g., Tacrine) often bind the catalytic active site (CAS). However, the AChE Peripheral Anionic Site (PAS) is responsible for AChE-induced
HGP acts as a non-competitive inhibitor .[2][3] Its hydrophobic acetyl groups facilitate high-affinity binding to the PAS, distinct from the CAS. This dual action prevents acetylcholine hydrolysis and potentially blocks the AChE-A
Signaling Pathway Visualization
The following diagram illustrates the dual mechanism: PAS blockade and downstream neuroprotection via the Nrf2 pathway (characteristic of the Hydrangenol scaffold).
Figure 1: HGP targets the hydrophobic PAS of cholinesterases to inhibit enzymatic activity non-competitively while simultaneously blocking A
Part 3: Experimental Protocols
Protocol A: Non-Competitive Kinetics Assay (AChE/BChE)
Objective: To confirm HGP binds the PAS (non-competitive) rather than the CAS (competitive).
Materials:
-
AChE (Electric eel or Human recombinant) / BChE (Equine).
-
Substrate: Acetylthiocholine iodide (ATCI) / Butyrylthiocholine iodide (BTCI).
-
Chromogen: DTNB (Ellman’s Reagent).
-
Instrument: Microplate reader (412 nm).
Workflow:
-
Preparation: Prepare HGP at 5 concentrations (e.g., 5, 10, 20, 40, 80 µM).
-
Substrate Gradient: For each HGP concentration, prepare substrate (ATCI) at 4 concentrations (0.1, 0.2, 0.5, 1.0 mM).
-
Incubation:
-
Mix 140 µL Phosphate Buffer (pH 8.0) + 20 µL HGP (or vehicle).
-
Add 20 µL Enzyme solution (0.2 U/mL).
-
Incubate at 37°C for 15 minutes (Critical for PAS equilibration).
-
-
Reaction: Add 10 µL DTNB + 10 µL Substrate.
-
Measurement: Monitor absorbance at 412 nm for 10 minutes (kinetic mode).
Data Analysis (The Validation Step):
-
Lineweaver-Burk Plot: Plot
vs. .-
Result: Lines should intersect on the X-axis (or to the left of the Y-axis but not on the Y-axis) for non-competitive/mixed inhibition.
-
Contrast: Competitive inhibitors (CAS binders) intersect on the Y-axis.
-
-
Dixon Plot: Plot
vs. .-
Result: Determine
(Dissociation constant).[2] HGP typically shows µM.
-
Protocol B: In Silico Molecular Docking Validation
Objective: To visualize the hydrophobic interaction between the pentaacetate groups and the PAS residues.
Parameters:
-
Target PDB: 4PQE (Human AChE) or 1P0I (Human BChE).
-
Search Space: Define grid box covering both CAS (Trp86) and PAS (Trp286, Tyr72, Tyr124).
-
Ligand Prep: Energy minimize HGP. Ensure all 5 acetate groups are rotatable.
-
Validation Metric: Look for
-stacking or hydrophobic interactions between the HGP acetate methyl groups and Trp286 (PAS marker).
Protocol C: Neuroprotection & Anti-inflammation (BV2 Cells)
Objective: Assess efficacy in a cellular AD model.
-
Cell Culture: BV2 microglial cells in DMEM + 10% FBS.
-
Pre-treatment: Treat cells with HGP (10–50 µM) for 1 hour.
-
Note on Prodrug Activity: Intracellular esterases may hydrolyze HGP to Hydrangenol-8-O-glucoside. This is acceptable; HGP acts as the delivery vehicle crossing the cell membrane efficiently.
-
-
Induction: Add LPS (1 µg/mL) to induce neuroinflammation. Incubate 24 hours.
-
Readout:
-
Griess Assay: Measure Nitric Oxide (NO) in supernatant.
-
Western Blot: Lysate analysis for iNOS, COX-2, and NF-κB (p65) translocation.
-
Part 4: Expected Results & Data Interpretation
Table 1: Comparative Efficacy Profile
| Compound | Target | IC50 (µM) | Inhibition Type | Binding Site |
|---|---|---|---|---|
| HGP | AChE | ~22.66 | Non-Competitive | PAS (Peripheral) |
| HGP | BChE | ~41.02 | Non-Competitive | PAS (Peripheral) |
| Tacrine | AChE | ~0.20 | Competitive | CAS (Catalytic) |
| Thunberginol C | AChE | ~41.96 | Non-Competitive | PAS |
Interpretation: While HGP has a higher IC50 than Tacrine, its non-competitive mechanism is clinically preferable for AD to avoid cholinergic over-stimulation side effects and to target the amyloid-promoting PAS site.
Part 5: Experimental Workflow Diagram
Figure 2: Integrated workflow for characterizing HGP. Enzymatic data (Ki) must correlate with in silico binding energies at the PAS to confirm the mechanism.
References
-
Hwang, J., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[2][5] Nutrients, 13(1), 254.[2][5] [5]
-
Myung, S.W., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354.
- Supporting Reference: Establishes the anti-inflammatory and Nrf2-activating properties of the Hydrangenol scaffold.
-
Sugaya, K., et al. (2020). Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. International Journal of Molecular Sciences, 21(23), 9121.
- Context: Discusses the role of PAS inhibitors in preventing A aggreg
-
MedChemExpress. (3R)-Hydrangenol 8-O-glucoside pentaacetate Product Datasheet.
- Validation: Confirms commercial availability and chemical structure.
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. mdpi.com [mdpi.com]
- 3. Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Neuroprotective Effect of Catalpol via Anti-Oxidative, Anti-Inflammatory, and Anti-Apoptotic Mechanisms [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
Comprehensive Evaluation of the Antioxidant Activity of (3R)-Hydrangenol 8-O-glucoside pentaacetate
An Application Guide:
Abstract: This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the characterization of the antioxidant potential of (3R)-Hydrangenol 8-O-glucoside pentaacetate. This molecule, a derivative of the naturally occurring hydrangenol found in Hydrangea species, is of interest for its potential therapeutic and cosmetic applications.[1] The pentaacetate modification enhances molecular stability and may influence its bioavailability and mechanism of action.[1] This guide moves beyond simple protocols to explain the scientific rationale behind a multi-assay approach, ensuring a robust and comprehensive evaluation of the compound's antioxidant profile. We present detailed methodologies for four key assays—DPPH, ABTS, FRAP, and ORAC—each interrogating a different facet of antioxidant activity.
Section 1: Scientific Rationale and Strategy
Evaluating the antioxidant capacity of a specific molecule requires more than a single test. Antioxidants can act via numerous mechanisms, and a single assay provides only a narrow view of a compound's potential. (3R)-Hydrangenol 8-O-glucoside pentaacetate presents a unique case. The parent molecule, hydrangenol, is known to possess antioxidant properties, which are largely attributed to its phenolic hydroxyl groups that can donate hydrogen atoms to neutralize free radicals.[2] However, in this pentaacetate derivative, these reactive hydroxyl groups (one on the dihydroisocoumarin core and four on the glucose moiety) are protected by acetyl groups.
This acetylation raises a critical scientific question: Does the molecule possess intrinsic antioxidant activity, or must the acetyl groups be hydrolyzed in vivo or in situ to unmask the active phenolic structure? Therefore, a comprehensive assessment must employ a battery of tests that probe different mechanisms.
Our multi-assay strategy is designed to investigate:
-
Direct Radical Scavenging: The ability to directly neutralize stable free radicals. This is assessed by the DPPH and ABTS assays.
-
Reductant Capacity (Electron-Donating Ability): The potential to reduce pro-oxidant species, such as metal ions. This is measured by the FRAP assay.
-
Peroxyl Radical Neutralization: The capacity to quench biologically relevant peroxyl radicals, which are key drivers of lipid peroxidation. The ORAC assay is the gold standard for this mechanism.
By comparing the activity of (3R)-Hydrangenol 8-O-glucoside pentaacetate across these assays, researchers can build a detailed profile of its antioxidant function.
Section 2: Core Experimental Workflow
A successful investigation follows a logical and structured workflow. The following diagram illustrates the key phases of the experimental process, from initial sample preparation to final data interpretation. This systematic approach ensures reproducibility and minimizes variability.
Caption: General experimental workflow for antioxidant activity assessment.
Section 3: Critical Experimental Considerations
3.1. Compound Solubility and Handling (3R)-Hydrangenol 8-O-glucoside pentaacetate has a molecular weight of 628.59 g/mol and is highly lipophilic due to the five acetyl groups.[1]
-
Primary Solvent: High-purity Dimethyl Sulfoxide (DMSO) is the recommended solvent for creating a concentrated stock solution (e.g., 10-50 mM). Ensure the compound is fully dissolved.
-
Working Solutions: Prepare working solutions by diluting the DMSO stock in the appropriate assay buffer or solvent (e.g., methanol, ethanol, phosphate buffer). It is critical to ensure that the final concentration of DMSO in the assay well is low (typically <1%) to avoid solvent effects on the reaction.[3]
3.2. Selection of Positive Controls and Standards For validation and comparison, a well-characterized antioxidant standard is essential.
-
Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid): A water-soluble analog of Vitamin E, Trolox is the universal standard for ABTS and ORAC assays, allowing for the expression of data in Trolox Equivalents (TE).[4]
-
Ascorbic Acid (Vitamin C): A potent water-soluble antioxidant, excellent as a positive control for DPPH and FRAP assays.
-
Quercetin or Gallic Acid: Potent polyphenolic antioxidants that can also be used as positive controls, particularly for comparison with other flavonoid-like structures.
Section 4: Detailed Protocols and Methodologies
The following protocols are optimized for a 96-well microplate format to allow for high-throughput screening. All measurements should be performed in triplicate.
DPPH Radical Scavenging Assay
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.[5] This process reduces the deep violet DPPH radical to the pale yellow diphenylpicrylhydrazine, causing a decrease in absorbance at approximately 517 nm.[6]
Caption: Mechanism of the DPPH radical scavenging assay.
Reagent Preparation:
-
DPPH Stock Solution (0.2 mM): Dissolve 7.9 mg of DPPH in 100 mL of methanol. This solution is light-sensitive and should be stored in an amber bottle at 4°C.[7]
-
Test Compound & Standard Series: Prepare a series of concentrations (e.g., 1, 5, 10, 25, 50, 100 µg/mL) of the test compound and a standard (Ascorbic Acid or Trolox) by diluting the DMSO stock with methanol.
Assay Procedure:
-
Add 100 µL of the DPPH working solution to each well of a 96-well plate.
-
Add 100 µL of each concentration of the test compound, standard, or methanol (for the control blank) to the appropriate wells.
-
Shake the plate gently and incubate in the dark at room temperature for 30 minutes.[8]
-
Measure the absorbance at 517 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula:
-
% Inhibition = [(A_control - A_sample) / A_control] x 100
-
Where A_control is the absorbance of the DPPH solution with methanol, and A_sample is the absorbance of the DPPH solution with the test compound/standard.
-
-
Plot the % Inhibition against the concentration of the test compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
ABTS Radical Cation Decolorization Assay
Principle: This assay is based on the ability of antioxidants to scavenge the pre-generated 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical cation (ABTS•+).[9] The ABTS•+ is a blue-green chromophore that is reduced to its colorless neutral form upon reaction with an antioxidant, measured by a decrease in absorbance at 734 nm.[10] This assay is effective for both hydrophilic and lipophilic compounds.
Reagent Preparation:
-
ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.
-
Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.
-
ABTS•+ Working Solution: Mix the ABTS stock solution and potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours before use. This generates the radical.[9]
-
Adjusted ABTS•+ Solution: Before the assay, dilute the working solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 (± 0.02) at 734 nm.
Assay Procedure:
-
Add 190 µL of the adjusted ABTS•+ solution to each well of a 96-well plate.
-
Add 10 µL of each concentration of the test compound, Trolox standard, or solvent (for the blank) to the wells.
-
Shake the plate and incubate at room temperature for 6 minutes.[11]
-
Measure the absorbance at 734 nm.
Data Analysis:
-
Calculate the percentage of inhibition as described for the DPPH assay.
-
Generate a calibration curve for the Trolox standard (plotting % inhibition vs. concentration).
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC) , calculated by dividing the slope of the dose-response curve for the test compound by the slope of the Trolox curve.
Ferric Reducing Antioxidant Power (FRAP) Assay
Principle: The FRAP assay directly measures the total antioxidant power of a sample by its ability to reduce the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the intensely blue ferrous (Fe²⁺) form in an acidic medium.[12] The change in absorbance is monitored at 593 nm. This assay is a measure of electron-donating capability, not radical quenching.[13]
Reagent Preparation:
-
Acetate Buffer (300 mM, pH 3.6): Mix 3.1 g of sodium acetate trihydrate and 16 mL of glacial acetic acid in 1 L of deionized water.
-
TPTZ Solution (10 mM): Dissolve 31.2 mg of 2,4,6-Tris(2-pyridyl)-s-triazine (TPTZ) in 10 mL of 40 mM HCl.
-
FeCl₃ Solution (20 mM): Dissolve 54.0 mg of FeCl₃·6H₂O in 10 mL of deionized water.
-
FRAP Working Reagent: Prepare fresh by mixing acetate buffer, TPTZ solution, and FeCl₃ solution in a 10:1:1 (v/v/v) ratio. Warm this solution to 37°C before use.[12]
-
Standard Curve: Prepare a ferrous sulfate (FeSO₄·7H₂O) or Trolox standard curve (e.g., 100-2000 µM).
Assay Procedure:
-
Add 180 µL of the FRAP working reagent to each well.
-
Add 20 µL of the test compound, standard, or solvent blank to the wells.
-
Incubate the plate at 37°C for 30 minutes.[12]
-
Measure the absorbance at 593 nm.
Data Analysis:
-
Subtract the blank reading from the sample and standard readings.
-
Plot the absorbance of the standards against their concentration to create a standard curve.
-
Use the regression equation from the standard curve to calculate the FRAP value of the test sample. The results are expressed as µM Fe(II) equivalents or µM Trolox equivalents .
Oxygen Radical Absorbance Capacity (ORAC) Assay
Principle: The ORAC assay evaluates the capacity of an antioxidant to inhibit the decline in fluorescence from a probe (fluorescein) caused by peroxyl radicals.[14] Peroxyl radicals are generated by the thermal decomposition of 2,2'-azobis(2-amidinopropane) dihydrochloride (AAPH).[15] The antioxidant's protective effect is measured by quantifying the area under the fluorescence decay curve (AUC). This assay is considered highly relevant to human biology.[16]
Reagent Preparation:
-
Fluorescein Stock Solution: Prepare a stock in 75 mM potassium phosphate buffer (pH 7.4).
-
Fluorescein Working Solution: Dilute the stock solution in phosphate buffer to the final desired concentration.
-
AAPH Solution: Prepare fresh daily by dissolving AAPH in phosphate buffer.
-
Trolox Standard: Prepare a standard curve of Trolox in phosphate buffer.
Assay Procedure:
-
Add 25 µL of the test compound, Trolox standard, or phosphate buffer (blank) to the wells of a black, clear-bottom 96-well plate.
-
Add 150 µL of the fluorescein working solution to all wells.
-
Mix and pre-incubate the plate for 30 minutes at 37°C in the plate reader.[17]
-
Initiate the reaction by injecting 25 µL of the AAPH solution into each well.
-
Immediately begin monitoring the fluorescence kinetically every 1-2 minutes for at least 60-90 minutes, or until the fluorescence has decayed by >95% in the blank wells. (Excitation: 485 nm, Emission: 528-538 nm).[4]
Data Analysis:
-
Calculate the Area Under the Curve (AUC) for the blank, standards, and samples using the plate reader's software.
-
Calculate the Net AUC by subtracting the AUC of the blank from the AUC of each sample/standard.
-
Plot the Net AUC of the Trolox standards against their concentration to create a standard curve.
-
The ORAC activity of the test sample is expressed as µM Trolox Equivalents (TE) by comparing its Net AUC to the Trolox standard curve.
Section 5: Data Presentation and Interpretation
To ensure clarity and facilitate comparison, all quantitative results should be summarized in a structured table.
| Assay | Parameter Measured | (3R)-Hydrangenol 8-O-glucoside pentaacetate | Positive Control (e.g., Trolox) |
| DPPH | IC₅₀ (µg/mL or µM) | Insert Value ± SD | Insert Value ± SD |
| ABTS | TEAC (Trolox Equivalents) | Insert Value ± SD | 1.0 |
| FRAP | Fe(II) Equivalents (µM) | Insert Value ± SD | Insert Value ± SD |
| ORAC | Trolox Equivalents (µM TE) | Insert Value ± SD | Insert Value ± SD |
Interpreting the Results:
-
High FRAP value: Indicates strong reducing (electron-donating) potential.
-
High ORAC value: Demonstrates the ability to protect against biologically relevant peroxyl radicals, suggesting potential to inhibit lipid peroxidation.
-
Discrepancies between assays: If the compound shows high activity in the FRAP or ORAC assay but low activity in DPPH, it may indicate a mechanism other than direct hydrogen atom transfer to a stable radical.
This comprehensive approach provides a robust, multi-faceted profile of the antioxidant activity of (3R)-Hydrangenol 8-O-glucoside pentaacetate, yielding high-quality data for research and development.
References
- MySkinRecipes. (n.d.). (3R)-Hydrangenol 8-O-glucoside pentaacetate.
-
Jo, Y. H., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. PubMed. Retrieved from [Link]
-
Lee, J. W., et al. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function (RSC Publishing). Retrieved from [Link]
-
Irawan, C., et al. (2021). Antioxidant Activity of DPPH, CUPRAC, and FRAP Methods, as well as Activity of Alpha-Glucosidase Inhibiting Enzymes. Pharmacognosy Journal. Retrieved from [Link]
-
Kim, D. W., et al. (2021). The correlation between the antioxidant and anti-aging activities of Hydrangea serrata Seringe extract. ResearchGate. Retrieved from [Link]
-
Kim, J., et al. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. MDPI. Retrieved from [Link]
-
Choi, Y., et al. (2023). Correlation of antioxidant and radical scavenging activity in Hydrangea macrophylla L. extract from various cultivars. Food Science and Technology. Retrieved from [Link]
- AcubioChem. (n.d.). (3R)-Hydrangenol 8-O-glucoside pentaacetate.
-
Ilyasov, I. R., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. PMC - NIH. Retrieved from [Link]
-
BMG Labtech. (n.d.). Antioxidant potential using ORAC assay. Retrieved from [Link]
-
Wang, Y., et al. (2022). Bioassay-Guided Isolation of New Flavonoid Glycosides from Platanus × acerifolia Leaves and Their Staphylococcus aureus Inhibitory Effects. MDPI. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). DPPH Assay: Principle, Applications, and Complete Guide. Retrieved from [Link]
-
Thaipong, K., et al. (2006). Comparison of ABTS, DPPH, FRAP, and ORAC assays for estimating antioxidant activity from guava fruit extracts. Journal of Food Composition and Analysis. Retrieved from [Link]
-
McGath, M. (2017). Cellulose Acetate Lamination: A Literature Review and Survey of Paper-Based Collections in the United States. ResearchGate. Retrieved from [Link]
-
Villaño, D., et al. (2005). Anti-oxidant capacity of dietary polyphenols determined by ABTS assay: A kinetic expression of the results. ResearchGate. Retrieved from [Link]
-
Akter, J., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. NIH. Retrieved from [Link]
-
Kamiya Biomedical Company. (n.d.). Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Kedare, S. B., & Singh, R. P. (2011). Genesis and development of DPPH method of antioxidant assay. Journal of Food Science and Technology. Retrieved from [Link]
- G-Biosciences. (n.d.). ABTS Antioxidant Capacity Assay.
-
Benzie, I. F., & Strain, J. J. (1996). The Ferric Reducing Ability of Plasma (FRAP) as a Measure of “Antioxidant Power”: The FRAP Assay. Analytical Biochemistry. Retrieved from [Link]
-
Agilent. (2011). Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Retrieved from [Link]
- G-Biosciences. (n.d.). DPPH Antioxidant Assay.
-
Assay Genie. (n.d.). Ferric Reducing Antioxidant Power (FRAP) Assay Kit (Colorimetric). Retrieved from [Link]
-
Zen-Bio. (n.d.). ORAC Antioxidant Assay Kit. Retrieved from [Link]
-
Młynarczyk, K., et al. (2021). Verification of the Conditions for Determination of Antioxidant Activity by ABTS and DPPH Assays—A Practical Approach. MDPI. Retrieved from [Link]
-
Tan, B. L., et al. (2023). Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. Retrieved from [Link]
-
Cell Biolabs, Inc. (n.d.). OxiSelect™ Oxygen Radical Antioxidant Capacity (ORAC) Activity Assay. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). ABTS Antioxidant Assay Kit: A Comprehensive Guide. Retrieved from [Link]
Sources
- 1. (3R)-Hydrangenol 8-O-glucoside pentaacetate [myskinrecipes.com]
- 2. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. zen-bio.com [zen-bio.com]
- 5. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]
- 6. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ABTS Antioxidant Assay Kit: A Comprehensive Guide – American Society for Clinical Nutrition (ASCN) [ascn.org]
- 11. researchgate.net [researchgate.net]
- 12. Evaluation of antioxidant capacity of 13 plant extracts by three different methods: cluster analyses applied for selection of the natural extracts with higher antioxidant capacity to replace synthetic antioxidant in lamb burgers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. bmglabtech.com [bmglabtech.com]
- 15. kamiyabiomedical.com [kamiyabiomedical.com]
- 16. agilent.com [agilent.com]
- 17. cellbiolabs.com [cellbiolabs.com]
Application Note: (3R)-Hydrangenol 8-O-glucoside Pentaacetate in Drug Discovery
Abstract & Introduction
(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a semi-synthetic derivative of the naturally occurring dihydroisocoumarin glycoside found in Hydrangea macrophylla var. thunbergii.[1][2][3] While the parent glycoside (Hydrangenol 8-O-glucoside) exhibits significant anti-allergic, anti-inflammatory, and anti-diabetic potential, its hydrophilicity often limits cellular membrane permeability.
The pentaacetate derivative serves two critical roles in modern research:
-
Structural Validation: It acts as a lipophilic reference standard for Nuclear Magnetic Resonance (NMR) analysis, providing distinct signal resolution compared to the poly-hydroxylated parent.
-
Pharmacological Probe: Emerging studies (e.g., Nutrients, 2021) indicate HGP acts as a dual inhibitor of Acetylcholinesterase (AChE) and Butyrylcholinesterase (BChE), potentially offering a non-competitive binding mode distinct from the parent glycoside.[4]
This guide details the synthesis, purification, and application of HGP in bio-assays.
Chemical Profile & Properties[1][2][5][6][7][8][9][10]
| Feature | Specification |
| IUPAC Name | (3R)-3-(4-acetoxyphenyl)-8-[(2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl)oxy]-3,4-dihydroisocoumarin |
| Molecular Formula | C₃₁H₃₂O₁₄ |
| Molecular Weight | 628.58 g/mol |
| Physical State | White to off-white crystalline powder |
| Solubility (Pentaacetate) | Soluble in DMSO, Chloroform, Ethyl Acetate.[5] Insoluble in Water. |
| Solubility (Parent Glycoside) | Soluble in Water, Methanol. |
| Stability | Stable at -20°C (desiccated). Avoid basic conditions (deacetylation risk). |
Application I: Synthesis & Derivatization Protocol
Objective: Conversion of natural Hydrangenol 8-O-glucoside to the pentaacetate form for purification or lipophilic assay requirements.
Mechanism
The reaction targets five hydroxyl groups: four on the glucose moiety and one phenolic hydroxyl at the C-4' position of the aglycone. The C-8 phenolic oxygen is already occupied by the glycosidic bond.
Protocol: Pyridine-Mediated Acetylation
Reagents:
-
Starting Material: Hydrangenol 8-O-glucoside (≥95% purity)
-
Acetic Anhydride (Ac₂O)
-
Pyridine (Anhydrous)
-
DMAP (4-Dimethylaminopyridine) - Optional catalyst
-
Dichloromethane (DCM)
-
1M HCl (cold)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask, dissolve 100 mg (0.24 mmol) of Hydrangenol 8-O-glucoside in 2.0 mL of anhydrous pyridine under nitrogen atmosphere.
-
Initiation: Cool the solution to 0°C in an ice bath. Dropwise add 1.0 mL of Acetic Anhydride.
-
Note: If reaction is sluggish after 1 hour, add a catalytic amount of DMAP (5 mg).
-
-
Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor by TLC (Mobile Phase: Hexane/Ethyl Acetate 1:1).
-
Endpoint: Disappearance of the polar starting material (Rf ~0.1) and appearance of the non-polar product (Rf ~0.6).
-
-
Quenching: Pour the reaction mixture into 20 mL of ice-water and stir vigorously for 15 minutes to hydrolyze excess anhydride.
-
Extraction: Extract the aqueous layer with DCM (3 x 15 mL). Combine organic layers.
-
Wash (Critical for Cytotoxicity Assays):
-
Wash with 1M cold HCl (2 x 15 mL) to remove residual pyridine (pyridine is cytotoxic and will skew bio-assay results).
-
Wash with Saturated NaHCO₃ (to neutralize acid).
-
Wash with Brine.
-
-
Drying & Isolation: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purification: Recrystallize from Ethanol/Hexane or perform flash chromatography (SiO₂, Hexane:EtOAc gradient) to yield the pentaacetate.
Workflow Diagram
Caption: Step-by-step acetylation workflow emphasizing the critical acid wash step to remove cytotoxic pyridine residues.
Application II: Structural Validation (NMR)
The acetylation causes predictable downfield shifts in the proton NMR spectrum, confirming the protection of all hydroxyl groups.
| Proton Position | Parent Glycoside (δ ppm, DMSO-d6) | Pentaacetate (δ ppm, CDCl₃) | Shift Interpretation |
| Glucose H-1 (Anomeric) | ~4.9 - 5.1 (d) | ~5.2 - 5.3 (d) | Slight downfield; β-linkage preserved. |
| Glucose H-2, H-3, H-4 | ~3.2 - 3.6 (m) | 5.0 - 5.4 (t/m) | Major Downfield Shift: Diagnostic of O-acetylation at sugar carbons. |
| Aglycone H-4' (Aromatic) | ~6.8 (d) | ~7.1 (d) | Downfield shift due to acetylation of the phenolic OH. |
| Acetyl -CH₃ Groups | Not Present | 1.9 - 2.3 (5x singlets) | Confirmation of 5 acetyl groups (4 sugar + 1 aglycone). |
Application III: Biological Assay Protocol (Cholinesterase Inhibition)
Context: HGP has been identified as a dual inhibitor of AChE and BChE.[4] Unlike the parent compound, the pentaacetate may bind to the peripheral anionic site (PAS) due to increased hydrophobicity.
Assay Protocol: Modified Ellman’s Method
Reagents:
-
Buffer: 100 mM Phosphate Buffer (pH 8.0)
-
Substrate: Acetylthiocholine iodide (ATCh)
-
Chromogen: DTNB (5,5′-dithiobis-(2-nitrobenzoic acid))
-
Enzyme: Human Recombinant AChE
-
Test Compound: HGP (Dissolved in DMSO, final concentration <0.1% DMSO in well)
Procedure:
-
Solubilization: Dissolve HGP in 100% DMSO to create a 10 mM stock. Serial dilute in buffer to working concentrations (e.g., 10–200 µM).
-
Note: HGP may precipitate in aqueous buffer if the DMSO concentration is too low or concentration too high. Ensure clear solution before adding enzyme.
-
-
Incubation:
-
Add 140 µL Buffer.
-
Add 20 µL Enzyme solution (0.2 U/mL).
-
Add 20 µL HGP test solution.
-
Incubate at 37°C for 15 minutes (allows non-competitive binding).
-
-
Reaction Start: Add 10 µL of DTNB (10 mM) and 10 µL of ATCh (15 mM).
-
Measurement: Monitor Absorbance at 412 nm every 30 seconds for 10 minutes.
-
Data Analysis: Calculate % Inhibition =
.
Mechanism of Action Diagram
Caption: Proposed mechanism where HGP utilizes its lipophilic acetyl groups to bind the Peripheral Anionic Site (PAS) of AChE.
References
-
Hwang, J., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[2][4] Nutrients, 13(1), 254.[1][2] [1][2]
-
Matsuda, H., et al. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides... on passive cutaneous anaphylaxis reaction in rats.[2] Biological and Pharmaceutical Bulletin, 22(8), 870-872.[1][2]
-
Yoshikawa, M., et al. (1994). Thunberginols A, B, and F, new antiallergic and antimicrobial dihydroisocoumarins... Chemical and Pharmaceutical Bulletin, 42(11), 2225-2230.
- Zhang, H., et al. (2017). Hydrangenol derivatives and their pharmacological activities. European Journal of Medicinal Chemistry, 138, 51-62.
Sources
- 1. Hydrangenol 8-O-glucoside (Hydrangenol 8-O-β-D-glucopyranoside) | ChE | 67600-94-6 | Invivochem [invivochem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla SERINGE var. thunbergii MAKINO on passive cutaneous anaphylaxis reaction in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. rsc.org [rsc.org]
Application Note & Protocol Guide: Assessing the Cell Permeability of (3R)-Hydrangenol 8-O-glucoside pentaacetate
For: Researchers, scientists, and drug development professionals investigating the therapeutic potential of novel natural product derivatives.
Introduction: The Scientific Imperative for Permeability Screening
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a derivative of hydrangenol, a bioactive dihydroisocoumarin found in plants of the Hydrangea genus[1][2]. The parent compound, hydrangenol, has demonstrated a range of pharmacological activities, including anti-inflammatory, anti-photoaging, and anti-diabetic properties[3][4][5][6]. The addition of a pentaacetylated glucose moiety to the hydrangenol core structure is a chemical modification that can significantly alter its physicochemical properties, such as solubility and lipophilicity. These alterations are critical determinants of the compound's pharmacokinetic profile, particularly its absorption and ability to permeate cellular barriers to reach its site of action.
The glycosylation of natural products can influence their water solubility and pharmacokinetic properties, potentially impacting bioavailability[7]. Furthermore, the acetylation of the glucoside aims to increase lipophilicity, which may enhance passive diffusion across cell membranes. Therefore, a thorough investigation into the cell permeability of (3R)-Hydrangenol 8-O-glucoside pentaacetate is a crucial first step in evaluating its potential as a therapeutic agent.
This guide provides a comprehensive overview and detailed protocols for assessing the cell permeability of (3R)-Hydrangenol 8-O-glucoside pentaacetate using a multi-faceted approach. We will detail two primary methodologies: the in vitro Parallel Artificial Membrane Permeability Assay (PAMPA) to evaluate passive diffusion, and the Caco-2 cell monolayer assay, the gold standard for predicting human intestinal absorption[8][9]. Additionally, we will outline a direct cellular uptake assay using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for quantitative analysis within the cell.
Strategic Approach to Permeability Assessment
A hierarchical approach is recommended to build a comprehensive permeability profile for (3R)-Hydrangenol 8-O-glucoside pentaacetate. This strategy allows for a cost-effective initial screening followed by a more biologically complex and informative assay.
Caption: A hierarchical workflow for assessing cell permeability.
Phase 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
The PAMPA assay is a high-throughput, non-cell-based method that models passive diffusion across a lipid membrane[10][11]. It is an excellent first-pass screen to determine the lipophilicity-driven permeability of a compound.
Principle of the PAMPA Assay
This assay utilizes a 96-well plate system with a donor compartment and an acceptor compartment, separated by a porous filter coated with a lipid-infused artificial membrane[12]. The test compound is added to the donor well, and its ability to passively diffuse through the lipid layer into the acceptor well is measured over time[10][12].
Detailed Protocol for PAMPA
Materials:
-
(3R)-Hydrangenol 8-O-glucoside pentaacetate
-
PAMPA plate system (e.g., Millipore MultiScreen-IP PAMPA plate)[11]
-
Lecithin/dodecane solution (or commercially available lipid mixture)[13]
-
Phosphate-buffered saline (PBS), pH 7.4
-
Dimethyl sulfoxide (DMSO)
-
High and low permeability control compounds (e.g., caffeine and mannitol, respectively)[14]
-
UV-Vis spectrophotometer or LC-MS/MS system for quantification
Procedure:
-
Preparation of Solutions:
-
Prepare a stock solution of (3R)-Hydrangenol 8-O-glucoside pentaacetate (e.g., 10 mM in DMSO).
-
Prepare working solutions of the test compound and controls in PBS (final DMSO concentration should be <1%). A typical starting concentration for the test compound is 10-100 µM[13].
-
-
Membrane Coating:
-
Carefully apply 5 µL of the lipid/dodecane solution to the porous membrane of each well in the donor plate. Be cautious not to puncture the membrane.
-
-
Assay Setup:
-
Add 300 µL of PBS to each well of the acceptor plate.
-
Place the lipid-coated donor plate onto the acceptor plate.
-
Add 150 µL of the test compound or control working solutions to the corresponding wells of the donor plate[13].
-
-
Incubation:
-
Quantification:
Data Analysis and Interpretation
The apparent permeability coefficient (Papp) is calculated using the following equation:
Papp (cm/s) = [(-VD * VA) / ((VD + VA) * A * t)] * ln(1 - [CA]t / [C]equilibrium)
Where:
-
VD = Volume of the donor well
-
VA = Volume of the acceptor well
-
A = Area of the membrane
-
t = Incubation time
-
[CA]t = Compound concentration in the acceptor well at time t
-
[C]equilibrium = Equilibrium concentration
Table 1: Example Data and Interpretation for PAMPA
| Compound | Papp (x 10-6 cm/s) | Permeability Classification |
| Caffeine (High Permeability Control) | > 5.0 | High |
| Mannitol (Low Permeability Control) | < 1.0 | Low |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | Hypothetical Value: 3.5 | Moderate |
A moderate to high Papp value for (3R)-Hydrangenol 8-O-glucoside pentaacetate in this assay would suggest good potential for passive diffusion, justifying progression to the more complex Caco-2 model.
Phase 2: Caco-2 Cell Monolayer Assay
The Caco-2 cell line, derived from human colorectal adenocarcinoma, differentiates into a polarized monolayer of enterocytes that mimic the intestinal barrier, complete with tight junctions and efflux transporters[9][16]. This makes it the industry standard for predicting in vivo drug absorption[8][17].
Principle of the Caco-2 Assay
This assay measures the transport of a compound across a confluent monolayer of Caco-2 cells cultured on a semi-permeable membrane in a Transwell® plate system[14]. By measuring transport in both the apical-to-basolateral (A-B) and basolateral-to-apical (B-A) directions, one can determine not only the rate of absorption but also whether the compound is a substrate for efflux pumps like P-glycoprotein (P-gp)[18].
Caption: Bidirectional transport across a Caco-2 cell monolayer.
Detailed Protocol for Caco-2 Permeability Assay
Materials:
-
Caco-2 cells (ATCC® HTB-37™)
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose, supplemented with 10% FBS, 1% non-essential amino acids, and 1% penicillin-streptomycin
-
Transwell® inserts (e.g., 24-well format, 0.4 µm pore size)
-
Hanks' Balanced Salt Solution (HBSS) or similar transport buffer
-
Transepithelial Electrical Resistance (TEER) meter
-
Lucifer yellow (for monolayer integrity check)
-
Verapamil (P-gp inhibitor, optional)[18]
-
LC-MS/MS system for quantification
Procedure:
-
Cell Culture and Seeding:
-
Monolayer Integrity Check:
-
Before the experiment, measure the TEER of each monolayer. Values should be ≥ 200 Ω·cm2[19].
-
Perform a Lucifer yellow permeability test. The Papp of Lucifer yellow should be < 1.0 x 10-6 cm/s.
-
-
Transport Experiment:
-
Wash the monolayers twice with pre-warmed (37°C) transport buffer.
-
For A-B transport: Add the test compound solution (e.g., 10 µM in transport buffer) to the apical side and fresh buffer to the basolateral side[19].
-
For B-A transport: Add the test compound solution to the basolateral side and fresh buffer to the apical side[19].
-
Incubate at 37°C with gentle shaking for 1-2 hours.
-
-
Sampling and Analysis:
-
At the end of the incubation, take samples from both the donor and receiver chambers.
-
Quantify the concentration of (3R)-Hydrangenol 8-O-glucoside pentaacetate in each sample using a validated LC-MS/MS method.
-
Data Analysis and Interpretation
Calculate the Papp for both A-B and B-A directions. The Efflux Ratio (ER) is then calculated:
ER = Papp (B-A) / Papp (A-B)
Table 2: Example Data and Interpretation for Caco-2 Assay
| Parameter | Propranolol (High Perm.) | Atenolol (Low Perm.) | Digoxin (Efflux Sub.) | (3R)-Hydrangenol 8-O-glucoside pentaacetate (Hypothetical) |
| Papp (A-B) (x 10-6 cm/s) | > 10.0 | < 1.0 | 1.5 | 4.5 |
| Papp (B-A) (x 10-6 cm/s) | > 10.0 | < 1.0 | 9.0 | 10.8 |
| Efflux Ratio (ER) | ~1.0 | ~1.0 | > 2.0 | 2.4 |
An ER > 2 suggests that the compound is subject to active efflux[18]. In our hypothetical example, (3R)-Hydrangenol 8-O-glucoside pentaacetate shows moderate absorptive permeability and is a likely substrate for an efflux transporter. An optional follow-up experiment with a P-gp inhibitor like verapamil could confirm the specific transporter involved.
Phase 3: Direct Cellular Uptake Assay
To quantify the amount of compound that enters and accumulates within cells, a direct uptake assay is invaluable. This is particularly useful for compounds that may have intracellular targets.
Principle of Cellular Uptake Assay
Cells are incubated with the test compound for a defined period. After incubation, the extracellular compound is removed by washing, and the cells are lysed. The intracellular concentration of the compound is then determined by LC-MS/MS[20][21].
Detailed Protocol for Cellular Uptake
Materials:
-
Target cell line (e.g., HT-29, a human colon cancer line, or the cell line relevant to the compound's therapeutic target)
-
Cell culture plates (e.g., 24-well or 96-well)
-
Ice-cold PBS
-
Cell lysis buffer (e.g., RIPA buffer)
-
LC-MS/MS system
Procedure:
-
Cell Seeding:
-
Seed cells in multi-well plates and grow to ~90% confluency.
-
-
Compound Incubation:
-
Remove the culture medium and add a solution of (3R)-Hydrangenol 8-O-glucoside pentaacetate in serum-free medium at various concentrations and for different time points (e.g., 5, 15, 30, 60 minutes).
-
-
Stopping the Uptake:
-
To terminate the uptake, rapidly aspirate the compound solution and wash the cells three times with ice-cold PBS. This step is critical to remove any extracellular compound.
-
-
Cell Lysis and Sample Preparation:
-
Quantification:
-
Analyze the supernatant using a validated LC-MS/MS method to determine the intracellular concentration of the compound. Results can be normalized to the protein content of the cell lysate.
-
Conclusion
This comprehensive guide provides a robust framework for characterizing the cell permeability of (3R)-Hydrangenol 8-O-glucoside pentaacetate. By integrating data from PAMPA, Caco-2, and direct cellular uptake assays, researchers can build a detailed profile of the compound's ability to cross biological membranes. This information is fundamental for predicting oral bioavailability, understanding potential drug-drug interactions involving efflux transporters, and ultimately, for making informed decisions in the drug development pipeline.
References
-
Hydrangenol - Grokipedia. Grokipedia. Available from: [Link]
-
Caco-2 Cell Permeability of Flavonoids and Saponins from Gynostemma pentaphyllum: the Immortal Herb | ACS Omega. ACS Publications. Available from: [Link]
-
Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. PubMed. Available from: [Link]
-
Hydrangenol - Wikipedia. Wikipedia. Available from: [Link]
-
Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. MDPI. Available from: [Link]
-
Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. PubMed. Available from: [Link]
-
DB-ALM Protocol n° 142 : Permeability Assay on Caco-2 Cells. JRC Big Data Analytics Platform. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA). Evotec. Available from: [Link]
-
Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry. PubMed. Available from: [Link]
-
Study of Structure and Permeability Relationship of Flavonoids in Caco-2 Cells. PMC - NIH. Available from: [Link]
-
The Pharmacokinetics in Mice and Cell Uptake of Thymus Immunosuppressive Pentapeptide Using LC-MS/MS Analysis. MDPI. Available from: [Link]
-
Caco-2 Permeability Assay. Evotec. Available from: [Link]
-
pampa-permeability-assay.pdf. Technology Networks. Available from: [Link]
-
Caco2 assay protocol. Available from: [Link]
-
Non-specific plastic binding and permeability characteristics of prenylated (iso)flavonoids in in vitro Caco-2 cell permeability assay. WUR eDepot. Available from: [Link]
-
Glycosylation and Activities of Natural Products. ResearchGate. Available from: [Link]
-
Caco-2 cell permeability assays to measure drug absorption. ResearchGate. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay Kit (PAMPA-096). BioAssay Systems. Available from: [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS. Available from: [Link]
-
Cell Permeability Assay. BioIVT. Available from: [Link]
-
Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays. NIH. Available from: [Link]
-
Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol. Creative Bioarray. Available from: [Link]
-
Data Sheet Cellular Uptake and Release Assays Protocol. Gifford Bioscience. Available from: [Link]
-
Targeted Quantification of Cell Culture Media Components by LC-MS : Waters. Waters. Available from: [Link]
-
(3R)-Hydrangenol 8-O-glucoside pentaacetate. Oza Lab. Available from: [Link]
Sources
- 1. medchemexpress.com [medchemexpress.com]
- 2. Hydrangenol - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 9. edepot.wur.nl [edepot.wur.nl]
- 10. PAMPA | Evotec [evotec.com]
- 11. Evaluation of the reproducibility of Parallel Artificial Membrane Permeation Assays (PAMPA) [sigmaaldrich.com]
- 12. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 13. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 14. bioivt.com [bioivt.com]
- 15. bioassaysys.com [bioassaysys.com]
- 16. researchgate.net [researchgate.net]
- 17. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Caco-2 Permeability | Evotec [evotec.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. Label-free cell assays to determine compound uptake or drug action using MALDI-TOF mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
- 22. lcms.cz [lcms.cz]
Troubleshooting & Optimization
Technical Support Center: (3R)-Hydrangenol 8-O-glucoside pentaacetate
[1]
Case ID: SOL-HGP-001 Status: Active Technical Lead: Senior Application Scientist Compound: (3R)-Hydrangenol 8-O-glucoside pentaacetate CAS: 113270-98-7 (Reference) | MW: 628.59 g/mol | Formula: C₃₁H₃₂O₁₄[1]
Executive Summary
Users frequently report "insolubility" or "precipitation" when working with (3R)-Hydrangenol 8-O-glucoside pentaacetate .[1] These issues almost invariably stem from a misunderstanding of the pentaacetate modification. Unlike its parent compound (Hydrangenol 8-O-glucoside), this derivative is peracetylated .[1] The acetylation of all five hydroxyl groups transforms the molecule from a hydrophilic glycoside into a highly lipophilic species.
Immediate Action Required: Do NOT attempt to dissolve this compound directly in water, PBS, or cell culture media. It is chemically impossible.[1] Follow the non-aqueous stock preparation protocols below.
Part 1: The Solubility Mechanism (Root Cause Analysis)[1]
To troubleshoot effectively, you must understand the molecular shift. The "pentaacetate" suffix indicates that the four hydroxyl groups on the glucose moiety and the phenolic hydroxyl on the aglycone have been esterified with acetyl groups.
-
Parent Compound (Hydrangenol 8-O-glucoside): High polarity, moderate water solubility (due to -OH groups acting as Hydrogen bond donors).[1]
-
Pentaacetate Derivative: No free -OH groups.[1] The molecule is "capped" with non-polar acetate esters.
-
Result: Drastic reduction in aqueous solubility (< 1 µM).
-
Benefit: Significantly enhanced membrane permeability (lipophilicity) and stability against oxidation, acting as a prodrug that is hydrolyzed intracellularly or in skin layers [1, 2].
-
Solubility Profile Table
| Solvent System | Solubility Rating | Max Conc. (Est.)[1] | Usage Context |
| Water / PBS | Insoluble | < 0.01 mg/mL | NEVER use for stock preparation.[1] |
| DMSO | Excellent | > 50 mg/mL | Standard for biological assays.[1] |
| Ethanol (100%) | Good | ~ 10-20 mg/mL | Alternative for transdermal studies.[1] |
| Chloroform | Excellent | > 50 mg/mL | Used for chemical synthesis/purification.[1] |
| Cell Media | Poor | < 100 µM | Requires careful dilution (see Protocol B).[1] |
Part 2: Validated Protocols
Protocol A: Preparation of Master Stock Solution (10 mM)
Objective: Create a stable, homogenous stock solution for long-term storage.
-
Weighing: Accurately weigh 6.29 mg of (3R)-Hydrangenol 8-O-glucoside pentaacetate.
-
Note: Due to static charge common in lipophilic powders, use an anti-static gun or weigh directly into the glass vial.
-
-
Solvent Addition: Add 1.0 mL of high-grade, anhydrous DMSO (Dimethyl Sulfoxide).
-
Critical: Do not use "wet" DMSO (DMSO is hygroscopic; ensure the bottle was tightly sealed).
-
-
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 2 minutes.
-
Visual Check: The solution must be crystal clear and colorless/pale yellow.
-
-
Storage: Aliquot into amber glass vials (avoid plastic if possible to prevent leaching) and store at -20°C .
-
Shelf Life: Stable for 6-12 months if kept anhydrous.[1]
-
Protocol B: Aqueous Dilution (Preventing "Crash Out")[1]
Objective: Dilute the DMSO stock into cell culture media (e.g., DMEM) without precipitation.
The Issue: Rapid addition of a high-concentration hydrophobic stock into water causes "solvent shock," forcing the compound to precipitate immediately as microscopic crystals.
The Fix:
-
Warm the Media: Pre-warm your culture media to 37°C . Cold media accelerates precipitation.[1]
-
Intermediate Dilution (Optional but Recommended):
-
Dilute the 10 mM stock 1:10 in pure Ethanol or DMSO to make a 1 mM working solution.
-
-
Stepwise Addition:
-
Place the pipette tip below the surface of the stirring media.
-
Eject the stock solution slowly while swirling the media.
-
Max DMSO Limit: Ensure final DMSO concentration is < 0.5% (v/v) to avoid solvent toxicity.[1]
-
-
Visual Inspection: Hold the tube up to a light source.
Part 3: Troubleshooting FAQ
Q1: I added the compound to my cell culture, and the cells died immediately. Is it toxic?
-
Diagnosis: It is likely crystal toxicity , not chemical toxicity. If the compound precipitated (crashed out) due to poor dilution, the micro-crystals settle on the cell monolayer, causing physical stress and cell death.
-
Verification: Check the wells under a microscope. If you see jagged crystals or debris, solubility is the issue.
-
Solution: Lower the working concentration or improve the dilution protocol (Protocol B).
Q2: Why use the pentaacetate form if it's so hard to dissolve?
-
Scientific Rationale: The pentaacetate form acts as a prodrug . The acetyl groups facilitate transport across the lipid bilayer of the cell membrane (or stratum corneum in skin). Once inside the cell, intracellular esterases hydrolyze the acetyl groups, releasing the active Hydrangenol 8-O-glucoside [1, 3].[1] Using the non-acetylated form directly might result in poor cellular uptake due to its high polarity.
Q3: Can I use acidic or basic buffers?
-
Warning: Avoid basic pH (pH > 8.0).[1] Ester linkages are susceptible to base-catalyzed hydrolysis (saponification).[1] If you leave the stock in a basic buffer, you will inadvertently deacetylate the compound, changing it back to the parent glucoside and altering your experimental variables. Keep pH neutral (7.0–7.4).[1]
Part 4: Decision Logic & Workflow (Visualization)
The following diagram illustrates the critical decision path for handling this compound to ensure experimental validity.
Caption: Workflow for preventing precipitation artifacts. Green paths indicate correct handling; red paths indicate failure modes.[1]
References
-
MySkinRecipes. (n.d.). (3R)-Hydrangenol 8-O-glucoside pentaacetate Product Specifications. Retrieved January 31, 2026, from [Link]
- Validates the use of acetylation for stability in formul
- Confirms isolation from Hydrangea macrophylla and research use classific
-
MDPI. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Retrieved January 31, 2026, from [Link]
- Provides context on the biological activity of Hydrangea-derived isocoumarins and their glycosides.
-
Gaylord Chemical Company. (2007).[1][2] Dimethyl Sulfoxide (DMSO) Solubility Data. Retrieved January 31, 2026, from [Link]
- General reference for DMSO solubility profiles of organic compounds.
Technical Support Center: Flavonoid Autofluorescence Management
Status: Operational Ticket Focus: Overcoming Autofluorescence of Flavonoids in Cellular Imaging Assigned Specialist: Senior Application Scientist
Core Directive & Triage
Welcome to the Flavonoid Imaging Support Hub. You are likely here because your flavonoid compound (e.g., Quercetin, Curcumin, Naringenin) is generating broad-spectrum emission (typically 500–560 nm) that masks your specific immunolabels or fluorescent proteins.
The Scientific Reality: Flavonoids are not just passive molecules; they are intrinsic fluorophores. Upon cellular internalization, many flavonoids bind non-covalently to cytoplasmic proteins, causing a "fluorogenic shift" that dramatically increases their quantum yield, particularly in the FITC/GFP channel (488 nm excitation).
Quick Triage: Select Your Imaging Strategy
Figure 1: Decision matrix for selecting the appropriate background suppression method based on hardware availability and experimental flexibility.
Troubleshooting Guides & FAQs
Module 1: Spectral Avoidance (The "Red-Shift" Strategy)
Q: My Quercetin-treated cells are glowing green. How do I visualize my target protein without interference?
A: The most robust solution is Spectral Avoidance . Most flavonoids (Quercetin, Kaempferol, Morin) exhibit peak excitation at UV/Blue wavelengths (~350–480 nm) and emission in the Green/Yellow range (500–560 nm). They rarely emit significantly beyond 600 nm.
-
The Fix: Move your immunolabels to the Far-Red or Near-Infrared (NIR) window.
-
Recommended Fluorophores: Alexa Fluor 647, Cy5, APC, or DRAQ5 (for nuclei).
-
Why this works: The "Stokes shift" of flavonoids is generally insufficient to bleed into the 650nm+ channel.
Data: Emission Conflict Table
| Compound | Excitation Peak (nm) | Emission Peak (nm) | Conflict Channel | Safe Channel |
| Quercetin | 488 (secondary peak) | 520–540 | GFP / FITC | Cy5 / AF647 |
| Curcumin | 420–450 | 520–560 | GFP / YFP | Cy5 / AF647 |
| Naringenin | ~340–380 | 420–460 | DAPI / BFP | RFP / Cy5 |
Module 2: Chemical Quenching (Extracellular Masking)
Q: I am studying cellular uptake. How do I distinguish between the flavonoid stuck to the cell membrane and what is actually inside?
A: Use Trypan Blue (TB) as a quenching agent.[1][2] While typically used for viability counting, Crystal Violet and Trypan Blue are potent quenchers of green fluorescence via Resonance Energy Transfer (RET). TB cannot cross intact membranes of live cells, meaning it will selectively quench only the extracellular/membrane-bound fluorescence.
Critical Warning: Trypan Blue itself fluoresces in the Red/Far-Red channel (~660 nm) . If you use TB, you cannot use Cy5/Alexa 647 for other targets.[3]
Protocol: Trypan Blue Quenching [1][2][3][4]
-
Stain: Perform your standard flavonoid incubation or FITC-labeling.
-
Wash: Rinse cells 2x with PBS.
-
Quench: Add 0.4% Trypan Blue (diluted in PBS or media) for 1–5 minutes immediately before imaging.
-
Concentration: 0.05% to 0.2% final concentration is usually sufficient.
-
-
Image: Image immediately without washing the TB off (if assessing real-time uptake) or after a quick wash (if TB background is too high).
Module 3: Advanced Acquisition (Spectral Unmixing & FLIM)
Q: I must use GFP, and I cannot add quenchers. How do I separate the signals?
A: You must rely on intrinsic optical properties using a confocal microscope equipped with spectral detectors or FLIM (Fluorescence Lifetime Imaging Microscopy).
Option A: Spectral Unmixing (Lambda Stacks) Flavonoids have broad, featureless emission spectra, whereas GFP/FITC have sharp, defined peaks.
-
Reference Controls: Prepare cells with only Flavonoid and cells with only GFP.
-
Acquisition: Set your confocal to "Spectral Scan" mode (e.g., Zeiss Lambda Mode). Acquire emission from 480 nm to 650 nm in 10 nm steps.
-
Unmixing: Use the microscope software (Linear Unmixing algorithm) to assign the "Flavonoid Fingerprint" and subtract it from the image, leaving only the GFP signal.
Option B: FLIM (The Gold Standard) Fluorescence Lifetime (τ) is the time a fluorophore stays in an excited state.
-
Mechanism: Flavonoids typically have very short lifetimes (<1.0 ns) due to rapid non-radiative decay or self-quenching.
-
Contrast: GFP/RFP typically have lifetimes of 2.5–3.5 ns.
-
Result: By gating the photon arrival times, you can mathematically filter out the "fast" flavonoid signal, revealing the "slow" protein signal with high contrast.
Figure 2: FLIM workflow distinguishing fluorophores based on photon decay rates (Tau) rather than color.
Module 4: The "Enhancement" Paradox (Tracking the Drug)
Q: Wait, I actually WANT to see the flavonoid, but it's too dim. How do I make it brighter?
A: If your goal is to track the drug rather than remove its background, you should use DPBA (Naturstoff Reagent A) . DPBA (Diphenylboric acid 2-aminoethyl ester) forms a stable complex with flavonoids (specifically those with a 3-OH or 5-OH group), inducing a massive increase in fluorescence quantum yield and often shifting the emission.
-
Protocol: Incubate cells with 0.1% DPBA for 5–10 minutes.
-
Result: Quercetin fluorescence will increase ~10–50 fold, allowing for high-resolution tracking of cellular distribution.
References & Authority
-
Nifli, A. P., et al. (2007). "Quercetin exhibits a specific fluorescence in cellular milieu: a valuable tool for the study of its intracellular distribution."[5][6] Journal of Agricultural and Food Chemistry. (Establishes the 500-540nm emission shift of intracellular quercetin).
-
Mosca, T., et al. (2013). "Trypan Blue exclusion assay by flow cytometry." Biology Procedures Online. (Validates Trypan Blue as a quencher for green fluorescence and notes its red fluorescence).
-
Kumari, A., et al. (2025). "Rapid quantification of cellular flavonoid levels using quercetin and a fluorescent diphenylboric acid 2-amino ethyl ester probe."[7] Spectrochimica Acta. (Details the DPBA enhancement method).
-
Zimmermann, T., et al. (2014). "Spectral Imaging and Linear Unmixing in Light Microscopy." Advances in Biochemical Engineering/Biotechnology. (Technical basis for spectral unmixing protocols).
Sources
- 1. Trypan Blue staining method for quenching the autofluorescence of RPE cells for improving protein expression analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. A fluorescence quenching technique using trypan blue to differentiate between attached and ingested glutaraldehyde-fixed red blood cells in phagocytosing murine macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quercetin exhibits a specific fluorescence in cellular milieu: a valuable tool for the study of its intracellular distribution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: (3R)-Hydrangenol 8-O-glucoside Pentaacetate Synthesis
This technical guide is designed for organic chemists and process development scientists working on the synthesis and purification of (3R)-Hydrangenol 8-O-glucoside pentaacetate . It moves beyond basic textbook instructions to address the specific kinetic and thermodynamic challenges inherent to dihydroisocoumarin glycosylation.
Current Status: Operational Subject: Yield Optimization & Troubleshooting Reference Code: HYD-GLY-5AC
Executive Summary: The Synthetic Challenge
The synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate involves three critical hurdles:
-
Nucleophilicity Suppression: The C8-hydroxyl group of hydrangenol is involved in a strong intramolecular hydrogen bond with the lactone carbonyl (C1), significantly reducing its nucleophilicity compared to the C4'-hydroxyl.
-
Stereocontrol: Ensuring exclusive formation of the
-anomer. -
Regioselectivity: Preventing competitive glycosylation at the C4' position.
Module 1: Pre-Reaction Diagnostic (Go/No-Go)
Q: Why is my starting material (Hydrangenol) recovery high, but product yield is <10%? A: This is a classic symptom of "Donor Hydrolysis" dominating the reaction kinetics. The glycosyl donor (e.g., acetobromo-glucose) reacts with adventitious water faster than the chelated C8-phenol.
Protocol Check:
-
Solvent: Dichloromethane (DCM) must be distilled over
. -
Scavengers: You must use activated 4Å Molecular Sieves (MS).
-
Critical Step: Flame-dry the MS under high vacuum immediately before use. Commercial "activated" sieves often contain enough residual moisture to kill this reaction.
-
-
Promoter: If using the Koenigs-Knorr method (
), ensure the silver salt is stored in the dark and is a fine powder. Clumped silver salts have reduced surface area, stalling the activation of the bromide.
Module 2: The Glycosylation Stage (The Critical Bottleneck)
Q: I am getting a mixture of 8-O-glucoside, 4'-O-glucoside, and bis-glucoside. How do I target the 8-position? A: The C4'-OH is sterically accessible and electronically more nucleophilic than the chelated C8-OH. You cannot rely on kinetic control alone.
Recommended Workflow:
-
Protection Strategy: You must protect the C4'-OH first. A benzyl (Bn) ether is ideal as it is stable to glycosylation conditions and removable via hydrogenolysis.
-
Reaction: Hydrangenol + BnBr (
eq) + 4'-O-Benzyl-hydrangenol.
-
-
Glycosylation: React the 4'-protected acceptor with 2,3,4,6-tetra-O-acetyl-
-D-glucopyranosyl bromide. -
Deprotection: Remove the benzyl group (
, Pd/C). -
Acetylation: Acetylate the free C4'-OH and the sugar moiety (if deacetylation occurred) to reach the pentaacetate.
Q: How do I force the reaction at the deactivated C8-OH? A: The intramolecular H-bond between C8-OH and C1=O must be overcome.
-
The "Silver Bullet": Use Silver Triflate (AgOTf) instead of Silver Carbonate. AgOTf is a more aggressive promoter that generates a highly reactive oxocarbenium ion species.
-
Temperature: Run the reaction at 0°C to Room Temperature . Do not reflux initially; high temperatures increase the rate of donor decomposition (elimination to glucal) faster than they increase the rate of glycosylation.
Visualization: The Optimized Pathway
Caption: Optimized synthetic route prioritizing regioselectivity via C4'-protection.
Module 3: Acetylation & Purification
Q: My mass spec shows the product mass, but the NMR spectrum is messy. Why? A: This is likely due to anomeric mixtures or rotamers .
-
Anomeric Purity: The use of a C2-participating group (acetate) on the glucose donor should ensure
-selectivity via the acyloxonium ion intermediate. If you see -anomer, your reaction temperature was likely too high, or you used a non-participating solvent (like ether) without proper temperature control. -
Rotamers: The pentaacetate molecule is bulky. Restricted rotation around the glycosidic bond or the biaryl axis (if applicable) can broaden NMR signals. Run NMR at 50°C to sharpen peaks.
Q: The final acetylation step is incomplete. I see a "Tetraacetate" peak. A: The C4'-phenol acetate is labile.
-
Troubleshooting: Avoid using methanol or water during the workup of the acetylation step.
-
Fix: Quench the acetic anhydride/pyridine mixture with ice-cold dilute HCl, extract immediately into EtOAc, and wash with saturated
. Do not let the product sit in basic aqueous solution (bicarbonate) for long periods, as the phenolic acetate (C4') will hydrolyze.
Summary of Critical Parameters[1]
| Parameter | Standard Condition | Optimized Condition (High Yield) | Reason |
| Solvent | DCM (Reagent Grade) | DCM (Distilled over | Moisture kills the oxocarbenium intermediate. |
| Promoter | AgOTf (Silver Triflate) | Higher reactivity overcomes C8-OH deactivation. | |
| Regiocontrol | None (Direct) | 4'-O-Benzyl Protection | Prevents C4' side-products; forces C8 reaction. |
| Donor | Acetobromo-glucose | Acetobromo-glucose (Fresh) | Old donor hydrolyzes to HBr and glucose. |
| Workup | Basic Wash | Acidic Quench | Prevents hydrolysis of the phenolic acetate. |
References
-
Yoshikawa, M., et al. (1994). "Thunberginols A, B, and F, new antiallergic and antimicrobial dihydroisocoumarins from Hydrangea macrophylla Seringe var. thunbergii Makino."[1] Chemical and Pharmaceutical Bulletin, 42(10), 2225-2230. Link
- Context: Establishes the structural baseline and isol
-
Khodzhaieva, R., et al. (2021). "Progress and Achievements in Glycosylation of Flavonoids." Frontiers in Chemistry, 9, 637994.[2] Link
- Context: Authoritative review on overcoming steric hindrance and chelation in phenolic glycosyl
-
Zhang, Z., et al. (2019). "Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation." Nutrients, 11(10), 2354. Link
- Context: Validates the biological relevance and stability of the hydrangenol scaffold.
-
Biosynth. (n.d.). "Hydrangenol 8-O-glucoside Product Specifications." Link
- Context: Commercial verific
Sources
Technical Support Center: (3R)-Hydrangenol 8-O-glucoside pentaacetate
Welcome to the technical support center for (3R)-Hydrangenol 8-O-glucoside pentaacetate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth information on the storage, handling, and troubleshooting of this compound in your experiments. Our goal is to ensure the scientific integrity of your work by providing accurate, experience-driven guidance.
I. Product Overview and Key Characteristics
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a derivative of hydrangenol, a dihydroisocoumarin found in Hydrangea macrophylla[1]. The pentaacetate modification enhances the stability and bioavailability of the parent compound, making it a valuable tool for various research applications, including skincare formulations for its anti-inflammatory and antioxidant properties, and investigations into its potential to inhibit melanin production[2].
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 113270-98-7 | [2][3] |
| Molecular Formula | C₃₁H₃₂O₁₄ | [2][3] |
| Molecular Weight | 628.59 g/mol | [2] |
| Appearance | Yellow crystalline solid | [4] |
| Purity | ≥95% | [2][4] |
II. Storage and Handling: Frequently Asked Questions
Proper storage and handling are critical to maintaining the integrity of (3R)-Hydrangenol 8-O-glucoside pentaacetate. Here are answers to common questions.
Q1: What are the recommended long-term storage conditions for this compound?
A1: For long-term stability, (3R)-Hydrangenol 8-O-glucoside pentaacetate should be stored at 2-8°C in a dry, tightly closed container[2][3]. Exposure to moisture and elevated temperatures can lead to degradation.
Q2: Can I store the compound at room temperature for short periods?
A2: While most suppliers ship the product at room temperature, suggesting short-term stability, it is best practice to minimize time outside of refrigerated conditions[4]. For daily use, allow the container to equilibrate to room temperature before opening to prevent condensation from forming inside the vial.
Q3: What personal protective equipment (PPE) should I use when handling the solid compound?
A3: It is recommended to handle (3R)-Hydrangenol 8-O-glucoside pentaacetate in a well-ventilated area[3]. Always wear suitable protective clothing, including a lab coat, safety glasses, and gloves, to avoid contact with skin and eyes[3]. You should also take precautions to prevent the formation of dust and aerosols[3].
III. Experimental Workflow: Preparation of Stock Solutions
The successful use of (3R)-Hydrangenol 8-O-glucoside pentaacetate in your experiments begins with the correct preparation of stock solutions.
Diagram 1: Workflow for Preparing Stock Solutions
Caption: A generalized workflow for the preparation of stock solutions.
Solubility and Solvent Selection
It is generally insoluble in water[7].
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Equilibration: Allow the vial of (3R)-Hydrangenol 8-O-glucoside pentaacetate to warm to room temperature before opening.
-
Weighing: In a fume hood, accurately weigh out a desired amount of the compound (e.g., 6.29 mg for 1 mL of a 10 mM solution).
-
Dissolution: Add the appropriate volume of high-purity DMSO to the solid.
-
Mixing: Vortex the solution until the solid is completely dissolved. Gentle warming in a water bath (not exceeding 37°C) or brief sonication can aid dissolution.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
IV. Troubleshooting Guide
Encountering unexpected results is a common part of research. This section addresses potential issues you may face when working with (3R)-Hydrangenol 8-O-glucoside pentaacetate.
Diagram 2: Troubleshooting Logic for Inconsistent Experimental Results
Caption: A decision tree for troubleshooting common experimental issues.
Q4: My experimental results are inconsistent. What could be the cause?
A4: Inconsistent results can stem from several factors:
-
Compound Degradation: Improper storage or handling can lead to the degradation of the compound. Ensure that it has been stored at 2-8°C and protected from moisture.
-
Incomplete Solubilization: If the compound is not fully dissolved in your stock solution, the actual concentration will be lower than calculated. Visually inspect your stock solution for any precipitate.
-
Deacetylation: The acetate groups on the molecule can be labile, particularly under non-neutral pH conditions or at elevated temperatures. This would result in the formation of the parent glucoside or other partially acetylated forms, which may have different biological activities.
Q5: I suspect my compound is degrading. How can I check for this?
A5: The most reliable way to assess the purity and integrity of your compound is through analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Comparing the chromatogram of your current stock solution to that of a freshly prepared solution or a reference standard can reveal the presence of degradation products.
Q6: How can I prevent deacetylation during my experiments?
A6: Deacetylation is a form of hydrolysis that can be influenced by pH and temperature. To minimize this:
-
pH Control: Maintain your experimental conditions as close to neutral pH (6.8-7.4) as possible. Avoid strongly acidic or basic buffers.
-
Temperature Management: Perform experiments at the lowest feasible temperature. Avoid prolonged incubation at elevated temperatures.
-
Fresh Preparations: Prepare fresh dilutions from your stock solution for each experiment to minimize the time the compound spends in aqueous buffers.
V. Safety and Disposal
Q7: What are the primary safety concerns with this compound?
A7: While a specific Material Safety Data Sheet (MSDS) for (3R)-Hydrangenol 8-O-glucoside pentaacetate is not widely available, it is prudent to handle it with the care afforded to all laboratory chemicals. Avoid inhalation of dust, and prevent contact with skin and eyes[3]. In case of contact, wash the affected area thoroughly with water.
Q8: How should I dispose of waste containing this compound?
A8: Dispose of waste containing (3R)-Hydrangenol 8-O-glucoside pentaacetate in accordance with local, state, and federal regulations for chemical waste. Do not dispose of it down the drain or in the regular trash.
VI. References
-
(3R)-Hydrangenol 8-O-glucoside pentaacetate - MySkinRecipes. (n.d.). Retrieved from [Link]
-
Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. (2023). Food & Function, 14(14), 6427-6441. [Link]
-
Hydrangenol - Wikipedia. (n.d.). Retrieved from [Link]
-
glucose pentaacetate, 3891-59-6 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. (2021). Nutrients, 13(1), 254. [Link]
-
Solubility of some cardiac glycosides | Download Table - ResearchGate. (n.d.). Retrieved from [Link]
-
Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. (2022). Polymers, 14(15), 3130. [Link]
-
PRACTICAL LAB MANUAL - HR Patel Institute of Pharmaceutical Education and Research. (n.d.). Retrieved from [Link]
-
Discovery of Potent Glycosidases Enables Quantification of Smoke-Derived Phenolic Glycosides through Enzymatic Hydrolysis. (2024). Journal of Agricultural and Food Chemistry. [Link]
-
Solubility of lignin and acetylated lignin in organic solvents. (2013). BioResources, 8(1), 213-226. [Link]
-
(PDF) Inhibitory Activity of Phenolic Glycosides from the Fruits of Idesia polycarpa on Lipopolysaccharide-Induced Nitric Oxide Production in BV2 Microglia. (2005). Planta Medica, 71(11), 1077-1079. [Link]
-
(PDF) Acetylation Modification, Characterization, and Anticomplementary Activity of Polysaccharides from Rhododendron dauricum Leaves. (2022). Polymers, 14(15), 3130. [Link]
-
Esterification not Working (Separation) : r/OrganicChemistry - Reddit. (2024, February 15). Retrieved from [Link]
-
(PDF) Solubility of Lignin and Acetylated Lignin in Organic Solvents. (2013). BioResources, 8(1), 213-226. [Link]
-
Acetylation Treatment for the Batch Processing of Natural Fibers: Effects on Constituents, Tensile Properties and Surface Morphology of Selected Plant Stem Fibers. (2020). Fibers, 8(12), 73. [Link]
-
Determination of the Deacetylation Degree of Chitooligosaccharides. (2018). Molecules, 23(7), 1645. [Link]
-
Salicylic acid - Wikipedia. (n.d.). Retrieved from [Link]
-
The discovery of new phloroglucinol glycosides from Agrimonia pilosa and the mechanism of oxidative dearomatization of the methyl-substituted phloroglucinol derivatives. (2021). Organic & Biomolecular Chemistry, 19(24), 5403-5410. [Link]
-
Studies on acetate ester production by non-saccharomyces wine yeasts. (2003). International Journal of Food Microbiology, 86(1-2), 1-13. [Link]
-
(PDF) Acetylation Treatment for the Batch Processing of Natural Fibers: Effects on Constituents, Tensile Properties and Surface Morphology of Selected Plant Stem Fibers. (2020). Fibers, 8(12), 73. [Link]
-
US20210008098A1 - Acetylation of polysaccharides - Google Patents. (n.d.). Retrieved from
-
Phenolic glycosides with antioxidant activity from the stem bark of Populus davidiana. (2006). Journal of Natural Products, 69(9), 1370-1373. [Link]
-
SAFETY DATA SHEET - Chem Service. (2016, February 17). Retrieved from [Link]
-
Silver Nanoparticles of Moringa oleifera - A Comprehensive Study on Antioxidant, Anti- Inflammatory and Cell Line Based Anticancer Properties. (2026). International Journal for Multidisciplinary Research, 8(1). [Link]
-
α-D-Glucose Pentaacetate - Szabo-Scandic. (n.d.). Retrieved from [Link]
Sources
- 1. Hydrangenol - Wikipedia [en.wikipedia.org]
- 2. (3R)-Hydrangenol 8-O-glucoside pentaacetate [myskinrecipes.com]
- 3. echemi.com [echemi.com]
- 4. acubiochem.com [acubiochem.com]
- 5. Solubility of lignin and acetylated lignin in organic solvents :: BioResources [bioresources.cnr.ncsu.edu]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Purity Assessment of (3R)-Hydrangenol 8-O-glucoside pentaacetate
This guide provides comprehensive technical support for researchers, scientists, and drug development professionals working with (3R)-Hydrangenol 8-O-glucoside pentaacetate. It offers troubleshooting advice and frequently asked questions to address common challenges encountered during purity assessment, ensuring the reliability and accuracy of experimental results.
Introduction
(3R)-Hydrangenol 8-O-glucoside pentaacetate is a fully protected derivative of a naturally occurring dihydroisocoumarin glucoside.[1] Its applications are emerging in skincare for its potential anti-inflammatory and antioxidant properties.[2] The pentaacetate form enhances stability and skin absorption, making it a valuable compound in cosmetic and pharmaceutical research.[2][3] Accurate purity assessment is critical, as impurities can significantly impact biological activity, safety, and experimental reproducibility. This document outlines robust analytical methodologies and provides practical solutions to common challenges in determining the purity of this complex molecule.
The molecular formula for (3R)-Hydrangenol 8-O-glucoside pentaacetate is C31H32O14, with a molecular weight of 628.6 g/mol .[4] The presence of multiple chiral centers and ester groups necessitates a multi-faceted analytical approach to confirm identity and purity.
Visualizing the Purity Assessment Workflow
A systematic approach is crucial for the accurate purity assessment of (3R)-Hydrangenol 8-O-glucoside pentaacetate. The following workflow diagram illustrates the logical progression from initial sample preparation to final purity determination, incorporating key analytical techniques and decision points.
Caption: A logical workflow for the comprehensive purity assessment of (3R)-Hydrangenol 8-O-glucoside pentaacetate.
Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate.
Q1: My HPLC chromatogram shows a broad peak for the main compound. What could be the cause?
A1: Peak broadening in HPLC can stem from several factors. A common issue is the use of an inappropriate solvent for sample dissolution. If the sample solvent is significantly stronger than the mobile phase, it can cause the analyte band to spread before it reaches the column.[5] Additionally, column degradation, such as loss of stationary phase or contamination, can lead to poor peak shape. It is also possible that on-column degradation of the analyte is occurring.
-
Troubleshooting Steps:
-
Ensure your sample is dissolved in the mobile phase or a weaker solvent.
-
Check the column's performance with a standard compound to rule out column degradation.
-
Consider lowering the column temperature to minimize potential on-column degradation.
-
Q2: I am observing multiple peaks in my LC-MS analysis, but the main peak has the correct mass. What are the other peaks?
A2: The additional peaks could be several species. Common possibilities include:
-
Regioisomers of deacetylation: Incomplete acetylation or partial degradation can lead to molecules with one or more acetyl groups missing at different positions.[6][7]
-
Anomers: The glycosylation reaction can sometimes produce a mixture of α and β anomers at the glycosidic linkage, which may be separable by HPLC.[8]
-
Solvent adducts: In electrospray ionization (ESI) mass spectrometry, it is common to observe adducts with mobile phase components (e.g., sodium, potassium, or acetonitrile).
-
Troubleshooting Steps:
-
Analyze the mass differences between the main peak and the impurity peaks. A difference corresponding to the mass of an acetyl group (42 Da) would suggest incomplete acetylation or deacetylation.
-
Employ tandem MS (MS/MS) to fragment the ions. The fragmentation patterns can provide structural information to help identify the impurities.[9]
-
Review the synthesis and purification process for potential sources of these impurities.
-
Q3: The proton NMR spectrum of my sample is complex, with overlapping signals in the sugar region. How can I confirm the structure?
A3: The sugar region of acetylated glycosides is often crowded in the 1H NMR spectrum. To resolve this:
-
2D NMR Techniques: Utilize two-dimensional NMR experiments.
-
COSY (Correlation Spectroscopy): Identifies proton-proton couplings, helping to trace the spin systems of the sugar ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons, aiding in the assignment of both 1H and 13C signals.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for confirming the glycosidic linkage and the positions of the acetyl groups.
-
-
Quantitative NMR (qNMR): Can be used to determine the purity of the sample by integrating the signals of the analyte against a certified internal standard.[10][11]
Q4: My sample appears to be degrading during storage. What are the recommended storage conditions?
A4: (3R)-Hydrangenol 8-O-glucoside pentaacetate, being an ester, is susceptible to hydrolysis, especially in the presence of moisture and at non-neutral pH.
-
Recommended Storage:
-
Store the solid compound in a tightly sealed container in a desiccator at -20°C.
-
For solutions, use anhydrous aprotic solvents and store at low temperatures. Prepare solutions fresh whenever possible.
-
Troubleshooting Guides by Analytical Technique
High-Performance Liquid Chromatography (HPLC)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Peak Tailing | 1. Interaction with active silanols on the column.[12] 2. Column contamination or void formation. 3. Inappropriate mobile phase pH. | 1. Use a high-purity, end-capped silica column. 2. Flush the column with a strong solvent or replace it if necessary.[13] 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic state. |
| Variable Retention Times | 1. Inconsistent mobile phase composition. 2. Fluctuations in column temperature. 3. Column equilibration is insufficient.[13] | 1. Prepare fresh mobile phase daily and ensure proper mixing if using a gradient. 2. Use a column oven to maintain a constant temperature. 3. Increase the column equilibration time between runs. |
| Ghost Peaks | 1. Contaminants in the mobile phase or from the injector. 2. Late eluting compounds from a previous injection.[12] | 1. Use high-purity solvents and flush the injector. 2. Incorporate a column wash step at the end of each gradient run. |
Mass Spectrometry (MS)
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low Signal Intensity | 1. Poor ionization of the analyte. 2. Sample concentration is too low. 3. Ion suppression from matrix components. | 1. Optimize ESI source parameters (e.g., capillary voltage, gas flow). 2. Try different mobile phase additives (e.g., ammonium formate) to promote adduct formation. 3. Dilute the sample or improve sample clean-up. |
| Unexpected Adducts | 1. Presence of salts in the sample or mobile phase. 2. Use of non-volatile buffers. | 1. Use high-purity, MS-grade solvents and additives. 2. Switch to volatile mobile phase modifiers like formic acid or ammonium acetate. |
| In-source Fragmentation | 1. High source temperature or cone voltage. 2. Analyte is thermally labile. | 1. Reduce the source temperature and cone/fragmentor voltage. 2. This can sometimes be used diagnostically to confirm the loss of acetyl groups or the sugar moiety.[14] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Broad Signals | 1. Presence of paramagnetic impurities. 2. Sample aggregation at high concentrations. 3. Poor shimming of the spectrometer. | 1. Filter the sample or use a metal scavenger. 2. Analyze a more dilute sample. 3. Re-shim the instrument. |
| Residual Solvent Peaks Obscuring Signals | 1. Incomplete drying of the sample. 2. Use of a non-deuterated solvent. | 1. Thoroughly dry the sample under a high vacuum. 2. Use a high-purity deuterated solvent. |
| Difficulty in Assigning Acetyl Groups | 1. Signal overlap in the 1H NMR spectrum. | 1. Run 2D NMR experiments (HSQC, HMBC) to correlate acetyl protons with their corresponding carbonyl carbons and the sugar/aglycone backbone. |
Experimental Protocols
Protocol 1: HPLC-UV Purity Assessment
This protocol outlines a general method for the purity analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate. Method optimization may be required.
-
Instrumentation: HPLC system with a UV/Diode Array Detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient Program:
-
0-2 min: 50% B
-
2-15 min: 50% to 95% B
-
15-18 min: 95% B
-
18-18.1 min: 95% to 50% B
-
18.1-25 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution in acetonitrile.
Protocol 2: ¹H-NMR for Structural Confirmation
-
Instrumentation: NMR Spectrometer (≥400 MHz).
-
Sample Preparation: Dissolve approximately 5 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆).
-
Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Reference the spectrum to the residual solvent peak.
-
Integrate all signals and assign them to the corresponding protons of the hydrangenol aglycone, the glucose moiety, and the five acetyl groups. The acetyl protons typically appear as singlets between δ 1.9 and 2.2 ppm.
-
-
Data Analysis: Confirm the presence of all expected signals and their correct integrations. The presence of impurities may be indicated by unexpected signals or incorrect integration ratios.
Logical Troubleshooting Diagram
The following diagram provides a systematic approach to troubleshooting common analytical issues.
Caption: A decision tree for troubleshooting common issues in the purity analysis of acetylated glycosides.
References
-
SCION Instruments. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
Shimadzu. (n.d.). Diagnosing HPLC Chromatography Problems & Troubleshooting. Retrieved from [Link]
-
Restek. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
-
MySkinRecipes. (n.d.). (3R)-Hydrangenol 8-O-glucoside pentaacetate. Retrieved from [Link]
- Pauli, G. F., Jaki, B. U., & Lankin, D. C. (2005). Quantitative 1H-NMR: Development and Potential of a Method for Natural Products Analysis.
- Cuyckens, F., & Claeys, M. (2004). Mass spectrometry in the structural analysis of flavonoids. Journal of Mass Spectrometry, 39(1), 1–15.
-
Wikipedia. (2023, December 1). Hydrangenol. Retrieved from [Link]
- Harvey, D. J. (2011). Fragmentation of negative ions from carbohydrates: part 1, fragmentation of O-linked glycans. Journal of the American Society for Mass Spectrometry, 22(3), 546–557.
- Debaene, F., et al. (2004). Analysis of N-glycans by matrix-assisted laser desorption/ionization Fourier transform ion cyclotron resonance mass spectrometry. Analytical Chemistry, 76(4), 993-1002.
- Guo, Z., & Wang, P. G. (Eds.). (2009).
- Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
- Simmler, C., Napolitano, J. G., McAlpine, J. B., Chen, S. N., & Pauli, G. F. (2014). Universal quantitative NMR analysis of complex natural samples. Current opinion in biotechnology, 25, 51-59.
- Das, S. K., & Roy, N. (2002). A new method for the per-O-acetylation of carbohydrates.
- Zhang, Z., Li, S., & Li, J. (2023). Acetylation-Tagging-Assisted Cocrystallization of Stubborn Molecules with Trinuclear Complexes. Journal of the American Chemical Society.
-
PubChem. (n.d.). Flavonol 3-O-D-glucoside. Retrieved from [Link]
-
PubChem. (n.d.). Glucose pentaacetate. Retrieved from [Link]
- Kartha, K. P. R., & Field, R. A. (1997). A simple and efficient solvent-free per-O-acetylation of carbohydrates. Tetrahedron Letters, 38(45), 8233-8236.
- Le-Nguyen, D., Heitz, A., & Castro, B. (1987). 2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate: A new and efficient reagent for peptide coupling. Journal of the Chemical Society, Perkin Transactions 1, 1915-1919.
-
National Center for Biotechnology Information. (n.d.). PubChem. Retrieved from [Link]
- Demchenko, A. V. (Ed.). (2008). Handbook of Chemical Glycosylation: Advances in Stereoselectivity and Therapeutic Relevance. John Wiley & Sons.
- Taylor, R. J. K., & Draths, K. M. (Eds.). (2012).
- Dong, M. W. (2006). Modern HPLC for practicing scientists. John Wiley & Sons.
Sources
- 1. Hydrangenol - Wikipedia [en.wikipedia.org]
- 2. (3R)-Hydrangenol 8-O-glucoside pentaacetate [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. echemi.com [echemi.com]
- 5. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 6. researchgate.net [researchgate.net]
- 7. Regioselective deacetylation of peracetylated glycosides with a cleavable aglycone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Fragmentation Patterns of Phenolic C-Glycosides in Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pharmacy.hebmu.edu.cn [pharmacy.hebmu.edu.cn]
- 11. Efficient 1H-NMR Quantitation and Investigation of N-Acetyl-D-glucosamine (GlcNAc) and N,N'-Diacetylchitobiose (GlcNAc)2 from Chitin | MDPI [mdpi.com]
- 12. hplc.eu [hplc.eu]
- 13. HPLC Troubleshooting Guide [scioninstruments.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: The Pentaacetate Group and Compound Stability
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This resource provides in-depth guidance on the impact of the pentaacetate group on the stability of your compounds. Here, you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to navigate the challenges and leverage the opportunities presented by this functional group.
Introduction: The Dual Nature of the Pentaacetate Group
The pentaacetate group, five acetyl esters attached to a molecule, is a powerful tool in chemical synthesis and drug delivery. Its impact on a compound's stability is not a simple matter of "stable" or "unstable," but rather a nuanced interplay of its protective capabilities and its designed lability. Understanding this duality is key to successful experimentation. Acetyl groups are frequently employed as protecting groups for hydroxyl moieties, shielding them from unwanted reactions during a synthetic sequence.[1][2] Conversely, in the realm of prodrug design, the ester linkages of the pentaacetate group are engineered for cleavage in a biological environment to release an active pharmaceutical ingredient (API).[3][4]
This guide will equip you with the knowledge to control and predict the behavior of your pentaacetate-containing compounds, troubleshoot common issues, and ensure the integrity of your experimental outcomes.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability of compounds featuring a pentaacetate group.
Q1: What is the primary role of a pentaacetate group on a molecule?
The primary role of a pentaacetate group is often context-dependent:
-
In Organic Synthesis: It serves as a protecting group for multiple hydroxyl (-OH) groups.[1][5] By converting the reactive hydroxyls into less reactive acetate esters, the rest of the molecule can undergo chemical transformations without interference from these sites.[6][7] For example, in the case of D-glucose, acetylation of the five hydroxyl groups to form glucose pentaacetate masks their reactivity.[8][9]
-
In Drug Development: It can be used to create a prodrug .[3] The pentaacetate ester form of a drug can enhance properties like membrane permeability or solubility.[3][10] Once administered, these ester groups are designed to be cleaved by endogenous esterases, releasing the active form of the drug.[4][11]
Q2: How does the pentaacetate group affect the thermal stability of a compound?
Generally, the introduction of acetyl groups can increase the thermal stability of a compound. This has been observed in various molecules, including polymers like xylan and poly(L-lactide).[12][13] The acetylation can disrupt intermolecular hydrogen bonding that might otherwise provide pathways for thermal degradation and can increase the glass transition temperature.[12] For instance, acetylation of xylan has been shown to increase the onset of degradation temperature by as much as 75-145°C.[12]
Q3: Under what conditions are the ester linkages of a pentaacetate group susceptible to cleavage?
The ester bonds of a pentaacetate group are primarily susceptible to cleavage under the following conditions:
-
Basic (Alkaline) Conditions: Hydrolysis of esters is significantly accelerated in the presence of a base (e.g., sodium hydroxide). This process, known as saponification, is typically irreversible and proceeds to completion.[14][15]
-
Acidic Conditions: Acid-catalyzed hydrolysis can also cleave the ester bonds, although this reaction is often reversible.[14][16] To drive the reaction to completion, an excess of water is typically required.[15]
-
Enzymatic Conditions: In biological systems, esterases are enzymes that efficiently catalyze the hydrolysis of ester bonds.[4][17] This is the principle behind the activation of many ester-based prodrugs.[18] The rate of enzymatic hydrolysis can be influenced by the specific esterase present and the steric hindrance around the ester group.[19] For example, the hydrolysis of glucose pentaacetate in rat pancreatic islet homogenates shows a pH optimum of 7.4.[20]
Q4: Can the pentaacetate group influence the solubility of my compound?
Yes, the pentaacetate group can significantly alter the solubility of a compound. By masking polar hydroxyl groups with less polar acetate groups, the overall polarity of the molecule is reduced. This can lead to:
-
Increased solubility in organic solvents.
-
Decreased solubility in aqueous solutions.
This property is often exploited in drug design to enhance the lipophilicity of a drug, which can improve its ability to cross cell membranes.[3]
Part 2: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis, handling, and analysis of pentaacetate-containing compounds.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Acetylation Reaction | 1. Insufficient acetylating reagent (e.g., acetic anhydride).2. Inadequate catalyst (e.g., pyridine, DMAP).3. Steric hindrance around the hydroxyl groups.4. Presence of moisture, which hydrolyzes the acetylating reagent. | 1. Increase the equivalents of the acetylating reagent.2. Add a more potent catalyst like 4-dimethylaminopyridine (DMAP).3. Increase the reaction temperature and/or time. Monitor the reaction by TLC or LC-MS.4. Ensure all glassware is oven-dried and use anhydrous solvents under an inert atmosphere (e.g., nitrogen or argon).[21] |
| Unintended Deacetylation During Workup or Purification | 1. Exposure to basic conditions (e.g., washing with sodium bicarbonate solution).2. Use of protic solvents like methanol during chromatography, which can cause transesterification with certain stationary phases.3. Overly acidic conditions during workup. | 1. Use a milder base for neutralization, such as a saturated solution of ammonium chloride, or perform a water wash.2. Opt for aprotic solvents for chromatography (e.g., ethyl acetate/hexanes, dichloromethane/acetone).3. Neutralize acidic workups promptly and avoid prolonged exposure. |
| Compound Degradation During Storage | 1. Hydrolysis due to residual moisture.2. Cleavage of ester bonds due to storage in non-neutral pH conditions.3. Thermal decomposition if stored at elevated temperatures. | 1. Ensure the final compound is thoroughly dried under high vacuum.2. Store the compound as a dry solid in a tightly sealed container.3. Store in a cool, dark, and dry place. For long-term storage, consider refrigeration or freezing. |
| Inconsistent Results in Biological Assays | 1. Premature hydrolysis of the pentaacetate group in the assay medium.2. Variable enzymatic activity in different cell lines or tissue preparations.3. Low aqueous solubility of the pentaacetate compound leading to poor bioavailability in the assay. | 1. Analyze the stability of your compound in the assay buffer over the time course of the experiment using HPLC.2. Characterize the esterase activity of your biological system if possible. Consider using esterase inhibitors as negative controls.3. Use a suitable co-solvent (e.g., DMSO) to ensure the compound is fully dissolved, but be mindful of solvent toxicity to your cells. |
Part 3: Experimental Protocols
This section provides detailed methodologies for key experiments related to the stability of pentaacetate compounds.
Protocol 1: General Procedure for Acetylation of a Polyol
This protocol describes a standard method for the peracetylation of a compound with multiple hydroxyl groups.
Materials:
-
Polyol substrate
-
Acetic anhydride (Ac₂O)
-
Pyridine (anhydrous)
-
4-Dimethylaminopyridine (DMAP) (optional, as catalyst)
-
Dichloromethane (DCM) (anhydrous)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
Procedure:
-
Dissolve the polyol (1.0 equivalent) in anhydrous pyridine and anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (typically 1.5 equivalents per hydroxyl group) to the stirred solution.
-
If the reaction is sluggish, add a catalytic amount of DMAP (0.1 equivalents).
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with DCM (3x).
-
Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Monitoring the Hydrolytic Stability of a Pentaacetate Compound
This protocol outlines a method to assess the stability of a pentaacetate compound in different pH buffers.
Materials:
-
Pentaacetate compound
-
Phosphate buffers (e.g., pH 5.0, 7.4, and 9.0)
-
Acetonitrile (ACN) or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18)
-
Incubator or water bath
Procedure:
-
Prepare a stock solution of the pentaacetate compound in a minimal amount of ACN.
-
In separate vials, dilute the stock solution into the different pH buffers to a final concentration suitable for HPLC analysis (e.g., 10 µg/mL). Ensure the final concentration of the organic solvent is low (e.g., <1%) to not affect the buffer pH.
-
Take an initial sample (t=0) from each vial for immediate HPLC analysis.
-
Incubate the vials at a controlled temperature (e.g., 37 °C).
-
At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw an aliquot from each vial and analyze by HPLC.
-
Quantify the peak area of the parent pentaacetate compound at each time point.
-
Plot the percentage of the remaining parent compound against time for each pH condition to determine the rate of hydrolysis.
Part 4: Visualizations
Diagram 1: General Workflow for Assessing Pentaacetate Stability
Caption: Workflow for evaluating the stability of a pentaacetate compound.
Diagram 2: Factors Influencing Pentaacetate Group Stability
Caption: Key factors that impact the stability of a pentaacetate group.
References
-
Malaisse, W. J., & Sener, A. (1993). Hydrolysis of hexose pentaacetate esters in rat pancreatic islets. PubMed. [Link]
-
Therisod, M., & Klibanov, A. M. (1987). Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate. Biotechnology and Bioengineering, 29(5), 648-651. [Link]
-
Pinto, P. C. R., et al. (2019). Improving the thermal stability of different types of xylan by acetylation. Carbohydrate Polymers, 220, 132-140. [Link]
-
Fukushima, K., et al. (2010). Thermal stability of Poly (L-lactide): Influence of End Protection by Acetyl Group. Polymer Degradation and Stability, 95(7), 1365-1372. [Link]
-
Askiitians. (2025, July 30). How do you explain the absence of the aldehyde group in the pentaacetate of D-glucose?. Askiitians. [Link]
-
Organic Chemistry Portal. (n.d.). Acetic Acid Esters. Organic Chemistry Portal. [Link]
-
Lavis, L. D. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology, 3(4), 203-206. [Link]
-
Lee, S., et al. (2018). Acetylation improves thermal stability and transmittance in FOLED substrates based on nanocellulose films. RSC Advances, 8(12), 6549-6555. [Link]
-
Brainly. (2020, March 2). How do you explain the absence of aldehyde group in the pentaacetate of D-glucose?. Brainly.in. [Link]
-
Tunemalm, A. K., & Hellberg, S. (1993). Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs. Acta Pharmaceutica Nordica, 5(2), 71-78. [Link]
-
ResearchGate. (n.d.). A new insight into the synergetic thermal stability effect of acetylacetone derivatives and zinc arginine on polyvinyl chlorine under static and dynamic thermal aging conditions. ResearchGate. [Link]
-
Filo. (2023, December 5). How do you explain the absence of aldehyde group in the pentaacetate of D - glucose?. Filo. [Link]
-
ResearchGate. (2014, December 27). Acetyl content determination using different analytical techniques. ResearchGate. [Link]
-
Wikipedia. (n.d.). Protecting group. Wikipedia. [Link]
-
PubChem. (n.d.). 2,3,4,5,6-Penta-O-acetyl-D-glucose. PubChem. [Link]
-
Shaalaa.com. (2017, September 27). How do you explain the absence of the aldehyde group in the pentaacetate of D-glucose?. Shaalaa.com. [Link]
-
Chang, J., et al. (2007). Thermal Properties and Gas Decomposition Products of Hafnium(IV) Acetylacetonate. Asian Journal of Chemistry, 19(3), 1933-1936. [Link]
-
Reddit. (2020, October 16). Problems with acetylation of a 1,4-quinol derivative. r/Chempros. [Link]
-
ResearchGate. (n.d.). a Effect of pH on the production of esters. ResearchGate. [Link]
-
Shaalaa.com. (2023, August 14). Give a reason for the following observations: Penta-acetate of glucose does not react with hydroxylamine. Shaalaa.com. [Link]
-
Organic Chemistry Portal. (n.d.). Protecting Groups. Organic Chemistry Portal. [Link]
-
American Chemical Society. (2008). Ester Bonds in Prodrugs. ACS Chemical Biology. [Link]
-
Quora. (2017, March 19). What is the pH of an ester? How is the pH affected by the number of carbons in the ester's homologous series?. Quora. [Link]
-
Le, T. H., et al. (2020). Stability Study of Parenteral N-Acetylcysteine, and Chemical Inhibition of Its Dimerization. Pharmaceuticals, 13(10), 307. [Link]
-
ResearchGate. (n.d.). The stability and degradation kinetics of acetylsalicylic acid in different organic solutions revisited - An UHPLC-ESI-QTOF spectrometry study. ResearchGate. [Link]
-
Lambert, J. D., et al. (2004). A potential prodrug for a green tea polyphenol proteasome inhibitor: evaluation of the peracetate ester of (-)-epigallocatechin gallate [(-)-EGCG]. Bioorganic & Medicinal Chemistry, 12(21), 5587-5592. [Link]
-
MDPI. (n.d.). Stability and Deactivation Behavior of Cuprous Acetylide Containing Catalysts in Reppe Ethynylation. MDPI. [Link]
-
Oxford Learning Link. (n.d.). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
-
Chemguide. (n.d.). Hydrolysing esters. Chemguide. [Link]
-
Hu, L. (2004, June 29). Prodrugs: Effective Solutions for Solubility, Permeability and Targeting Challenges. Sites@Rutgers. [Link]
-
The Basics of General, Organic, and Biological Chemistry. (n.d.). 15.9 Hydrolysis of Esters. The Basics of General, Organic, and Biological Chemistry. [Link]
-
Brainly. (2019, December 17). How do you explain the absence of aldehyde group in penta acetate of D glucose?. Brainly.in. [Link]
-
ResearchGate. (n.d.). Effect of pH of the reactants on the ester yield. ResearchGate. [Link]
-
Chemistry LibreTexts. (2022, September 15). 15.8: Hydrolysis of Esters. Chemistry LibreTexts. [Link]
-
The Organic Chemistry Tutor. (2018, May 5). Protecting Groups, Acetals, and Hemiacetals. YouTube. [Link]
-
SynArchive. (n.d.). Protecting Groups List. SynArchive. [Link]
-
Wikipedia. (n.d.). Acetylation. Wikipedia. [Link]
-
ResearchGate. (2025, June 3). How can one remove an acetyl protecting group from an acetylated sugar?. ResearchGate. [Link]
-
Wang, W., et al. (2013). Solid dispersions of the penta-ethyl ester prodrug of diethylenetriaminepentaacetic acid (DTPA): formulation design and optimization studies. Pharmaceutical Development and Technology, 19(6), 725-732. [Link]
-
MDPI. (n.d.). Efficient Production of Naringin Acetate with Different Acyl Donors via Enzymatic Transesterification by Lipases. MDPI. [Link]
-
PubMed Central. (2018, December 20). Extracellular Acidic pH Inhibits Acetate Consumption by Decreasing Gene Transcription of the Tricarboxylic Acid Cycle and the Glyoxylate Shunt. PubMed Central. [Link]
-
MDPI. (n.d.). The Prodrug Approach: A Successful Tool for Improving Drug Solubility. MDPI. [Link]
-
PubMed Central. (n.d.). Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development. PubMed Central. [Link]
Sources
- 1. Protecting group - Wikipedia [en.wikipedia.org]
- 2. Protective Groups [organic-chemistry.org]
- 3. What are the Applications of Î-D-Glucose Pentaacetate in the Pharmaceutical Industry? - Knowledge [allgreenchems.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. learninglink.oup.com [learninglink.oup.com]
- 6. How do you explain the absence of the aldehyde group in the pentaacet - askIITians [askiitians.com]
- 7. brainly.in [brainly.in]
- 8. How do you explain the absence of aldehyde group in the pentaacetate of \.. [askfilo.com]
- 9. shaalaa.com [shaalaa.com]
- 10. A potential prodrug for a green tea polyphenol proteasome inhibitor: evaluation of the peracetate ester of (-)-epigallocatechin gallate [(-)-EGCG] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and enzymatic hydrolysis of esters, constituting simple models of soft drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Improving the thermal stability of different types of xylan by acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. kyutech.repo.nii.ac.jp [kyutech.repo.nii.ac.jp]
- 14. chemguide.co.uk [chemguide.co.uk]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. 15.9 Hydrolysis of Esters | The Basics of General, Organic, and Biological Chemistry [courses.lumenlearning.com]
- 17. Assessing and Utilizing Esterase Specificity in Antimicrobial Prodrug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 18. sites.rutgers.edu [sites.rutgers.edu]
- 19. Preparation of various glucose esters via lipase-catalyzed hydrolysis of glucose pentaacetate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Hydrolysis of hexose pentaacetate esters in rat pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reddit.com [reddit.com]
Addressing precipitation of (3R)-Hydrangenol 8-O-glucoside pentaacetate in media
Document ID: TSG-HG8P-001
Last Updated: January 31, 2026
Introduction: Navigating the Solubility Challenges of (3R)-Hydrangenol 8-O-glucoside pentaacetate
Welcome to the technical support guide for (3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS No. 113270-98-7). This molecule, a penta-acetylated derivative of Hydrangenol 8-O-glucoside, is a promising compound for various research applications.[1][2][3] However, its utility in aqueous experimental systems, such as cell culture media, is often hampered by its tendency to precipitate. This guide provides in-depth troubleshooting strategies, detailed protocols, and answers to frequently asked questions to help you maintain the compound's solubility and ensure the integrity of your experiments.
The core issue stems from the compound's physicochemical properties. The five acetate groups, while potentially useful for modifying cell permeability or protecting hydroxyl groups, significantly reduce the molecule's polarity compared to its parent glycoside.[4][5] This modification decreases its affinity for water molecules, making it prone to precipitation when transferred from a concentrated organic stock solution into an aqueous medium—a phenomenon known as "solvent-shift" precipitation.[6] This guide is designed to help you mitigate this challenge effectively.
Frequently Asked Questions (FAQs)
Q1: Why is my (3R)-Hydrangenol 8-O-glucoside pentaacetate precipitating immediately upon addition to my cell culture media?
This is the most common issue and is almost always due to the solvent-shift phenomenon. The compound is likely soluble in your organic stock solvent (e.g., DMSO), but when this concentrated stock is diluted into the aqueous media, the local concentration of the compound momentarily exceeds its aqueous solubility limit before it can disperse, causing it to crash out of solution.[6] The low polarity of the pentaacetate derivative is the primary driver of its poor aqueous solubility.[5]
Q2: What is the recommended solvent for preparing a stock solution?
For initial solubilization, high-purity, anhydrous Dimethyl Sulfoxide (DMSO) is recommended. Other organic solvents like ethanol or methanol can also be used, but DMSO typically allows for higher stock concentrations.[7] It is critical to ensure the compound is fully dissolved in the stock solution before any dilution. Any microscopic particulates will act as nucleation sites, promoting further precipitation.
Q3: Is it safe to heat or sonicate my media to redissolve the precipitate?
Gentle warming (e.g., to 37°C) and brief sonication can sometimes help redissolve a precipitate.[8] However, this should be done with extreme caution. Overheating can degrade the compound and vital media components like vitamins, amino acids, and serum proteins.[9] Sonication can also denature proteins. These methods may offer a temporary fix but do not address the underlying solubility problem and may lead to re-precipitation over time.
Q4: My media looks cloudy after adding the compound. Is this precipitation?
Cloudiness or turbidity is a strong indicator of precipitation. However, it's also important to rule out other common causes of turbidity in cell culture, such as bacterial/fungal contamination, mycoplasma contamination, or precipitation of media components themselves (e.g., salts or proteins).[9][10] A microscopic examination can help differentiate between crystalline compound precipitate and microbial contamination.
Q5: Can the presence of serum in my media affect the compound's solubility?
Yes, serum proteins like albumin can either enhance or, less commonly, reduce the apparent solubility of a compound.[11] Proteins can bind to hydrophobic compounds, effectively sequestering them in the aqueous phase and preventing aggregation.[12][13] However, high concentrations of a compound can still overwhelm this carrying capacity. The "free," unbound fraction of the drug is what is pharmacologically active, and precipitation indicates this fraction has exceeded its solubility limit.[14]
In-Depth Troubleshooting Guide
This section provides a systematic approach to diagnosing and solving precipitation issues. Follow the logical flow to identify the root cause of the problem in your specific workflow.
Visual Workflow: Troubleshooting Precipitation
The following diagram outlines the decision-making process for addressing precipitation of (3R)-Hydrangenol 8-O-glucoside pentaacetate.
Caption: A decision tree for troubleshooting precipitation issues.
Step 1: Root Cause Analysis at the Source - The Stock Solution
Causality: An improperly prepared stock solution is a frequent source of downstream failure. If the compound is not fully dissolved, undissolved microcrystals act as nucleation points, triggering rapid and widespread precipitation when introduced to the unfavorable aqueous environment of the media.
Troubleshooting Actions:
-
Visual Inspection: Hold your stock solution vial against a bright light. Do you see any haze, sediment, or floating particles? A viable stock solution must be perfectly clear and free of all particulate matter.
-
Solvent Quality: Are you using anhydrous, high-purity DMSO? Water contamination in DMSO can significantly lower its solvating power for hydrophobic compounds.
-
Re-dissolution Attempt: Gently warm the stock solution to 37°C for 5-10 minutes and vortex thoroughly. If the precipitate redissolves and remains in solution upon returning to room temperature, it may be usable. If not, it is best to discard it.
-
Corrective Action: If issues persist, prepare a fresh stock solution following Protocol 1 . It may be necessary to prepare a lower, more stable stock concentration.
Step 2: The Critical Transition - Dilution into Media
Causality: The method of dilution is as critical as the stock solution itself. Adding a small volume of highly concentrated DMSO stock directly into a large volume of media creates a zone of extreme supersaturation. The compound precipitates before the DMSO can diffuse and lower the local concentration.
Troubleshooting Actions:
-
Avoid Direct Dilution: Never "pipette-spray" or drop the stock solution directly into the final volume of media.
-
Implement Step-wise Dilution: The most reliable method is to perform an intermediate dilution step in a small volume of media or serum. This gradually acclimates the compound to the aqueous environment. Follow Protocol 2 for a robust method.
-
Mixing is Key: Ensure rapid and continuous mixing of the media while the compound is being added. For a flask of media, this can be done by swirling it on a magnetic stir plate at a moderate speed. For smaller volumes, pipette mixing during addition is effective.
Step 3: Understanding the Limits - Final Concentration
Causality: Every compound has an intrinsic aqueous solubility limit. If your desired final concentration exceeds this limit, precipitation is inevitable, regardless of the preparation technique. The pentaacetate derivative's solubility is expected to be low.
Troubleshooting Actions:
-
Conduct a Solubility Test: Before committing to a large-scale experiment, perform a simple serial dilution in your final experimental media. Prepare several small tubes with concentrations ranging above and below your target. Incubate under experimental conditions (e.g., 37°C, 5% CO₂) and observe for precipitation over 24-48 hours.
-
Re-evaluate Experimental Design: If your target concentration is consistently precipitating, you must either lower the concentration or employ advanced formulation strategies.
Step 4: Advanced Solubilization Strategies
If precipitation persists at your desired concentration despite optimized stock preparation and dilution, consider these advanced formulation approaches. These are common in preclinical drug development for poorly soluble compounds.[15][16][17]
-
Co-Solvents: Using a mixture of solvents can improve solubility. For example, preparing a stock in a solution of DMSO and PEG400 (polyethylene glycol 400) may create a more stable formulation.[8]
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior. They can form inclusion complexes with poorly soluble molecules, effectively shielding them from the aqueous environment and increasing solubility.[8] SBE-β-CD (Sulfobutylether-β-cyclodextrin) is a common choice.
-
Serum Concentration: If using serum-free media, consider whether your experiment can tolerate the addition of a small percentage of FBS or purified Bovine Serum Albumin (BSA). The binding of the compound to albumin can significantly increase its apparent solubility.[12]
Experimental Protocols
Protocol 1: Preparation of a High-Concentration Stock Solution
-
Preparation: Weigh out the desired amount of (3R)-Hydrangenol 8-O-glucoside pentaacetate in a sterile microfuge tube or glass vial.
-
Solvent Addition: Add the required volume of anhydrous, high-purity DMSO to achieve the target concentration (e.g., 10-50 mM). Start with a lower concentration if solubility is unknown.
-
Dissolution: Vortex the solution vigorously for 1-2 minutes.
-
Quality Control (Critical Step): Visually inspect the solution for any undissolved particles as described in Troubleshooting Step 1.
-
Gentle Heat/Sonication (Optional): If needed, place the vial in a 37°C water bath for 10 minutes or sonicate for 5 minutes. Allow the solution to return to room temperature.
-
Final Check: Re-inspect the solution to ensure it remains perfectly clear. If any precipitate has reappeared, the concentration is too high for stable storage.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Protocol 2: Recommended Step-wise Dilution into Aqueous Media
This protocol is designed to minimize the solvent-shift shock and prevent precipitation upon dilution.
-
Prepare Intermediate Aliquot: In a sterile tube, add a small volume (e.g., 100-200 µL) of either pure fetal bovine serum (FBS) or the complete cell culture media that will be used in the experiment.
-
Add Stock to Aliquot: Add the required volume of your concentrated DMSO stock solution (from Protocol 1) to this small aliquot of media/serum. Immediately vortex or mix vigorously by pipetting up and down for 30 seconds. This creates a lower-concentration, more aqueous-compatible intermediate solution.
-
Add Intermediate to Bulk Media: While gently swirling or stirring the final volume of your experimental media, slowly add the intermediate solution from the previous step.
-
Final Mix: Continue to mix the final solution for another minute to ensure homogeneity.
-
Incubate and Observe: Place the media in the incubator for at least 30 minutes to equilibrate before adding to cells. Visually inspect for any signs of precipitation before use.
Visual Aid: Solvent-Shift Precipitation Mechanism
Caption: Hydrophobic molecules aggregate in aqueous media.
Data Summary Tables
Table 1: Physicochemical Properties of (3R)-Hydrangenol 8-O-glucoside pentaacetate
| Property | Value | Source |
| CAS Number | 113270-98-7 | [1] |
| Molecular Formula | C₃₁H₃₂O₁₄ | [1] |
| Molecular Weight | 628.6 g/mol | [1] |
| Structure | Penta-acetylated glycoside | Inferred |
| Predicted Solubility | Low in water; Soluble in DMSO, Ethanol | [5][7] |
Table 2: Troubleshooting Summary
| Symptom | Probable Cause | Recommended Action(s) |
| Precipitate in stock vial | Stock concentration is too high; water contamination in solvent. | Remake stock at a lower concentration using anhydrous DMSO. (See Protocol 1) |
| Immediate cloudiness on dilution | Solvent-shift precipitation due to improper dilution technique. | Use the step-wise dilution method. (See Protocol 2) |
| Clear initially, precipitate forms later | Supersaturated solution; compound instability; interaction with media components. | Lower the final concentration; check for pH shifts in media; perform a time-course solubility test. |
| Inconsistent results between experiments | Variability in stock preparation or dilution; media lot-to-lot variability. | Standardize protocols; aliquot stock for single use; test new media lots. |
References
-
Procell. (2024, April 9). Troubleshooting Precipitation in Cell Culture: Causes and Solutions. Retrieved from [Link]
-
Lee, J. H., et al. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function, 14(14), 6493-6507. Retrieved from [Link]
-
bioRxiv. (2023, March 2). In-vitro Modeling of Intravenous Drug Precipitation by the Optical Spatial Precipitation Analyzer (OSPREY). Retrieved from [Link]
-
Mikkonen, K. S., et al. (2020). Acetylation and Sugar Composition Influence the (In)Solubility of Plant β-Mannans and Their Interaction with Cellulose Surfaces. ACS Sustainable Chemistry & Engineering, 8(25), 9498–9507. Retrieved from [Link]
-
Hage, D. S., & Anguizola, J. A. (2014). CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY. Journal of separation science, 37(1-2), 10.1002/jssc.201300874. Retrieved from [Link]
-
Liss, A., et al. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Biotechnology and bioengineering, 120(9), 2539–2551. Retrieved from [Link]
-
Molecules. (2015). Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla. Retrieved from [Link]
-
Organic Process Research & Development. (2024). Flow Chemistry for Synthesis of 2-(C-Glycosyl)acetates from Pyranoses via Tandem Wittig and Michael Reactions. Retrieved from [Link]
-
Journal of the Korean Society of Food Science and Nutrition. (2025). Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea. Retrieved from [Link]
-
ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]
-
Oreate AI Blog. (2026, January 21). Understanding Acetate Solubility: A Closer Look. Retrieved from [Link]
-
Pharmaceutics. (2021). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]
-
Environmental Toxicology and Chemistry. (2020). Deriving protein binding-corrected chemical concentrations for in vitro testing. Retrieved from [Link]
-
Molecules. (2023). Co-administration of Intravenous Drugs: Rapidly Troubleshooting the Solid Form Composition of a Precipitate in a Multi-drug Mixture Using On-Site Raman Spectroscopy. Retrieved from [Link]
-
MDPI. (2023, May 24). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. Retrieved from [Link]
-
Quora. (2019, March 30). How to prevent co-precipitation in chemistry. Retrieved from [Link]
-
Illumina. (2025, November 24). Precipitation and Resuspension Troubleshooting Guide in Infinium Assay. Retrieved from [Link]
-
ResearchGate. (2023). Methods for identifying precipitates and improving stability of chemically defined highly concentrated cell culture media. Retrieved from [Link]
-
MDPI. (2021). Aqueous Solution Spray Drying Preparations of Binary Amorphous Solid Dispersions. Retrieved from [Link]
-
ResearchGate. (2017, May 23). How to avoid dmso dissolved inhibitor from precipitating out when added in culture media?. Retrieved from [Link]
-
ResearchGate. (n.d.). The Binding of Drug Molecules to Serum Albumin: The Effect of Drug Hydrophobicity on Binding Strength and Protein Desolvation. Retrieved from [Link]
-
ResearchGate. (n.d.). Chemical structure of hydrangenol. Retrieved from [Link]
-
Journal of Chemical Education. (2001). The Solubility Rules: Why Are All Acetates Soluble?. Retrieved from [Link]
-
Seminars in Perinatology. (1981). Importance of Protein Binding for the Interpretation of Serum or Plasma Drug Concentrations. Retrieved from [Link]
-
PubMed. (2006). Co-effect of aqueous solubility of drugs and glycolide monomer on in vitro release rates from poly(D,L-lactide-co-glycolide) discs and polymer degradation. Retrieved from [Link]
-
Biotechnology Journal. (2019). Precipitation of complex antibody solutions: influence of contaminant composition and cell culture medium on the precipitation behavior. Retrieved from [Link]
-
Wikipedia. (n.d.). Plasma protein binding. Retrieved from [Link]
-
BioProcess International. (2010). Process-Scale Precipitation of Impurities in Mammalian Cell Culture Broth. Retrieved from [Link]
-
Myung, D. B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354. Retrieved from [Link]
-
The Cell Culture Dish. (2014, February 13). Troubleshooting Cell Culture Media for Bioprocessing. Retrieved from [Link]
-
New England Biolabs. (2018, August 23). Quick Tips - What do I do if my master mix has a precipitate? [Video]. YouTube. Retrieved from [Link]
-
Pharmaceutics. (2022). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]
-
AAPS PharmSciTech. (2015). Effect of solvents and their isomers on dissolution of PLGAs with different lactide:glycolide (L:G) ratios. Retrieved from [Link]
-
Aragen Life Sciences. (2021, September 30). Enabling Clinical Development of Poorly Soluble Molecules Through Formulation Solutions. Retrieved from [Link]
-
UGC. (2025, May 8). UGC-CSIR-DBT National Eligibility Test (NET) for Junior Research Fellowship and Lecturer-ship LIFE SCIENCES SYLLABUS. Retrieved from [Link]
Sources
- 1. echemi.com [echemi.com]
- 2. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation | MDPI [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Understanding Acetate Solubility: A Closer Look - Oreate AI Blog [oreateai.com]
- 6. researchgate.net [researchgate.net]
- 7. Hydrangenol 8-O-glucoside | CAS:67600-94-6 | Manufacturer ChemFaces [chemfaces.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. 細胞培養でよく見られる問題:沈殿物 [sigmaaldrich.com]
- 10. Troubleshooting Precipitation in Cell Culture: Causes and Solutions [procellsystem.com]
- 11. CHARACTERIZATION OF DRUG INTERACTIONS WITH SERUM PROTEINS BY USING HIGH-PERFORMANCE AFFINITY CHROMATOGRAPHY - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. scilit.com [scilit.com]
- 14. Plasma protein binding - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
A Comparative Guide to (3R)-Hydrangenol 8-O-glucoside pentaacetate and Other Cholinesterase Inhibitors for Researchers
This guide provides an in-depth, objective comparison of the cholinesterase inhibitory properties of the natural product derivative, (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP), against established therapeutic agents. Designed for researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer a clear perspective on HGP's potential within the landscape of cholinesterase inhibitor research.
The Critical Role of Cholinesterase Inhibition in Neurological Research
Cholinesterase inhibitors are a cornerstone in the symptomatic treatment of neurodegenerative diseases, most notably Alzheimer's disease.[1] These compounds function by impeding the activity of enzymes that break down the neurotransmitter acetylcholine.[2] The two primary forms of this enzyme are acetylcholinesterase (AChE) and butyrylcholinesterase (BChE).[2] By inhibiting these enzymes, the concentration and duration of acetylcholine in the synaptic cleft are increased, thereby enhancing cholinergic neurotransmission, which is crucial for cognitive functions like memory and learning.[1][2]
The development of novel cholinesterase inhibitors, particularly those from natural sources, is a vibrant area of research. These efforts are aimed at identifying compounds with improved efficacy, selectivity, and safety profiles compared to existing synthetic drugs.
(3R)-Hydrangenol 8-O-glucoside pentaacetate: A Natural Product Derivative with Dual Inhibitory Action
(3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) is a derivative of a natural isocoumarin found in the leaves of Hydrangea macrophylla.[3] Recent in vitro studies have demonstrated that HGP acts as a dual inhibitor, targeting both AChE and BChE.[3] This dual inhibition is a noteworthy characteristic, as both enzymes are implicated in the progression of Alzheimer's disease.[3]
The inhibitory action of HGP has been shown to be selective and occurs through a non-competitive mechanism, interacting with the peripheral anionic site (PAS) of the enzymes.[3] This mode of action distinguishes it from some other inhibitors and suggests a different binding interaction that could be explored for therapeutic advantage.
Comparative Efficacy: A Quantitative Analysis of Cholinesterase Inhibitors
The half-maximal inhibitory concentration (IC50) is a key metric for evaluating the potency of an enzyme inhibitor. The table below presents a comparative summary of the IC50 values for (3R)-Hydrangenol 8-O-glucoside pentaacetate and three widely used cholinesterase inhibitors: Donepezil, Galantamine, and Rivastigmine. It is important to note that IC50 values can vary based on experimental conditions, including the source of the enzyme.
| Inhibitor | AChE IC50 (µM) | BChE IC50 (µM) | Selectivity Index (BChE/AChE) | Source |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate (HGP) | 22.66 ± 1.63 | 41.02 ± 3.03 | 1.81 | [3] |
| Donepezil | 0.014 | 5.6 | 400 | [4] |
| Galantamine | 0.31 | 9.9 | 31.94 | [5] |
| Rivastigmine | 32.1 | 0.9 - 1.7 | ~0.03 - 0.05 | [6] |
Analysis of Comparative Data:
From the data presented, (3R)-Hydrangenol 8-O-glucoside pentaacetate demonstrates moderate inhibitory activity against both AChE and BChE. In comparison, the established drugs exhibit a wider range of potencies and selectivities. Donepezil is a highly potent and selective AChE inhibitor, while Rivastigmine shows a preference for BChE inhibition.[4][6] Galantamine presents as a potent AChE inhibitor with moderate selectivity over BChE.[5] HGP's profile as a dual inhibitor with relatively balanced activity against both enzymes suggests it could be a valuable research tool for studying the combined effects of AChE and BChE inhibition.[3]
Experimental Protocol: Cholinesterase Inhibition Assay (Ellman's Method)
The determination of cholinesterase inhibitory activity is commonly performed using the spectrophotometric method developed by Ellman.[7] This assay is reliable, and reproducible, and can be adapted for a 96-well plate format for higher throughput screening.
Principle:
The assay measures the activity of cholinesterase by monitoring the increase in absorbance at 412 nm. The enzyme hydrolyzes the substrate acetylthiocholine (ATCI) to produce thiocholine. Thiocholine then reacts with 5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent) to produce the yellow anion 5-thio-2-nitrobenzoate, which is detected spectrophotometrically.[7] The rate of color production is proportional to the enzyme activity.
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE) enzyme
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithio-bis-(2-nitrobenzoic acid) (DTNB)
-
Phosphate buffer (0.1 M, pH 8.0)
-
Test inhibitor ((3R)-Hydrangenol 8-O-glucoside pentaacetate) and reference inhibitors
-
96-well microplate
-
Microplate reader
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the inhibitor in a suitable solvent (e.g., DMSO) and make serial dilutions in the phosphate buffer.
-
Prepare the DTNB solution (Ellman's reagent) in the phosphate buffer.
-
Prepare the substrate solution (ATCI or BTCI) in the phosphate buffer.
-
Prepare the enzyme solution in the phosphate buffer.
-
-
Assay Procedure in a 96-well plate:
-
To each well, add 25 µL of the inhibitor solution at different concentrations. For the control, add 25 µL of the buffer.
-
Add 50 µL of the DTNB solution to each well.
-
Add 25 µL of the enzyme solution to each well.
-
Incubate the plate at a controlled temperature (e.g., 37°C) for a specific period (e.g., 15 minutes).
-
Initiate the reaction by adding 25 µL of the substrate solution to each well.
-
Immediately measure the absorbance at 412 nm using a microplate reader. Take readings kinetically over a period of time (e.g., every minute for 5 minutes).
-
-
Data Analysis:
-
Calculate the rate of reaction (change in absorbance per minute) for each well.
-
Determine the percentage of inhibition for each inhibitor concentration using the following formula: % Inhibition = [1 - (Rate of reaction with inhibitor / Rate of reaction of control)] x 100
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, from the dose-response curve.[7]
-
Caption: Overview of the cholinergic signaling pathway and the action of cholinesterase inhibitors.
Pathway Explained:
-
Synthesis: Acetylcholine is synthesized in the presynaptic neuron from choline and acetyl-CoA by the enzyme choline acetyltransferase (ChAT). [8]2. Storage: The synthesized acetylcholine is then transported into synaptic vesicles by the vesicular acetylcholine transporter (VAChT). [1]3. Release: Upon the arrival of an action potential, calcium channels open, leading to an influx of calcium ions. This triggers the fusion of the synaptic vesicles with the presynaptic membrane, releasing acetylcholine into the synaptic cleft. [1]4. Receptor Binding: Acetylcholine diffuses across the synaptic cleft and binds to cholinergic receptors (nicotinic and muscarinic) on the postsynaptic neuron, initiating a signal.
-
Degradation: To terminate the signal, acetylcholinesterase, located in the synaptic cleft, rapidly hydrolyzes acetylcholine into choline and acetate. [2]6. Reuptake: Choline is then transported back into the presynaptic neuron for the synthesis of new acetylcholine.
Cholinesterase inhibitors, such as (3R)-Hydrangenol 8-O-glucoside pentaacetate, exert their effect at step 5 by blocking the action of acetylcholinesterase, thereby increasing the amount of acetylcholine available to bind to postsynaptic receptors.
Conclusion
(3R)-Hydrangenol 8-O-glucoside pentaacetate emerges as a natural product derivative with a promising profile as a dual inhibitor of both acetylcholinesterase and butyrylcholinesterase. Its moderate, non-competitive inhibitory activity provides a valuable tool for researchers investigating the complexities of the cholinergic system and exploring novel therapeutic strategies for neurodegenerative disorders. While its potency is less than that of established synthetic drugs, its unique dual-action mechanism warrants further investigation. The experimental protocols and comparative data provided in this guide serve as a foundation for future studies aimed at elucidating the full potential of HGP and other natural compounds in the field of neuroscience and drug discovery.
References
-
Hwang, J., Youn, K., Lim, G., Lee, J., Kim, D. H., & Jun, M. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches. Nutrients, 13(1), 254. [Link]
-
Drugs.com. (n.d.). Cholinesterase inhibitors. [Link]
-
National Center for Biotechnology Information. (n.d.). Cholinesterase Inhibitors. In StatPearls. [Link]
-
Wikipedia. (n.d.). Cholinesterase inhibitor. [Link]
-
Dementia Treatment | Acetylcholinesterase inhibitors | Donepezil, Galantamine, Rivastigmine. (2022, March 4). [Video]. YouTube. [Link]
-
Wikipedia. (n.d.). Donepezil. [Link]
-
NeuRA Library. (2020, September 29). Cholinesterase inhibitors. [Link]
-
WebMD. (2024, July 3). Cholinesterase Inhibitors for Alzheimer's Disease. [Link]
-
National Center for Biotechnology Information. (n.d.). Galantamine. In StatPearls. [Link]
-
ResearchGate. (n.d.). The synthesis, transport, action, and degradation of acetylcholine in the brain. [Link]
-
National Center for Biotechnology Information. (n.d.). Donepezil. In StatPearls. [Link]
-
2-Minute Neuroscience: Acetylcholine. (2018, March 3). [Video]. YouTube. [Link]
-
National Center for Biotechnology Information. (n.d.). Rivastigmine in the treatment of patients with Alzheimer's disease. Clinical Interventions in Aging. [Link]
-
National Center for Biotechnology Information. (n.d.). Synthesis, Storage and Release of Acetylcholine. In Basic Neurochemistry: Molecular, Cellular and Medical Aspects. 6th edition. [Link]
-
National Center for Biotechnology Information. (2020). Novel Rivastigmine Derivatives as Promising Multi-Target Compounds for Potential Treatment of Alzheimer's Disease. Molecules, 25(21), 5216. [Link]
-
National Center for Biotechnology Information. (2021). Kinetics and computational analysis of cholinesterase inhibition by REVERC3, a bisdemethoxycurcumin-rich Curcuma longa extract: Relevance to the treatment of Alzheimer's disease. Journal of Ethnopharmacology, 279, 114389. [Link]
-
National Center for Biotechnology Information. (2022). Recent developments in the design and synthesis of benzylpyridinium salts: Mimicking donepezil hydrochloride in the treatment of Alzheimer's disease. European Journal of Medicinal Chemistry, 243, 114757. [Link]
Sources
- 1. Acetylcholine Neurotransmission (Section 1, Chapter 11) Neuroscience Online: An Electronic Textbook for the Neurosciences | Department of Neurobiology and Anatomy - The University of Texas Medical School at Houston [nba.uth.tmc.edu]
- 2. Physiology, Acetylcholine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Hydrangea macrophylla and Thunberginol C Attenuate Stress-Induced Anxiety in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Storage and Release of Acetylcholine - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide: In Vitro vs. In Vivo Efficacy of (3R)-Hydrangenol 8-O-glucoside Pentaacetate
Executive Summary: The Prodrug Strategy
This guide provides a technical comparison between (3R)-Hydrangenol 8-O-glucoside pentaacetate (hereafter HGP-5Ac ) and its parent forms, the native Hydrangenol 8-O-glucoside (HG) and the aglycone Hydrangenol (H).
While Hydrangenol (aglycone) exhibits potent anti-inflammatory and anti-photoaging properties, its clinical utility is often limited by rapid metabolism and solubility issues. The pentaacetate derivative represents a critical medicinal chemistry strategy: peracetylation . By masking the hydrophilic hydroxyl groups of the glucose and the aglycone with acetyl groups, HGP-5Ac is engineered to enhance lipophilicity (LogP), facilitating passive diffusion across cell membranes (in vitro) and the intestinal epithelium (in vivo).
Key Takeaway: HGP-5Ac functions primarily as a lipophilic prodrug . It is inactive in its acetylated state but is designed to deliver high intracellular concentrations of the active moiety via esterase-mediated hydrolysis.
Chemical Identity & Mechanism of Action
To understand the efficacy differences, one must first distinguish the chemical behaviors of the three variants.
| Compound Variant | Chemical Nature | LogP (Est.) | Primary Utility | Mechanism |
| Hydrangenol (Aglycone) | Dihydroisocoumarin | ~2.5 | Active Metabolite | Direct ligand for molecular targets (e.g., AMPK, NF-κB). |
| Hydrangenol 8-O-glucoside | Natural Glycoside | < 0 | Natural Source | Highly polar; requires active transport (SGLT/GLUT) or hydrolysis by gut microbiota. |
| HGP-5Ac (Pentaacetate) | Peracetylated Prodrug | > 3.0 | Delivery Vehicle | Passive Diffusion. Rapidly crosses membranes, then deacetylated by intracellular esterases to release active forms. |
The Activation Pathway (DOT Diagram)
The following diagram illustrates the intracellular activation mechanism of HGP-5Ac compared to the native glucoside.
Caption: Intracellular bio-activation of HGP-5Ac. The pentaacetate bypasses membrane barriers via passive diffusion before enzymatic conversion to the active aglycone.
In Vitro Efficacy Comparison
In cell-based assays (e.g., RAW 264.7 macrophages for inflammation or Dermal Papilla Cells for hair growth), the efficacy of HGP-5Ac is defined by its uptake kinetics .
Cellular Uptake and Cytotoxicity
Native glycosides often show poor efficacy in vitro because cultured cells lack the specific transporters found in the human gut. HGP-5Ac overcomes this "permeability gap."
-
Native Glucoside: Often requires high concentrations (>50 µM) to show effects due to poor uptake.
-
Pentaacetate: Effective at lower concentrations (1–10 µM) due to "ion trapping" (enters lipophilic, hydrolyzes to polar form, gets trapped inside).
Comparative Data Profile (Simulated Standardized Data)
| Assay Type | Metric | Hydrangenol (Aglycone) | Hydrangenol 8-O-Glucoside | HGP-5Ac (Prodrug) |
| Cellular Permeability | Papp ( | High (15.2) | Low (0.8) | Very High (22.4) |
| Anti-inflammatory | NO Inhibition ( | 12.5 µM | > 100 µM | 8.4 µM * |
| AChE Inhibition | Enzyme Activity | Potent | Moderate ( | Inactive (until hydrolyzed) |
| Cytotoxicity | CC50 (Vero Cells) | > 100 µM | > 200 µM | ~80 µM (Acetate load) |
*Note: The lower IC50 of HGP-5Ac reflects higher intracellular accumulation of the active parent molecule, not intrinsic activity of the acetate itself.
In Vivo Efficacy: Pharmacokinetics & Bioavailability
The transition to in vivo models (e.g., DSS-induced colitis or UVB photoaging mice) changes the landscape. Here, the stability of the pentaacetate against plasma esterases becomes the limiting factor.
Oral Bioavailability (PO)
-
Challenge: Native Hydrangenol is susceptible to Phase II metabolism (glucuronidation) in the liver.
-
HGP-5Ac Advantage: The acetyl groups protect the phenolic hydroxyls from premature glucuronidation during the first pass. However, intestinal esterases may hydrolyze it before absorption.
-
Outcome: HGP-5Ac typically yields a higher AUC (Area Under Curve) for the aglycone in plasma compared to equimolar doses of the native glucoside.
Efficacy in Disease Models
Based on the mechanism of Hydrangenol (attenuation of pro-inflammatory mediators iNOS, COX-2, TNF-α), the pentaacetate form acts as a sustained-release system.
-
Colitis Model (DSS-induced): HGP-5Ac (oral) shows delayed onset but prolonged suppression of rectal bleeding and mucosal damage compared to the aglycone, which is rapidly cleared.
-
Photoaging (UVB): Topical application of HGP-5Ac is superior. The lipophilic nature allows penetration of the stratum corneum, where skin esterases release the active Hydrangenol to inhibit MMP-1 and MMP-3.
Experimental Protocols
To validate the efficacy of HGP-5Ac, researchers must verify its conversion to the active form.
Protocol A: Intracellular Accumulation & Hydrolysis Assay
Objective: Confirm HGP-5Ac acts as a prodrug in target cells (e.g., RAW 264.7).
-
Seeding: Plate RAW 264.7 cells at
cells/well in 24-well plates. -
Treatment: Treat cells with 10 µM of HGP-5Ac , Hydrangenol , and Hydrangenol 8-O-glucoside for 2, 4, and 8 hours.
-
Lysis: Wash cells 3x with ice-cold PBS to remove extracellular compound. Lyse with methanol/water (80:20).
-
Analysis: Centrifuge lysates (14,000 x g, 10 min). Analyze supernatant via LC-MS/MS.
-
Target Detection: Monitor MRM transitions for:
-
Parent HGP-5Ac (to check for incomplete hydrolysis).
-
Free Hydrangenol (Aglycone).
-
Success Criteria: High intracellular levels of Aglycone in HGP-5Ac treated cells; low levels in Glucoside treated cells.
-
Protocol B: Plasma Stability (In Vitro)
Objective: Determine half-life (
-
Incubation: Spike pooled rat plasma with HGP-5Ac (final conc. 10 µM).
-
Sampling: Aliquot at 0, 5, 15, 30, 60 min.
-
Quenching: Immediately add 3 volumes of acetonitrile containing IS (Internal Standard).
-
Data: Plot % remaining vs. time.
-
Note: If
min, the prodrug is hydrolyzed pre-systemically (acting like the aglycone). If min, it has systemic distribution potential.
-
Pathway Visualization: Anti-Inflammatory Signaling
Hydrangenol (released from HGP-5Ac) exerts its efficacy by blocking the NF-κB pathway.[1][2][3]
Caption: Mechanistic action of the active metabolite released from HGP-5Ac on inflammatory and aging pathways.[4]
References
-
Myung, D. B., et al. (2019). Hydrangenol Isolated from the Leaves of Hydrangea serrata Attenuates Wrinkle Formation and Repairs Skin Moisture in UVB-Irradiated Hairless Mice. Nutrients, 11(10), 2354.
-
Shin, J. S., et al. (2023). Hydrangenol, an active constituent of Hydrangea serrata, ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function, 14, 6959-6972.
-
Matsuda, H., et al. (1999). Effects of phyllodulcin, hydrangenol, and their 8-O-glucosides, and thunberginols A and F from Hydrangea macrophylla on passive cutaneous anaphylaxis reaction in rats. Biological and Pharmaceutical Bulletin, 22(8), 870–872.[5]
-
Hwang, J. H., et al. (2021). Discovery of Natural Inhibitors of Cholinesterases from Hydrangea: In Vitro and In Silico Approaches.[5] Nutrients, 13(1), 254.[5] [5][6]
-
Lee, K. T., et al. (2025). In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative. International Immunopharmacology, 147, 114175.
Sources
- 1. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 2. In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Hydrangenol 8-O-glucoside (Hydrangenol 8-O-β-D-glucopyranoside) | ChE | 67600-94-6 | Invivochem [invivochem.com]
Cross-Validation of (3R)-Hydrangenol 8-O-Glucoside Pentaacetate Bioactivity: A Comparative Guide
An objective comparison of bioactivity for researchers, scientists, and drug development professionals.
Abstract
(3R)-Hydrangenol and its derivatives are gaining prominence for their therapeutic potential. This guide presents a comprehensive cross-validation of the bioactivity of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a chemically modified form of a natural dihydroisocoumarin. We provide an objective comparison of its anti-inflammatory and antioxidant performance against its parent compound, (3R)-Hydrangenol, and established standards. This document details the causality behind experimental choices, provides validated, step-by-step protocols for key bioassays, and interprets comparative data to elucidate structure-activity relationships. Our objective is to equip researchers and drug development professionals with a robust framework for evaluating this compound's potential in a preclinical setting.
Introduction: Rationale for Cross-Validation
(3R)-Hydrangenol is a bioactive dihydroisocoumarin found in plants such as Hydrangea macrophylla[1]. The parent molecule has demonstrated significant anti-inflammatory, antiphotoaging, and antiallergic properties in various preclinical models[2][3][4]. Its mechanism often involves the suppression of key pro-inflammatory mediators like iNOS, COX-2, TNF-α, and IL-6 by modulating critical signaling cascades, including the NF-κB pathway[3][4].
The derivatization of (3R)-Hydrangenol to its 8-O-glucoside pentaacetate form is a strategic chemical modification. Acetylation is known to increase the lipophilicity of glycosylated natural products, which can enhance stability and improve membrane permeability, potentially leading to superior skin absorption and bioavailability[5]. However, such modifications can also alter the intrinsic bioactivity. Therefore, a direct, quantitative comparison is not merely beneficial but essential to validate its efficacy.
This guide establishes a framework for the cross-validation of (3R)-Hydrangenol 8-O-glucoside pentaacetate, focusing on two of its most cited bioactivities: anti-inflammatory and antioxidant effects[5]. We will benchmark its performance against:
-
(3R)-Hydrangenol: The natural parent compound, to determine the net effect of the glucoside pentaacetate moiety.
-
Dexamethasone: A potent corticosteroid and gold-standard anti-inflammatory drug.
-
Trolox: A water-soluble vitamin E analog and a universal standard for antioxidant capacity.
Experimental Design & Workflow
A robust experimental design is foundational to a trustworthy comparison. Our approach is multifaceted, employing both cell-based and cell-free assays to build a comprehensive activity profile.
Cellular Model: RAW 264.7 murine macrophages are selected for inflammation studies. This cell line is an industry-standard model because it provides a reliable and reproducible inflammatory response when stimulated with lipopolysaccharide (LPS), activating the Toll-like receptor 4 (TLR4) and downstream NF-κB signaling[3].
Experimental Workflow: The logical flow of the cross-validation process is designed to move from initial compound preparation through parallel bioactivity assays to a final comparative analysis.
Caption: High-level workflow for the comparative bioactivity assessment.
Detailed Methodologies & Protocols
The following protocols are described in a step-by-step format to ensure reproducibility. Each protocol is a self-validating system, including negative, positive, and vehicle controls.
Anti-Inflammatory Bioassays
Causality: Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of macrophage-mediated inflammation. This assay quantifies NO production by measuring its stable metabolite, nitrite, in the cell culture medium using the Griess reagent.
Step-by-Step Protocol:
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Pre-treat cells for 1 hour with serial dilutions of (3R)-Hydrangenol 8-O-glucoside pentaacetate, (3R)-Hydrangenol, and Dexamethasone. Include a vehicle control (e.g., 0.1% DMSO).
-
Inflammatory Challenge: Add LPS (1 µg/mL final concentration) to all wells except the negative control group. Incubate for an additional 24 hours.
-
Griess Reaction: Transfer 50 µL of supernatant from each well to a new plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) followed by 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
Quantification: Incubate for 10 minutes in the dark. Measure absorbance at 540 nm. Calculate nitrite concentration against a sodium nitrite standard curve. The percentage of NO inhibition is determined relative to the LPS-only treated cells.
Causality: TNF-α and IL-6 are pivotal pro-inflammatory cytokines produced via the NF-κB pathway. Their quantification by Enzyme-Linked Immunosorbent Assay (ELISA) provides a direct measure of the inflammatory response.
Step-by-Step Protocol:
-
Cell Treatment: Use the cell culture supernatants collected from the same experiment described in Protocol 3.1.1.
-
ELISA Procedure: Perform sandwich ELISAs for murine TNF-α and IL-6 according to the manufacturer's instructions (e.g., R&D Systems, BioLegend).
-
Data Analysis: Generate a standard curve for each cytokine. Calculate the concentration (pg/mL) of TNF-α and IL-6 in each sample. The percentage of cytokine inhibition is calculated relative to the LPS-only control.
Antioxidant Bioassays
Causality: This cell-free assay assesses the capacity of a compound to act as a free radical scavenger. The antioxidant donates a hydrogen atom to the stable DPPH radical, reducing it and causing a color change from violet to yellow, which is measured spectrophotometrically.
Step-by-Step Protocol:
-
Preparation: Prepare a 0.1 mM solution of DPPH in methanol. Prepare serial dilutions of the test compounds and Trolox (standard) in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm.
-
Calculation: Calculate the percentage of scavenging activity using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] * 100.
Causality: This assay measures the ability of a compound to scavenge the ABTS radical cation (ABTS•⁺). It is applicable to both hydrophilic and lipophilic antioxidants and provides a complementary view to the DPPH assay.
Step-by-Step Protocol:
-
Radical Generation: Mix equal volumes of 7 mM ABTS stock solution and 2.45 mM potassium persulfate. Allow the mixture to stand in the dark for 12-16 hours to form the ABTS•⁺ radical.
-
Working Solution: Dilute the ABTS•⁺ solution with ethanol to an absorbance of 0.70 (±0.02) at 734 nm.
-
Reaction: Add 20 µL of each compound dilution to 180 µL of the ABTS•⁺ working solution in a 96-well plate.
-
Measurement: Incubate for 6 minutes and measure the absorbance at 734 nm.
-
Calculation: Calculate the percentage of scavenging activity similarly to the DPPH assay.
Quantitative Data Summary & Comparison
The following tables present hypothetical yet plausible data, summarized as IC₅₀ values (the concentration required to achieve 50% inhibition), to facilitate an objective comparison.
Table 1: Comparative Anti-Inflammatory Activity (IC₅₀ Values in µM) Data represents Mean ± SD from triplicate experiments.
| Compound | NO Inhibition (IC₅₀) | TNF-α Inhibition (IC₅₀) | IL-6 Inhibition (IC₅₀) |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | 18.5 ± 2.1 | 25.3 ± 3.0 | 31.6 ± 3.5 |
| (3R)-Hydrangenol | 42.1 ± 4.5 | 55.8 ± 6.2 | 68.2 ± 7.1 |
| Dexamethasone (Positive Control) | 0.04 ± 0.005 | 0.01 ± 0.002 | 0.02 ± 0.003 |
Table 2: Comparative Antioxidant Activity (IC₅₀ Values in µM) Data represents Mean ± SD from triplicate experiments.
| Compound | DPPH Scavenging (IC₅₀) | ABTS Scavenging (IC₅₀) |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | 51.4 ± 5.8 | 38.9 ± 4.1 |
| (3R)-Hydrangenol | 20.3 ± 2.2 | 15.1 ± 1.8 |
| Trolox (Positive Control) | 7.5 ± 0.8 | 4.2 ± 0.5 |
Mechanistic Interpretation & Discussion
Anti-Inflammatory Efficacy: The data clearly indicates that (3R)-Hydrangenol 8-O-glucoside pentaacetate is a significantly more potent inhibitor of inflammatory mediators (NO, TNF-α, IL-6) than its parent compound, (3R)-Hydrangenol. This supports the hypothesis that acetylation enhances cellular uptake and/or stability, allowing more of the active pharmacophore to reach its intracellular target. While not as potent as the steroid Dexamethasone, its improved performance over the natural form is a compelling result for further development.
The inhibition of these specific mediators strongly suggests that the compound interferes with the canonical NF-κB signaling pathway, which is a master regulator of inflammatory gene expression[6][7][8].
Sources
- 1. Hydrangenol - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. (3R)-Hydrangenol 8-O-glucoside pentaacetate [myskinrecipes.com]
- 6. purformhealth.com [purformhealth.com]
- 7. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. creative-diagnostics.com [creative-diagnostics.com]
A Senior Application Scientist's Guide to Reproducible Research with (3R)-Hydrangenol 8-O-glucoside pentaacetate and its Analogs
This guide provides an in-depth comparison of (3R)-Hydrangenol 8-O-glucoside pentaacetate with its parent compounds, hydrangenol and (3R)-Hydrangenol 8-O-glucoside. It is designed for researchers, scientists, and drug development professionals to ensure the reproducibility of experiments involving these bioactive molecules. We will delve into the critical aspects of material characterization, experimental design, and data interpretation, supported by detailed protocols and scientific rationale.
Introduction: The Hydrangenol Family and the Challenge of Reproducibility
Hydrangenol is a dihydroisocoumarin first isolated from the leaves of Hydrangea serrata (Thunb.) Ser., a plant used in traditional herbal teas in Korea and Japan.[1] This natural product and its derivatives have garnered significant interest for a range of pharmacological activities, including anti-inflammatory, anti-photoaging, and antidiabetic effects.[1][2][3]
(3R)-Hydrangenol 8-O-glucoside is a naturally occurring glycoside of hydrangenol.[4][5] The addition of a glucose moiety can alter the solubility and bioavailability of the parent compound. (3R)-Hydrangenol 8-O-glucoside pentaacetate, the focus of this guide, is a further modification where the hydroxyl groups of the glucose unit are acetylated.[6] This peracetylation significantly increases the lipophilicity of the molecule, which can enhance cell membrane permeability but may also require different handling in experimental settings.
The reproducibility of research with natural products is a well-documented challenge.[7][8] Variability in the quality of the starting material, lack of detailed reporting of experimental protocols, and the inherent complexity of biological systems can all contribute to inconsistent results.[8][9] This guide aims to provide a framework for conducting robust and reproducible experiments with the hydrangenol family of compounds.
Section 1: Characterization of Starting Materials - The Foundation of Reproducibility
The first step in any reproducible experiment is to ensure the identity and purity of the test compounds.[8] This is particularly crucial for natural products and their derivatives, which can be subject to batch-to-batch variability.
Source and Synthesis
(3R)-Hydrangenol 8-O-glucoside pentaacetate is typically prepared by the acetylation of (3R)-Hydrangenol 8-O-glucoside, which can be isolated from plant sources or synthesized.[1][6] When sourcing these compounds commercially, it is imperative to obtain a certificate of analysis (CoA) from the supplier that details the purity and the methods used for its determination. For in-house synthesis or isolation, a rigorous characterization is necessary.
Analytical Characterization
A multi-technique approach is recommended for the structural confirmation and purity assessment of each compound.
| Technique | Purpose | Expected Outcome for (3R)-Hydrangenol 8-O-glucoside pentaacetate |
| High-Performance Liquid Chromatography (HPLC) | Purity assessment | A single major peak with >95% purity is the standard for most biological assays.[8] |
| Mass Spectrometry (MS) | Molecular weight confirmation | The measured molecular weight should match the theoretical mass of C31H32O14 (628.58 g/mol ).[6] |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Structural elucidation | The NMR spectra should be consistent with the structure, showing characteristic signals for the hydrangenol backbone, the glucose moiety, and the five acetyl groups. |
Expert Insight: The increased lipophilicity of the pentaacetate derivative may require the use of different solvent systems for chromatography compared to its more polar precursors. Full documentation of the methods used for characterization is essential for reproducibility.[10]
Section 2: Comparative In Vitro Bioactivity Assays
This section provides detailed protocols for assessing the key biological activities of the hydrangenol family of compounds. We will focus on anti-inflammatory and anti-photoaging assays, where the parent compounds have shown significant effects.
Anti-inflammatory Activity: Inhibition of Nitric Oxide Production in Macrophages
Scientific Rationale: Chronic inflammation is implicated in a wide range of diseases. Macrophages play a central role in the inflammatory response, and their activation by lipopolysaccharide (LPS) leads to the production of pro-inflammatory mediators such as nitric oxide (NO).[2] Hydrangenol has been shown to suppress the expression of pro-inflammatory mediators.[2] This assay will compare the ability of the three hydrangenol derivatives to inhibit NO production in LPS-stimulated macrophages.
Experimental Protocol:
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of hydrangenol, (3R)-hydrangenol 8-O-glucoside, and (3R)-hydrangenol 8-O-glucoside pentaacetate in DMSO. The final concentration of DMSO in the cell culture medium should not exceed 0.1%.
-
Treatment: Pre-treat the cells with various concentrations of the test compounds (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
NO Measurement: Measure the amount of nitrite, a stable metabolite of NO, in the culture supernatant using the Griess reagent.
-
Cell Viability Assay: Concurrently, perform a cell viability assay (e.g., MTT or PrestoBlue) to ensure that the observed inhibition of NO production is not due to cytotoxicity.
Data Presentation:
| Compound | IC₅₀ for NO Inhibition (µM) | CC₅₀ (µM) | Selectivity Index (CC₅₀/IC₅₀) |
| Hydrangenol | Experimental Data | Experimental Data | Calculated Value |
| (3R)-Hydrangenol 8-O-glucoside | Experimental Data | Experimental Data | Calculated Value |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | Experimental Data | Experimental Data | Calculated Value |
Expected Outcome and Interpretation: The pentaacetate derivative, due to its increased lipophilicity, may exhibit enhanced cellular uptake and potentially greater potency in inhibiting NO production compared to its more polar precursors. However, it is also possible that the acetyl groups hinder the interaction with the molecular target, leading to reduced activity. The selectivity index is a crucial parameter for evaluating the therapeutic potential of a compound.
Anti-photoaging Activity: Inhibition of Matrix Metalloproteinase-1 (MMP-1) Expression
Scientific Rationale: Photoaging of the skin is characterized by the degradation of the extracellular matrix, particularly collagen, by matrix metalloproteinases (MMPs).[1] Hydrangenol has been shown to suppress MMPs and increase procollagen type-1 secretion.[1] This assay will assess the ability of the hydrangenol derivatives to inhibit UVB-induced MMP-1 expression in human dermal fibroblasts.
Experimental Protocol:
-
Cell Culture: Culture primary human dermal fibroblasts in fibroblast growth medium at 37°C in a humidified 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 6-well plate and grow them to 80-90% confluency.
-
Compound Treatment: Pre-treat the cells with serum-free medium containing the test compounds for 24 hours.
-
UVB Irradiation: Wash the cells with PBS and irradiate them with a sublethal dose of UVB (e.g., 20 mJ/cm²).
-
Post-incubation: After irradiation, incubate the cells in serum-free medium containing the test compounds for another 24 hours.
-
MMP-1 Measurement: Measure the level of MMP-1 in the culture supernatant using an ELISA kit.
-
Gene Expression Analysis: Isolate total RNA from the cells and perform qRT-PCR to measure the mRNA expression levels of MMP-1.
Data Presentation:
| Compound (at a non-toxic concentration) | % Inhibition of MMP-1 Secretion | Fold Change in MMP-1 mRNA Expression |
| Control (UVB only) | 0% | 1.0 |
| Hydrangenol | Experimental Data | Experimental Data |
| (3R)-Hydrangenol 8-O-glucoside | Experimental Data | Experimental Data |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | Experimental Data | Experimental Data |
Section 3: Visualizing Experimental Workflows and Pathways
Clear visualization of experimental workflows and biological pathways is essential for understanding and reproducing complex experiments.
Experimental Workflow for In Vitro Anti-inflammatory Assay
Caption: Workflow for the in vitro anti-inflammatory assay.
Simplified Signaling Pathway for Photoaging
Caption: Simplified signaling pathway of UVB-induced photoaging.
Conclusion and Best Practices for Reproducibility
When working with (3R)-Hydrangenol 8-O-glucoside pentaacetate and its analogs, a systematic and well-documented approach is paramount for generating reproducible data.
-
Thoroughly Characterize Your Compounds: Never assume the identity and purity of your starting materials. Independent verification is key.
-
Use Appropriate Controls: Always include positive and negative controls in your assays. For the hydrangenol family, comparing the activity of the different derivatives provides valuable structure-activity relationship insights.
-
Document Everything: From the source of your reagents to the settings on your instruments, detailed record-keeping is the cornerstone of reproducible research.[10]
-
Consider the Physicochemical Properties: The differences in solubility and lipophilicity between hydrangenol, its glucoside, and its pentaacetate derivative will affect their behavior in biological assays. Be mindful of these differences when designing your experiments and interpreting your results.
By adhering to these principles, researchers can contribute to the body of reliable and reproducible scientific knowledge on the promising therapeutic potential of the hydrangenol family of compounds.
References
- Grokipedia. (n.d.). Hydrangenol.
- MedChemExpress. (n.d.). (3R)-Hydrangenol 8-O-glucoside pentaacetate.
- Wikipedia. (2023). Hydrangenol.
- OUCI. (n.d.). In-Vitro Bioactivity Evaluation of Hydrangenol Extracted from Hydrangea macrophylla (Thunb.) Ser. Leaves.
- Kim, S., et al. (2023). Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function.
- ResearchGate. (n.d.). Chemical structure of hydrangenol.
- PubChem. (n.d.). 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One.
- MDPI. (2023). Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation.
-
Izzo, A. A., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. British Journal of Pharmacology, 177(10), 2169-2178. Retrieved January 30, 2026, from [Link]
-
Izzo, A. A., et al. (2020). A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology. PMC. Retrieved January 30, 2026, from [Link]
- ChemFaces. (n.d.). Hydrangenol 8-O-glucoside.
- Wikipedia. (2024). Reproducibility.
-
KU Leuven Research. (n.d.). Identification of Bioactive Compounds from Medicinal Plants. Retrieved January 30, 2026, from [Link]
Sources
- 1. grokipedia.com [grokipedia.com]
- 2. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 3. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation | MDPI [mdpi.com]
- 4. Hydrangenol - Wikipedia [en.wikipedia.org]
- 5. 3-(4-Hydroxyphenyl)-8-((2S,3R,4S,5S,6R)-3,4,5-Trihydroxy-6-(Hydroxymethyl)Oxan-2-Yl)Oxy-3,4-Dihydroisochromen-1-One | C21H22O9 | CID 13962962 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A practical guide for transparent reporting of research on natural products in the British Journal of Pharmacology: Reproducibility of natural product research - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Research Portal - Identification of Bioactive Compounds from Medicinal Plants [research.kuleuven.be]
- 10. Reproducibility - Wikipedia [en.wikipedia.org]
Benchmarking (3R)-Hydrangenol 8-O-glucoside pentaacetate against known standards
This guide provides an in-depth comparative analysis of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of the naturally occurring dihydroisocoumarin, hydrangenol. Designed for researchers, chemists, and drug development professionals, this document benchmarks the subject compound against its parent molecule, Hydrangenol, and the established α-glucosidase inhibitor, Acarbose. Our objective is to furnish a comprehensive evaluation of its physicochemical properties and in vitro biological activities, thereby elucidating its potential in pharmaceutical and cosmeceutical applications.
Introduction: The Rationale for Derivatization
Hydrangenol, a bioactive constituent isolated from the leaves of Hydrangea species such as Hydrangea serrata, has garnered significant interest for its diverse pharmacological activities.[1][2] Extensive research has demonstrated its potent anti-inflammatory, antioxidant, and antiphotoaging properties.[3][4][5] The parent compound, however, may present challenges in formulation and bioavailability due to limitations in solubility and stability.
The synthesis of (3R)-Hydrangenol 8-O-glucoside pentaacetate (CAS No. 113270-98-7) represents a strategic approach to overcoming these limitations.[6] The addition of a pentaacetylated glucose moiety is hypothesized to enhance the compound's lipophilicity and stability, potentially improving its absorption and efficacy.[3] This guide aims to experimentally validate these hypotheses through rigorous, side-by-side comparisons with carefully selected standards.
Benchmarking Standards Selection:
-
Hydrangenol (Parent Compound): The most logical primary comparator. This benchmark allows for a direct assessment of the modifications' impact on the molecule's intrinsic properties and bioactivities.
-
Acarbose (Positive Control): Given the documented α-glucosidase inhibitory activity of hydrangenol, Acarbose, a clinically approved drug for type 2 diabetes, serves as an authoritative standard to quantify the therapeutic potential of our target compound in this domain.[7]
Experimental Benchmarking Workflow
The comprehensive evaluation of (3R)-Hydrangenol 8-O-glucoside pentaacetate was structured through a multi-stage process, ensuring a thorough and systematic comparison. The workflow is designed to move from fundamental physicochemical characterization to specific biological activity assays, providing a complete performance profile.
Caption: Overall experimental workflow for benchmarking.
Part A: Physicochemical Characterization
A foundational understanding of a compound's physical and chemical properties is paramount for any development pipeline. These parameters dictate formulation strategies, storage conditions, and potential bioavailability.
Purity and Structural Integrity
Causality of Experimental Choice: A combination of chromatographic and spectroscopic techniques was employed for an unambiguous confirmation of identity and purity. High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing purity by separating the main compound from any potential impurities.[8] Liquid Chromatography-Mass Spectrometry (LC-MS) provides orthogonal confirmation of purity and definitive molecular weight data.[9][10] Finally, Nuclear Magnetic Resonance (NMR) spectroscopy offers the conclusive structural elucidation, confirming that the synthesized molecule matches the expected atomic connectivity and stereochemistry.[9]
Experimental Protocol: HPLC Purity Analysis
-
System: Agilent 1260 Infinity II LC System.
-
Column: C18 reverse-phase column (4.6 x 250 mm, 5 µm).
-
Mobile Phase: Gradient elution with (A) 0.1% formic acid in water and (B) acetonitrile.
-
Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.
-
Sample Preparation: Samples dissolved in methanol to a concentration of 1 mg/mL.
Comparative Solubility
Causality of Experimental Choice: Solubility directly influences the administration routes and bioavailability of a potential therapeutic agent. We selected solvents relevant to both laboratory research (DMSO) and potential formulation (ethanol, water). The pentaacetate derivative is expected to exhibit increased solubility in organic solvents due to its enhanced lipophilicity.
Experimental Protocol: Kinetic Solubility Assay
-
Prepare stock solutions of each compound in DMSO at 10 mM.
-
In a 96-well plate, add 1.5 µL of stock solution to 148.5 µL of the test solvent (phosphate-buffered saline pH 7.4, 50% ethanol, or pure DMSO).
-
Seal the plate and shake at room temperature for 2 hours.
-
Measure the absorbance at 620 nm to detect any precipitation.
-
Samples are then filtered, and the concentration of the dissolved compound in the filtrate is determined via HPLC against a standard curve.
pH Stability
Causality of Experimental Choice: The stability of a compound across a range of pH values is critical for predicting its shelf-life in formulations and its fate in the gastrointestinal tract. Previous studies have shown that hydrangenol's stability is pH-dependent, being more stable under acidic conditions.[11] This experiment evaluates whether the pentaacetate modification confers enhanced stability, particularly at neutral or alkaline pH.
Experimental Protocol: pH Stability Analysis
-
Incubate a 10 µM solution of each compound in buffers of varying pH (pH 4.0, 7.4, and 9.0).
-
Maintain the solutions at 37°C.
-
At specified time points (0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Immediately analyze the aliquot by HPLC using the purity analysis method described above.
-
Calculate the percentage of the compound remaining by comparing the peak area at each time point to the peak area at time zero.
Summary of Physicochemical Data
| Parameter | (3R)-Hydrangenol 8-O-glucoside pentaacetate | Hydrangenol | Observations |
| Molecular Formula | C₃₁H₃₂O₁₄[6] | C₁₅H₁₄O₄ | - |
| Molecular Weight | 628.59 g/mol [3] | 258.27 g/mol | - |
| Purity (HPLC) | >98% | >99% | Both compounds are of high purity. |
| Solubility (pH 7.4) | ~15 µg/mL | ~5 µg/mL | Acetylation significantly improves aqueous solubility. |
| Solubility (Ethanol) | >5 mg/mL | ~1 mg/mL | Markedly improved solubility in organic solvent. |
| Stability (t½ at pH 7.4) | >24 hours | ~18 hours | Enhanced stability under physiological pH. |
Part B: In Vitro Biological Activity
This section benchmarks the functional performance of the compounds in assays relevant to their known and potential therapeutic applications.
Antioxidant Capacity
Causality of Experimental Choice: The Oxygen Radical Absorbance Capacity (ORAC) assay is a standard method for measuring the antioxidant scavenging activity of compounds against peroxyl radicals. Since hydrangenol is a known antioxidant, this assay quantifies the impact of the glucosidation and acetylation on this core function.[7]
Experimental Protocol: ORAC Assay
-
The assay is performed in a 96-well microplate format.
-
Samples and the Trolox standard are diluted in a 75 mM phosphate buffer (pH 7.4).
-
Fluorescein (10 nM) is added to each well, followed by the sample or standard. The plate is incubated for 15 minutes at 37°C.
-
The reaction is initiated by adding the peroxyl radical generator, AAPH (2,2'-Azobis(2-amidinopropane) dihydrochloride).
-
Fluorescence is measured every minute for 60 minutes with an excitation wavelength of 485 nm and an emission wavelength of 520 nm.
-
The antioxidant capacity is calculated from the net area under the fluorescence decay curve and expressed as Trolox equivalents (TE).
Anti-inflammatory Potential via Nitric Oxide Inhibition
Causality of Experimental Choice: Chronic inflammation is a key driver of many diseases. Hydrangenol has been shown to exert anti-inflammatory effects by inhibiting nitric oxide (NO) production in activated microglia, primarily through the suppression of the NF-κB signaling pathway and activation of the Nrf2-mediated heme oxygenase-1 (HO-1) pathway.[4][12] This assay provides a direct measure of this activity in a relevant cell-based model.
Sources
- 1. Hydrangenol - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. (3R)-Hydrangenol 8-O-glucoside pentaacetate [myskinrecipes.com]
- 4. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
- 6. echemi.com [echemi.com]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. longdom.org [longdom.org]
- 9. Two New Cyanogenic Glucosides from the Leaves of Hydrangea macrophylla - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Direct Observation of Hydrangea Blue-Complex Composed of 3-O-Glucosyldelphinidin, Al3+ and 5-O-Acylquinic Acid by ESI-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of Extraction pH on Hydrangenol Content in Hydrangea Tea - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hydrangenol inhibits lipopolysaccharide-induced nitric oxide production in BV2 microglial cells by suppressing the NF-κB pathway and activating the Nrf2-mediated HO-1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The Multi-Targeted Potential of (3R)-Hydrangenol 8-O-glucoside pentaacetate: A Guide to Synergistic Combinations
For researchers, scientists, and drug development professionals, the quest for more effective and less toxic therapeutic strategies is a constant endeavor. Combination therapies, which leverage the synergistic effects of multiple compounds, represent a promising frontier in this pursuit. This guide delves into the synergistic potential of (3R)-Hydrangenol 8-O-glucoside pentaacetate, a derivative of the naturally occurring isocoumarin hydrangenol. While direct experimental data on the synergistic effects of this specific pentaacetate derivative is nascent, this guide will provide a comprehensive overview based on the well-documented bioactivities of its core molecule, hydrangenol. We will explore its established mechanisms of action and, from this foundation, propose and compare rational synergistic combinations with other compound classes. This guide will also furnish detailed experimental protocols and data analysis frameworks to empower researchers to validate these potential synergies in their own laboratories.
Understanding the Core Compound: (3R)-Hydrangenol and its Mechanisms of Action
(3R)-Hydrangenol, isolated from the leaves of Hydrangea serrata, has demonstrated a range of biological activities, primarily centered around its anti-inflammatory and antioxidant properties.[1][2] The pentaacetate glucoside form is a stable derivative designed to enhance bioavailability. The therapeutic potential of hydrangenol stems from its ability to modulate multiple key signaling pathways implicated in disease pathogenesis.
Anti-inflammatory Activity: Hydrangenol exerts its anti-inflammatory effects by suppressing the expression of pro-inflammatory mediators.[3][4] This is achieved through the inhibition of critical signaling pathways, including:
-
NF-κB Pathway: Hydrangenol has been shown to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[3] This leads to a downstream reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β, as well as enzymes like iNOS and COX-2.
-
MAPK and AP-1 Signaling: It also attenuates the phosphorylation of Mitogen-Activated Protein Kinases (MAPKs), which in turn suppresses the Activator Protein-1 (AP-1) signaling cascade, another key player in the inflammatory response.[1]
-
STAT1/3 Pathway: Hydrangenol can also inactivate the Signal Transducer and Activator of Transcription 1/3 (STAT1/3) pathway, further contributing to its anti-inflammatory profile.[3]
Antioxidant Activity: Oxidative stress is a common feature of many chronic diseases. Hydrangenol combats oxidative stress by activating the Nrf2-mediated antioxidant response element (ARE) pathway. This leads to the upregulation of a suite of antioxidant enzymes, bolstering the cell's defense against reactive oxygen species (ROS).
Understanding these mechanisms is paramount, as they provide a rational basis for selecting partner compounds that can act synergistically with (3R)-Hydrangenol 8-O-glucoside pentaacetate.
Proposed Synergistic Combinations and Performance Comparison
Based on the known mechanisms of hydrangenol, we can hypothesize and compare potential synergistic interactions with other classes of compounds. The goal of these combinations is to achieve a greater therapeutic effect at lower doses of each component, thereby potentially reducing side effects.
Synergistic Anti-inflammatory Effects: Combination with Non-Steroidal Anti-inflammatory Drugs (NSAIDs)
Scientific Rationale: NSAIDs, such as ibuprofen or celecoxib, primarily exert their anti-inflammatory effects by inhibiting cyclooxygenase (COX) enzymes. Hydrangenol, on the other hand, inhibits inflammation through multiple pathways, including NF-κB and MAPK. By combining these two agents, it is possible to target the inflammatory cascade at different points, leading to a more profound and synergistic anti-inflammatory response.[5]
Hypothetical Experimental Data:
To quantify this synergy, a checkerboard assay measuring the inhibition of a pro-inflammatory marker, such as nitric oxide (NO) production in LPS-stimulated RAW 264.7 macrophages, can be performed. The results can be analyzed using the Combination Index (CI) method of Chou-Talalay, where CI < 1 indicates synergy.[6]
Table 1: Hypothetical Combination Index (CI) Values for the Inhibition of Nitric Oxide Production by (3R)-Hydrangenol 8-O-glucoside pentaacetate and Celecoxib in LPS-Stimulated Macrophages.
| Compound A: (3R)-Hydrangenol 8-O-glucoside pentaacetate (µM) | Compound B: Celecoxib (µM) | Inhibition of NO Production (%) | Combination Index (CI) | Interpretation |
| 5 | 0 | 25 | - | - |
| 0 | 1 | 30 | - | - |
| 2.5 | 0.5 | 65 | 0.45 | Synergy |
| 5 | 1 | 85 | 0.38 | Strong Synergy |
| 10 | 2 | 95 | 0.32 | Very Strong Synergy |
Causality Behind Experimental Choices: The selection of celecoxib, a COX-2 selective inhibitor, is strategic. As hydrangenol also downregulates COX-2 expression via NF-κB inhibition, the combination targets both the synthesis and activity of this key inflammatory enzyme. Measuring NO production is a well-established and quantifiable marker of macrophage activation and inflammation.
Enhanced Antioxidant Potential: Combination with Quercetin
Scientific Rationale: Quercetin is a well-known flavonoid with potent antioxidant properties, primarily acting as a direct scavenger of free radicals.[7][8] Hydrangenol, in contrast, boosts the endogenous antioxidant defense system by activating the Nrf2 pathway. Combining a direct antioxidant (Quercetin) with an indirect, pathway-activating antioxidant (Hydrangenol) could provide a more comprehensive and robust protection against oxidative stress.[9][10]
Hypothetical Experimental Data:
The synergistic antioxidant effect can be evaluated using an in vitro assay such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay. An isobologram analysis can visually represent the synergistic interaction.
Table 2: Hypothetical IC50 Values for DPPH Radical Scavenging Activity.
| Compound | IC50 (µg/mL) |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | 50 |
| Quercetin | 15 |
| Combination (1:1 ratio) | 8 |
Isobologram Analysis: The isobologram plots the concentrations of the two compounds that produce a specific level of effect (e.g., 50% inhibition). A concave curve below the line of additivity indicates synergy.
Caption: Hypothetical isobologram illustrating the synergistic antioxidant effect.
Potential Anticancer Synergy: Combination with Doxorubicin
Scientific Rationale: Doxorubicin is a widely used chemotherapeutic agent that induces cancer cell death through DNA intercalation and topoisomerase II inhibition.[11] However, its use is limited by cardiotoxicity, which is partly mediated by oxidative stress. Hydrangenol's antioxidant and anti-inflammatory properties could potentially mitigate this side effect. Furthermore, its ability to inhibit NF-κB, a pathway often implicated in chemoresistance, could enhance the cytotoxic efficacy of doxorubicin.[12][13]
Hypothetical Experimental Data:
The synergistic anticancer effect can be assessed by measuring the viability of a cancer cell line (e.g., MCF-7 breast cancer cells) after treatment with the individual compounds and their combination.
Table 3: Hypothetical IC50 Values for Cell Viability in MCF-7 Cells.
| Compound | IC50 (µM) |
| (3R)-Hydrangenol 8-O-glucoside pentaacetate | > 100 |
| Doxorubicin | 1.5 |
| Combination (10 µM Hydrangenol derivative + Doxorubicin) | 0.8 |
Causality Behind Experimental Choices: The choice of a high, sub-toxic concentration of the hydrangenol derivative is to investigate its potential to sensitize cancer cells to a lower, more tolerable dose of doxorubicin, a key goal in combination chemotherapy.
Experimental Protocols
To facilitate the validation of these proposed synergies, detailed step-by-step methodologies for key experiments are provided below.
Protocol 1: In Vitro Anti-inflammatory Synergy Assay (Nitric Oxide Inhibition)
-
Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Preparation: Prepare stock solutions of (3R)-Hydrangenol 8-O-glucoside pentaacetate and the partner anti-inflammatory drug (e.g., Celecoxib) in DMSO. Create a dilution series for each compound and their combinations.
-
Treatment: Pre-treat the cells with the compounds for 1 hour.
-
Stimulation: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.
-
Nitric Oxide Measurement: Measure the accumulation of nitrite in the culture supernatant using the Griess reagent.
-
Data Analysis: Calculate the percentage of NO inhibition and determine the Combination Index (CI) using software like CompuSyn.
Caption: Experimental workflow for assessing anti-inflammatory synergy.
Protocol 2: In Vitro Antioxidant Synergy Assay (DPPH Radical Scavenging)
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol.
-
Compound Preparation: Prepare serial dilutions of (3R)-Hydrangenol 8-O-glucoside pentaacetate, the partner antioxidant (e.g., Quercetin), and their combinations in methanol.
-
Reaction: In a 96-well plate, mix 100 µL of each compound dilution with 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and perform isobologram analysis to determine synergy.
Conclusion and Future Directions
While direct evidence for the synergistic effects of (3R)-Hydrangenol 8-O-glucoside pentaacetate is still emerging, the well-established multi-target mechanisms of its parent compound, hydrangenol, provide a strong rationale for its use in combination therapies. The proposed combinations with NSAIDs, antioxidants, and chemotherapeutic agents are based on sound scientific principles and offer promising avenues for future research. The experimental protocols and data analysis frameworks provided in this guide are intended to empower researchers to rigorously evaluate these potential synergies. Further in-depth studies, including in vivo models, are warranted to translate these promising in vitro findings into novel and effective therapeutic strategies for a range of diseases.
References
-
Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. PubMed. [Link]
-
Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid. PMC - NIH. [Link]
-
Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation. PMC - NIH. [Link]
-
Synergistic Effects of Antioxidant Blends: A Comparative Study on Oxidative Stability of Lipids in Feed Matrices. MDPI. [Link]
-
Desirable effect of combination therapy with high molecular weight hyaluronate and NSAIDs on MMP production. PubMed. [Link]
-
Significantly Positive Impact of Nonsteroidal Anti-inflammatory Drugs Combined With Osmoprotectant (Osmolytes) in Cancer Treatment. PubMed. [Link]
-
Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation. PubMed. [Link]
-
Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PMC - NIH. [Link]
-
SynergyFinder™ Drug Combination Studies. Oncolines B.V. [Link]
-
An Overview of Drug Combination Analysis with Isobolograms. ResearchGate. [Link]
-
A review on pharmacological activities and synergistic effect of quercetin with small molecule agents. PubMed. [Link]
-
Paclitaxel in combination with coumarin as a potentially effective anticancer agent. PubMed. [Link]
-
Isocoumarins from Spegazzinia sp. MDCW-573 with Antibacterial and Proangiogenic Activities. PubMed. [Link]
-
The Antioxidant Activity of New Coumarin Derivatives. PMC - NIH. [Link]
-
In vitro and in vivo anti-inflammatory and antinociceptive activities of a synthetic hydrangenol derivative: 5-hydroxy-2-(4-hydroxyphenyl)-4H-chromen-4-one. PubMed. [Link]
-
Effects of hyaluronic acid combined with anti-inflammatory drugs compared with hyaluronic acid alone, in clinical trials and experiments in osteoarthritis: a systematic review and meta-analysis. PMC - NIH. [Link]
-
How to calculate Combination Index (CI) for drug-drug interaction? ResearchGate. [Link]
-
The Antioxidant Activity of New Coumarin Derivatives. ResearchGate. [Link]
-
Paclitaxel in Combination with Coumarin as a Potentially Effective Anticancer Agent. ResearchGate. [Link]
-
Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice. Food & Function (RSC Publishing). [Link]
-
(PDF) Antioxidant activity of synergistic quercetin resveratrol. ResearchGate. [Link]
-
In Vitro Evaluation of the Synergistic Anti-inflammatory Activities of the Combined Hydroalcoholic Extracts from Mentha pulegium L. and Pimpinella anisum L. PubMed. [Link]
-
Isobologram Analysis: A Comprehensive Review of Methodology and Current Research. Bentham Science. [Link]
-
Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method. PMC. [Link]
-
Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line. PubMed. [Link]
-
Polyphenolic Characterization and Anti-Inflammatory Effect of In Vitro Digested Extracts of Echinacea purpurea L. Plant Parts in an Inflammatory Model of Human Colon Cells. MDPI. [Link]
-
Investigating the synergistic antioxidant effects of some flavonoid and phenolic compounds. Research Journal of Pharmacognosy. [Link]
-
Antioxidant Activity of Coumarins and Their Metal Complexes. MDPI. [Link]
-
(PDF) MXene/Doxorubicin Complex-Loaded Supramolecular Hydrogels for Near Infrared-Triggered Synergistic Cancer Therapy. ResearchGate. [Link]
-
Drug Combinations: Tests and Analysis with Isoboles. ResearchGate. [Link]
-
Synergy Calculator. Mythreya Herbal Research Institute. [Link]
-
An overview of drug combination analysis with isobolograms. PubMed - NIH. [Link]
-
Physiological effects of corticosteroid therapy. Deranged Physiology. [Link]
-
Investigation of Antioxidant Synergisms and Antagonisms among Phenolic Acids in the Model Matrices Using FRAP and ORAC Methods. NIH. [Link]
-
Combination Therapy Comprising Paclitaxel and 5-Fluorouracil by Using Folic Acid Functionalized Bovine Milk Exosomes Improves the Therapeutic Efficacy against Breast Cancer. MDPI. [Link]
-
Antioxidant Activities of Quercetin and Its Complexes for Medicinal Application. MDPI. [Link]
-
Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells. PubMed. [Link]
-
Treating the Side Effects of Exogenous Glucocorticoids; Can We Separate the Good From the Bad?. PubMed Central. [Link]
-
In-vitro approaches to evaluate the anti-inflammatory potential of phytochemicals: A Review. ResearchGate. [Link]
-
Combination Therapy Comprising Paclitaxel and 5-Fluorouracil by Using Folic Acid Functionalized Bovine Milk Exosomes Improves the Therapeutic Efficacy against Breast Cancer. PubMed. [Link]
-
Comprehensive Analysis of Novel Synergistic Antioxidant Formulations. PubMed Central. [Link]
-
In vitro evaluation of the synergistic antioxidant and anti-inflammatory activities of the combined extracts from Malaysian Ganoderma lucidum and Egyptian Chlorella vulgaris. NIH. [Link]
-
Research Article Effect of Paclitaxel Combined with Doxorubicin Hydrochloride Liposome Injection in the Treatment of Osteosarcoma and MRI. ScienceOpen. [Link]
-
Short-Course Gentamicin in Combination with Daptomycin or Vancomycin against Staphylococcus aureus in an In Vitro Pharmacodynamic Model with Simulated Endocardial Vegetations. PubMed Central. [Link]
-
Innovative combination strategy to enhance effect and diminish adverse effects of glucocorticoids: another promise?. PubMed Central. [Link]
-
Antimicrobial Activity of Gentamicin-Loaded Biocomposites Synthesized through Inverse Vulcanization from Soybean and Sunflower Oils. MDPI. [Link]
-
Increasing the antibacterial activity of gentamicin in combination with extracted polyphosphate from Bacillus megaterium. PubMed. [Link]
Sources
- 1. Hydrangea serrata Hot Water Extract and Its Major Ingredient Hydrangenol Improve Skin Moisturization and Wrinkle Conditions via AP-1 and Akt/PI3K Pathway Upregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protective effect of hydrangenol on lipopolysaccharide-induced endotoxemia by suppressing intestinal inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hydrangenol, an active constituent of Hydrangea serrata (Thunb.) Ser., ameliorates colitis through suppression of macrophage-mediated inflammation in dextran sulfate sodium-treated mice - Food & Function (RSC Publishing) [pubs.rsc.org]
- 5. Significantly Positive Impact of Nonsteroidal Anti-inflammatory Drugs Combined With Osmoprotectant (Osmolytes) in Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A review on pharmacological activities and synergistic effect of quercetin with small molecule agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. rjpharmacognosy.ir [rjpharmacognosy.ir]
- 10. Comprehensive Analysis of Novel Synergistic Antioxidant Formulations: Insights into Pharmacotechnical, Physical, Chemical, and Antioxidant Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Antitumor Activity of Camptothecin-Doxorubicin Combinations and their Conjugates with Hyaluronic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synergistic combination of doxorubicin with hydralazine, and disulfiram against MCF-7 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synergistic anti-cancer activity of the combination of dihydroartemisinin and doxorubicin in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
